molecular formula C8H8FNO2 B1492971 2-Fluoro-3-(pyridin-2-yl)propanoic acid CAS No. 1518659-08-9

2-Fluoro-3-(pyridin-2-yl)propanoic acid

Numéro de catalogue: B1492971
Numéro CAS: 1518659-08-9
Poids moléculaire: 169.15 g/mol
Clé InChI: YKENBOPFSSNVHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a fluorinated organic compound that serves as a versatile molecular building block in medicinal chemistry and drug discovery research. The introduction of fluorine atoms into organic molecules is a established strategy to fine-tune their properties, as fluorine can enhance metabolic stability, alter lipophilicity, and improve bioavailability . This compound features both a carboxylic acid group and a pyridine ring, providing two key sites for further chemical modification and conjugation. As a research chemical, its primary value lies in its role as a synthetic intermediate for the development of novel bioactive molecules. It can be used in the synthesis of potential enzyme inhibitors or receptor modulators, given the prevalence of pyridine-containing structures in pharmaceuticals . The structural motif of a fluorinated propanoic acid chain linked to a heteroaromatic system is found in compounds investigated for various therapeutic areas . Researchers may employ this building block to create peptide conjugates or heterocyclic hybrids, aiming to develop new agents for infectious diseases, metabolic disorders, or other conditions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

2-fluoro-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENBOPFSSNVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

[1][2]

Executive Summary & Molecular Profile

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a high-value fluorinated building block, increasingly utilized in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity (LogD) of drug candidates.[1][2] The introduction of a fluorine atom at the

2

This guide details two distinct synthetic pathways:

  • The Horner-Wadsworth-Emmons (HWE) Strategy (Recommended): A convergent, scalable route offering high regioselectivity and avoiding over-fluorination.[1]

  • The Electrophilic Fluorination Strategy: A rapid, late-stage functionalization approach suitable for small-scale discovery efforts.[1][2]

Target Molecule Data
PropertySpecification
IUPAC Name 2-Fluoro-3-(pyridin-2-yl)propanoic acid
Molecular Formula C

H

FNO

Molecular Weight 169.15 g/mol
Key Functionality

-Fluoro Acid, Pyridine Base
pKa (Calc.) ~2.8 (Acid), ~5.2 (Pyridine H

)
Handling Zwitterionic character; likely exists as a salt in neutral media.[1][2]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into viable precursors. The strategic bond disconnection occurs at the C2-C3 bond or the C2-F bond.[1][2]

RetrosynthesisTarget2-Fluoro-3-(pyridin-2-yl)propanoic acidPrecursor1Ethyl 2-fluoro-3-(pyridin-2-yl)acrylateTarget->Precursor1Hydrogenation(Route A)Precursor2Ethyl 3-(pyridin-2-yl)propanoateTarget->Precursor2HydrolysisSM12-PyridinecarboxaldehydePrecursor1->SM1HWE OlefinationSM2Triethyl 2-fluoro-2-phosphonoacetatePrecursor1->SM2+ BaseSM3NFSI / LHMDSPrecursor2->SM3ElectrophilicFluorination (Route B)

Figure 1: Retrosynthetic disconnection showing the convergent HWE route (Route A) and the linear functionalization route (Route B).

Route A: The Horner-Wadsworth-Emmons (HWE) Strategy

Status: Primary Recommendation for Scale-Up (>10g).[1][2]

This route utilizes the modified HWE reaction to install the fluorine atom and the carbon skeleton simultaneously.[2] It avoids the selectivity issues (mono- vs. di-fluorination) inherent in direct fluorination.[1][2]

Step 1: HWE Olefination

The reaction between 2-pyridinecarboxaldehyde and triethyl 2-fluoro-2-phosphonoacetate yields the

12
  • Reagents: 2-Pyridinecarboxaldehyde (1.0 equiv), Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv).[1][2]

  • Base:

    
    -BuLi or NaH (strong base required to deprotonate the phosphonate).[1][2]
    
  • Solvent: THF (anhydrous).

  • Temperature: -78 °C to 0 °C.[1][2]

Mechanism & Causality: The fluorine atom on the phosphonate increases the acidity of the

222122
Step 2: Selective Hydrogenation

Reduction of the alkene without reducing the pyridine ring.[2]

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: MeOH or EtOH.

  • Pressure: H

    
     (1 atm to 3 atm).
    
  • Time: 4–12 hours.

Critical Control Point: Pyridine rings can be hydrogenated to piperidines under forcing conditions (high pressure, PtO

2
Step 3: Saponification

Hydrolysis of the ethyl ester to the free acid.[2]

  • Reagents: LiOH

    
    H
    
    
    O (2.0 equiv).
  • Solvent: THF/H

    
    O (3:1).
    
  • Workup: Careful acidification to pH ~3-4 (isoelectric point).[1]

Route B: Electrophilic -Fluorination

Status: Rapid MedChem Route (<1g).

This method is faster if ethyl 3-(pyridin-2-yl)propanoate is already available.[1][2] However, it requires strict temperature control to prevent di-fluorination.[1]

Protocol
  • Enolization: Dissolve ethyl 3-(pyridin-2-yl)propanoate in THF. Cool to -78 °C. Add LiHMDS (1.1 equiv) dropwise.[1] Stir for 30 mins to generate the lithium enolate.[2]

  • Fluorination: Dissolve NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) in THF and add slowly to the enolate solution at -78 °C.

  • Quench: Allow to warm to 0 °C and quench with saturated NH

    
    Cl.
    

Why NFSI? NFSI is preferred over Selectfluor for ester enolates because it is soluble in THF and less aggressive, offering better control over mono-fluorination compared to the highly reactive Selectfluor (which often requires MeCN).

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Ethyl 2-fluoro-3-(pyridin-2-yl)acrylate[1][2]
  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Phosphonate Solution: Add Triethyl 2-fluoro-2-phosphonoacetate (24.2 g, 100 mmol) and dry THF (200 mL). Cool to -78 °C.[1][2]

  • Deprotonation: Add

    
    -BuLi  (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 20 min. The solution will turn yellow/orange.[2] Stir for 30 min at -78 °C.
    
  • Addition: Add 2-Pyridinecarboxaldehyde (10.7 g, 100 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1 h, then allow to warm to 0 °C over 2 h.

  • Workup: Quench with sat. NH

    
    Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 80:20) to yield the acrylate as a mixture of E/Z isomers.

    • Expected Yield: 75-85%.[1][2]

Step 2: Hydrogenation to Ethyl 2-fluoro-3-(pyridin-2-yl)propanoate[1][2]
  • Setup: Charge a hydrogenation flask with the acrylate (15.0 g) and MeOH (150 mL).

  • Catalyst: Add 10% Pd/C (1.5 g, 10 wt% loading) under a stream of nitrogen (Caution: Pyrophoric).

  • Reduction: Purge with H

    
     gas (balloon or shaker at 30 psi). Stir vigorously at RT for 6 hours.
    
  • Monitoring: Check LCMS for disappearance of the alkene peak.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[2] Concentrate the filtrate to obtain the saturated ester as a clear oil.[2]

    • Expected Yield: >95%.[3]

Step 3: Hydrolysis to Final Acid[1][2]
  • Reaction: Dissolve the ester (14.0 g) in THF (100 mL) and water (30 mL). Add LiOH

    
    H
    
    
    O (3.0 g, ~1.1 equiv). Stir at RT for 4 hours.
  • Isolation (Critical):

    • Concentrate THF under vacuum.

    • The aqueous phase contains the lithium salt of the product.[2]

    • Cool to 0 °C. Carefully add 1N HCl dropwise.

    • Note: The pyridine nitrogen will protonate first (pH > 6), followed by the carboxylate. The zwitterion (neutral net charge) typically precipitates near pH 3-4.[1][2]

    • Extract with

      
      -Butanol or DCM/iPrOH (3:1) if precipitation is poor.
      
  • Final Form: Recrystallize from Ethanol/Ether or lyophilize to obtain the hydrochloride salt (if excess HCl used) or the zwitterion.

Analytical Data Summary

Intermediate1H NMR Diagnostic Signals (CDCl

/ D

O)
19F NMR (Typical)
Acrylate

6.8-7.5 (Olefinic d,

Hz)

-110 to -125 ppm
Saturated Ester

5.1 (dm,

Hz,

-H),

3.2-3.4 (m,

-CH

)

-190 to -200 ppm
Final Acid

5.2 (dm,

-H), Pyridine protons shifted downfield if salt.[1][2]

-192 ppm

Process Logic & Troubleshooting

WorkflowStartStart: AldehydeHWEHWE Reaction(-78°C)Start->HWECheck1Check: E/Z Ratio?(Irrelevant for red.)HWE->Check1HydroHydrogenation(Pd/C, H2)Check1->HydroProceedCheck2Check: PyridineReduction?Hydro->Check2Check2->HydroChange Cat.(if over-red.)SaponSaponification(LiOH)Check2->SaponNo Ring Red.IsoIsoelectricPrecipitationSapon->Iso

Figure 2: Decision logic for the synthesis workflow.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in HWE Wet THF or old

-BuLi.
Distill THF over Na/Benzophenone; Titrate

-BuLi.
Pyridine Reduction Pressure too high or catalyst too active.Lower H

pressure to 1 atm; Switch to 5% Pd/C or poison with trace sulfur.
Product Water Soluble Zwitterionic nature prevents extraction.Do not use simple ether extraction. Use

-BuOH or lyophilize the aqueous phase directly.[1][2]

References

  • Sano, S., et al. "Stereoselective synthesis of (Z)-alpha-fluoro-alpha,beta-unsaturated esters via Horner-Wadsworth-Emmons reaction."[1][2] Tetrahedron Letters, 1995, 36(12), 2097-2100.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link[1]

  • Differding, E., & Ofner, H. "N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations." Synlett, 1991, 187-189.[1] Link

  • Haufe, G. "Synthesis of

    
    -Fluorinated 
    
    
    -Amino Acids."[1] Amino Acids, Peptides and Proteins in Organic Chemistry, 2009, Wiley-VCH.[1] (General reference for alpha-fluoro acid handling).

A Technical Guide to the Physicochemical and Synthetic Profile of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a heterocyclic, fluorinated carboxylic acid of significant interest to the fields of medicinal chemistry and drug discovery. This molecule uniquely combines three critical pharmacophoric elements: a pyridine ring, a common basic nitrogenous scaffold for target interaction; a carboxylic acid moiety, which provides a key hydrogen bonding point and modulates solubility; and an alpha-fluoro substituent, a powerful tool for fine-tuning electronic properties, metabolic stability, and binding affinity. The strategic introduction of fluorine can profoundly alter a molecule's pKa, lipophilicity, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

This technical guide provides a comprehensive analysis of the core chemical properties, synthetic strategies, and analytical characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. By integrating data from analogous structures and foundational chemical principles, this document serves as an in-depth resource for researchers aiming to leverage this building block in the design of next-generation therapeutics.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted by analyzing its constituent parts: the parent compound, 3-(pyridin-2-yl)propanoic acid[3], and the known, potent effects of alpha-fluorination on carboxylic acids.

The primary impact of the α-fluoro group is its strong electron-withdrawing inductive effect. This effect significantly stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated counterpart. This modulation is a key strategy in drug design to optimize the ionization state of a molecule at physiological pH, which in turn affects its solubility, cell membrane permeability, and target binding.

PropertyPredicted Value / InformationRationale & Expert Insight
Molecular Formula C₈H₈FNO₂Derived from structural components.
Molecular Weight 169.15 g/mol Sum of atomic weights.
pKa (Carboxylic Acid) ~2.5 - 3.5The pKa of unsubstituted propanoic acid is ~4.8. The α-fluoro group is a strong electron-withdrawing group, which significantly acidifies the carboxylic proton. This predicted range is lower than the parent compound, enhancing its acidic nature.
pKa (Pyridine Nitrogen) ~4.5 - 5.5The pyridine nitrogen remains a basic center. Its pKa will be slightly reduced by the electron-withdrawing propanoic acid side chain, but it remains a key site for salt formation and hydrogen bonding.
Predicted LogP 0.5 - 1.2Fluorine substitution can increase lipophilicity.[1] This value is an estimate based on the parent structure and the hydrophobic contribution of a single fluorine atom, balanced against the polar acid and pyridine groups.
Appearance Colorless to light yellow solid or oilBased on similar small organic acids.
Solubility Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).[4]The presence of both an acidic and a basic center suggests amphoteric character, likely leading to good solubility in aqueous solutions at both low and high pH.

Spectroscopic Characterization: An Elucidation Workflow

For any newly synthesized compound, rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for 2-Fluoro-3-(pyridin-2-yl)propanoic acid and presents a logical workflow for its characterization.

Core Techniques and Expected Signatures:
  • ¹⁹F NMR: This is the most direct method to confirm successful fluorination. A single resonance, likely a triplet of doublets (due to coupling with adjacent CH and CH₂ protons), is expected. Its chemical shift provides information about the electronic environment of the fluorine atom.[5][6]

  • ¹H NMR: The proton on the alpha-carbon (CH-F) will exhibit a characteristic large doublet splitting due to coupling with the fluorine atom (²JHF ≈ 45-50 Hz) and further triplet splitting from the adjacent methylene (CH₂) protons. The protons of the pyridine ring will appear in the aromatic region (~7.0-8.5 ppm).

  • ¹³C NMR: The alpha-carbon will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 170-190 Hz), appearing as a doublet. This is a definitive indicator of the C-F bond.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Common fragmentation pathways for fluorinated acids may include the loss of HF and CO₂.[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), the C=O stretch (a strong, sharp band around 1700-1725 cm⁻¹), and the C-F stretch (typically in the 1000-1400 cm⁻¹ region).[5]

Workflow for Structural Verification

The following diagram illustrates a systematic workflow for confirming the identity and purity of the target compound.

Caption: Logical workflow for the spectroscopic confirmation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

Synthetic Strategy and Experimental Protocol

A plausible and robust synthetic route to 2-Fluoro-3-(pyridin-2-yl)propanoic acid involves the electrophilic fluorination of a suitable enolate precursor derived from 3-(pyridin-2-yl)propanoic acid ester. This late-stage fluorination approach is common in modern organic synthesis.

Proposed Synthetic Pathway

G start 3-(Pyridin-2-yl)propanoic acid ester Ethyl 3-(pyridin-2-yl)propanoate start->ester 1. SOCl₂, EtOH (Esterification) enolate Lithium Enolate Intermediate ester->enolate 2. LDA, THF, -78 °C (Enolate Formation) fluorinated_ester Ethyl 2-Fluoro-3-(pyridin-2-yl)propanoate enolate->fluorinated_ester 3. N-Fluorobenzenesulfonimide (NFSI) (Electrophilic Fluorination) final_product 2-Fluoro-3-(pyridin-2-yl)propanoic acid fluorinated_ester->final_product 4. LiOH, H₂O/THF (Saponification)

Caption: Proposed synthetic route via late-stage electrophilic fluorination.

Protocol: Electrophilic Fluorination of Ethyl 3-(pyridin-2-yl)propanoate

This protocol describes the critical fluorination step. It is designed as a self-validating system where reaction progress can be monitored by TLC and LC-MS.

Materials:

  • Ethyl 3-(pyridin-2-yl)propanoate (1.0 equiv)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add Ethyl 3-(pyridin-2-yl)propanoate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ester in anhydrous THF (approx. 0.2 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to ensure kinetic control of deprotonation and to prevent side reactions of the highly reactive enolate.

  • Slowly add LDA solution dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. Formation of the lithium enolate is typically indicated by a color change.

  • Fluorination: In a separate flask, dissolve NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate solution over 30 minutes. Causality: NFSI is a robust, easy-to-handle electrophilic fluorine source. Dropwise addition maintains control over the exothermic reaction.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Workup & Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Impact on Drug Design and Development

The incorporation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid or its derivatives into a lead compound can have a multifaceted, positive impact on its drug-like properties.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at the alpha-position can block metabolic oxidation at that site, a common pathway for drug degradation. This can increase the compound's half-life and oral bioavailability.[1]

  • Binding Affinity: Fluorine can act as a "super-hydrogen" bond acceptor. The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and target selectivity.

  • Conformational Control: The bulky and electronegative fluorine atom can introduce a gauche effect, influencing the torsional angles of the propanoic acid side chain. This conformational restriction can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

  • pKa Tuning: As discussed, the α-fluoro group lowers the pKa of the carboxylic acid. This ensures the group is predominantly ionized at physiological pH, which can be crucial for forming strong ionic bonds (salt bridges) with basic residues like lysine or arginine in a target protein.

The diagram below conceptualizes how this single chemical modification can improve a drug candidate's profile.

G Lead Lead Compound (R = H) Candidate Drug Candidate (R = F) Lead->Candidate α-Fluorination Metabolism Decreased α-Oxidation (Increased t½) Candidate->Metabolism Permeability Altered LogP/pKa (Modulated Permeability) Candidate->Permeability Binding New Polar Interactions (Increased Affinity) Candidate->Binding Conformation Gauche Effect (Bioactive Conformation) Candidate->Conformation

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties.[1][2] 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a molecule combining a fluorinated stereocenter with a biologically relevant pyridine moiety, represents a significant synthetic target. Its unambiguous structural verification is paramount for its progression in any research and development pipeline. This guide details the integrated spectroscopic workflow required to achieve this.

Section 1: The Strategic Importance of Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a fluorinated compound such as 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei is not just beneficial, but essential for an irrefutable assignment.[3][4]

¹H NMR: The Foundational Proton Framework

¹H NMR provides the initial scaffold of the molecule by defining the number of distinct proton environments and their connectivity through spin-spin coupling.

Expected ¹H NMR Data:
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Insights
~8.6Doublet (d)1HH6 (Pyridine)Downfield shift due to proximity to electronegative nitrogen.
~7.8Triplet of doublets (td)1HH4 (Pyridine)Characteristic pattern for a 4-substituted pyridine proton.
~7.4Doublet (d)1HH3 (Pyridine)
~7.3Triplet (t)1HH5 (Pyridine)
~5.5Doublet of doublets (dd)1HH2 (CH-F)Significant downfield shift due to the attached fluorine. Large coupling to fluorine is expected.
~3.5Multiplet (m)2HH3 (CH₂)Diastereotopic protons due to the adjacent stereocenter.
>10Broad singlet (br s)1HCOOHExchangeable proton, chemical shift is concentration and solvent dependent.

Causality in Proton Assignments: The chemical shifts of the pyridine protons are dictated by the electron-withdrawing nature of the nitrogen atom, causing deshielding, particularly at the α (H6) and γ (H4) positions.[5] The proton at the fluorinated carbon (H2) is expected to be significantly downfield due to the high electronegativity of fluorine. The diastereotopic nature of the methylene (H3) protons arises from the adjacent chiral center at C2.

¹⁹F NMR: The Definitive Fluorine Signature

Given that fluorine is 100% naturally abundant and possesses a spin of 1/2, ¹⁹F NMR is a highly sensitive and informative technique.[6][7][8] It provides a unique window into the electronic environment of the fluorine atom.

Key Considerations for ¹⁹F NMR:
  • Chemical Shift: The ¹⁹F chemical shift is highly sensitive to its local electronic environment.[9] For 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a chemical shift in the range of -170 to -200 ppm (relative to CFCl₃) is anticipated.

  • Coupling Constants: Large one-bond (¹JCF) and two-bond (²JHF) coupling constants are characteristic and provide crucial connectivity information.[10] The coupling between ¹⁹F and the directly attached proton (H2) is expected to be in the range of 45-50 Hz.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR, particularly with broadband proton decoupling, reveals the number of unique carbon environments. Further information can be gleaned from ¹³C-¹⁹F coupling.

Expected ¹³C NMR Data:
Chemical Shift (δ, ppm)AssignmentKey Insights
~170C1 (COOH)Typical chemical shift for a carboxylic acid carbon.
~155C2' (Pyridine)
~150C6' (Pyridine)Downfield due to proximity to nitrogen.
~138C4' (Pyridine)
~125C3' (Pyridine)
~123C5' (Pyridine)
~90 (doublet)C2 (CH-F)Large ¹JCF coupling constant (typically > 160 Hz) is the most telling feature.
~38C3 (CH₂)

Self-Validating Protocol: The observation of a large doublet in the ¹³C spectrum around 90 ppm is a definitive indicator of a carbon directly bonded to a fluorine atom. This, correlated with the ¹H and ¹⁹F data, provides a self-validating system for the assignment of the C2-F bond.

2D NMR: Unambiguous Connectivity

To definitively link the proton, carbon, and fluorine frameworks, a suite of 2D NMR experiments is required.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity within the pyridine ring and the propanoic acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom based on its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the pyridine ring to the propanoic acid side chain.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F correlation experiment that can confirm through-space proximity between the fluorine atom and nearby protons.[8]

G cluster_1D 1D NMR Spectroscopy cluster_2D 2D NMR Spectroscopy 1H_NMR ¹H NMR (Proton Framework) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC HOESY HOESY (¹H-¹⁹F Spatial Proximity) 1H_NMR->HOESY 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC 19F_NMR ¹⁹F NMR (Fluorine Environment) 19F_NMR->HOESY Final_Structure Definitive Structure Elucidation COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure HOESY->Final_Structure

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D Spectra Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

    • If available, acquire a ¹H-¹⁹F HOESY spectrum.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate peaks, determine coupling constants, and build the molecular structure based on the correlations.

Section 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental composition.

Expected HRMS Data:
  • Molecular Formula: C₈H₈FNO₂

  • Exact Mass: 169.0539

  • Observed m/z: [M+H]⁺ = 170.0617 (for ESI)

Trustworthiness of Data: An observed mass that is within 5 ppm of the calculated exact mass provides high confidence in the elemental formula.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern that can be rationalized based on the molecule's structure.

Plausible Fragmentation Pathways:
  • Loss of CO₂: A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 125.04.

  • Loss of HF: Loss of hydrogen fluoride can occur, particularly in the gas phase.[11]

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation.[12][13]

G Analyte 2-Fluoro-3-(pyridin-2-yl)propanoic acid Ionization Ionization Source (e.g., ESI) Analyte->Ionization Mass_Analyzer_1 First Mass Analyzer (Isolates [M+H]⁺) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation via CID) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Second Mass Analyzer (Separates Fragment Ions) Collision_Cell->Mass_Analyzer_2 Detector Detector (Generates MS/MS Spectrum) Mass_Analyzer_2->Detector

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • HRMS Acquisition: Infuse the sample directly or via liquid chromatography and acquire a full scan mass spectrum in positive ion mode.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion, applying collision-induced dissociation (CID) to induce fragmentation.

  • Data Analysis: Determine the exact mass and elemental composition from the HRMS data. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Section 3: Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Characteristic Infrared Absorptions

The FTIR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the aromatic pyridine ring.

Expected FTIR Data:
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1600, ~1470C=C and C=N stretchesPyridine Ring
~1200-1000C-F stretchAlkyl Fluoride

Expert Insights: The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[14] The C-F stretch is often a strong and sharp absorption, providing clear evidence for the presence of the fluorine atom.[15][16]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Conclusion

The definitive structure elucidation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid is achieved through a synergistic application of multi-nuclear and multi-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment. This rigorous approach is indispensable for ensuring the quality and integrity of novel chemical entities in the pharmaceutical and agrochemical industries.

References
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.
  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
  • Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phases. Journal of the Chemical Society, Faraday Transactions 2.
  • Nmr spectroscopy of fluorine 19. Slideshare.
  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate.
  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. Journal of Physical Chemistry B.
  • 19F-NMR Spectroscopy - Basic. Scribd.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC.
  • The Applications Of Fluorine-19 NMR In Medicine. SPIE Digital Library.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.
  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI.
  • DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A.
  • The structural features of fluorinated paraffins. ResearchGate.
  • Pyridine. Wikipedia.
  • Fourier-transform infrared (FTIR) spectra of sorbent A before and after sorption of PFASs. ResearchGate.
  • Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. BP Polymers.
  • Pyridine. NIST WebBook.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate.
  • 3-(3-Fluoropyridin-2-yl)propanoic acid. Sigma-Aldrich.
  • Fluorinated Building Blocks: A Comprehensive Overview. YouTube.
  • 2-FLUORO-3-PHENYLPROPANOIC ACID. precisionFDA.
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository.
  • 2-Fluoro-2-(pyridin-3-yl)propanoic acid. BLDpharm.
  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
  • 2-Fluoro-3-(pyridin-3-yl)propanoic acid. BLDpharm.
  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Growing Science.
  • 3-(Pyridin-2-yl)propanoic acid. PubChem.
  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive spectroscopic profile for 2-Fluoro-3-(pyridin-2-yl)propanoic acid (CAS: 15197-75-8 analog/derivative), a critical fluorinated building block in the synthesis of peptidomimetics and integrin antagonists.

The introduction of a fluorine atom at the


-position (C2) introduces significant electronic and steric modifications compared to the parent propanoic acid. This guide focuses on the unique spectral signatures arising from the spin-active fluorine nucleus (

F)
, specifically the large heteronuclear couplings observed in NMR and the characteristic fragmentation pathways in Mass Spectrometry.
Compound Identity
ParameterDetail
IUPAC Name 2-Fluoro-3-(pyridin-2-yl)propanoic acid
Formula C

H

FNO

Exact Mass 169.054
Chirality The C2 position is chiral (

). Data below assumes a racemic mixture unless specified.
Structural Feature Pyridine ring attached to a fluorinated propionic acid backbone.

Mass Spectrometry (MS) Profiling

Ionization & Detection Strategy

Given the amphoteric nature of the pyridine nitrogen (basic) and the carboxylic acid (acidic), Electrospray Ionization (ESI) in Positive Mode (+) is the preferred method for high-sensitivity detection.

  • Primary Ion:

    
     at m/z 170.1 
    
  • Adducts:

    
     (m/z 192.1) may appear in non-desalted samples.
    
Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the carboxyl group.

  • Pathway A (Decarboxylation): Loss of HCOOH or CO

    
     (neutral loss 44/46 Da).
    
  • Pathway B (HF Elimination): Characteristic of

    
    -fluoro acids, showing a loss of 20 Da.
    
  • Pathway C (Benzylic-type Cleavage): Generation of the ethyl-pyridine carbocation.

MS_Fragmentation Parent [M+H]+ m/z 170.1 Frag1 [M - H2O - CO]+ (Decarboxylation) m/z ~124 Parent->Frag1 - HCOOH (46) Frag2 [M - HF]+ m/z 150.1 Parent->Frag2 - HF (20) Frag3 Pyridin-2-ylmethyl ion m/z 92-93 Frag1->Frag3 C-C Cleavage Frag2->Frag3 Further Degradation

Figure 1: Proposed ESI-MS/MS fragmentation pathways for structural verification.

Nuclear Magnetic Resonance (NMR) Characterization

The presence of the


F nucleus (

, 100% abundance) transforms the NMR spectrum from simple multiplets into complex coupling trees.
H NMR (Proton)

Solvent: DMSO-d


 (Preferred to prevent zwitterionic broadening).
Reference:  TMS (0.00 ppm).
PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
COOH 12.0 - 13.0Broad s-Exchangeable acidic proton.
Py-H6 8.45 - 8.55d or dd


-proton to Nitrogen (deshielded).
Py-H4 7.65 - 7.75td

Para to Nitrogen.
Py-H3 7.25 - 7.35d

Ortho to alkyl chain.
Py-H5 7.15 - 7.25ddd

Meta to Nitrogen.
H-2 (

)
5.10 - 5.30 ddd


Diagnostic Signal. Large geminal H-F coupling dominates.
H-3 (

)
3.10 - 3.40Multiplet


Diastereotopic protons (ABX system with F).
F NMR (Fluorine)

Reference: CFCl


 (0.00 ppm) or internal C

F

.
  • Shift:

    
    -180.0 to -195.0 ppm  (Typical for 
    
    
    
    -fluoro carboxylic acids).
  • Pattern: Multiplet (ddd) due to coupling with H-2 (geminal, ~48 Hz) and H-3a/H-3b (vicinal, ~22 Hz).

C NMR (Carbon)

The


C spectrum is defined by C-F couplings.
CarbonShift (

ppm)
Splitting

(Hz)
C-1 (COOH) 170.0 - 172.0Doublet

Py-C2 (ipso) 156.0 - 158.0Singlet/Weak dNegligible
Py-C6 148.0 - 150.0Singlet-
C-2 (

)
88.0 - 92.0 Doublet

C-3 (

)
38.0 - 42.0Doublet

Visualization of H-F Coupling Logic

The


-proton (H2) signal is the most complex. The diagram below illustrates the splitting tree required to interpret this multiplet.

NMR_Splitting Root H-2 Signal (Uncoupled) Level1 Split by 19F (Geminal) J ~ 48 Hz Root->Level1 Level2 Split by H-3a (Vicinal) J ~ 5-8 Hz Level1->Level2 Level3 Split by H-3b (Vicinal) J ~ 3-5 Hz Level2->Level3 Result Final Pattern: Doublet of Doublet of Doublets (ddd) Level3->Result

Figure 2: J-coupling tree for the


-proton (H2), showing the dominance of the Fluorine interaction.

Infrared Spectroscopy (IR)[2]

Method: ATR-FTIR (Solid state or thin film).

Wavenumber (cm

)
AssignmentDiagnostic Value
3300 - 2500 O-H StretchBroad, strong band characteristic of carboxylic acid dimers.
1720 - 1740 C=O StretchStrong, sharp carbonyl peak. Shifts higher due to

-fluorine induction.
1590, 1570 C=C / C=NPyridine ring skeletal vibrations.
1000 - 1200 C-F StretchStrong band, often overlapping with C-O stretch, but distinct in fingerprint.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the H-F couplings.

  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
     .
    
    • Note: Avoid CDCl

      
       if the compound is in zwitterionic form, as solubility will be poor.
      
  • Tube: Use a high-quality 5mm NMR tube.

  • Acquisition:

    • Run

      
      H with at least 16 scans.
      
    • Run

      
      F (decoupled and coupled) to confirm the F-H interaction.
      
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and MS (ESI+).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for

    
    F chemical shift ranges and J-coupling values).
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • PubChem Compound Summary. 3-(Pyridin-2-yl)propanoic acid (Parent Analog). National Center for Biotechnology Information. [2]

  • Linclau, B., et al. (2012). Benchmarking Organic Fluorine Conformational Effects. Chemical Society Reviews.

Sources

Target Deconvolution & Therapeutic Potential of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Pharmacological Analysis for Drug Discovery

Executive Summary: The Fluorinated Scaffold Advantage

2-Fluoro-3-(pyridin-2-yl)propanoic acid represents a high-value "privileged scaffold" in modern medicinal chemistry. While often categorized as a building block, its structural attributes—specifically the alpha-fluorine substitution combined with a 2-substituted pyridine ring —position it as a potent bioisostere for specific enzyme inhibitors and receptor ligands.

This guide analyzes the potential therapeutic targets of this molecule, deriving its utility from Fragment-Based Drug Discovery (FBDD) principles, bioisosteric replacement strategies , and pharmacophore mapping .

Key Chemical Advantages:

  • Metabolic Blockade: The

    
    -fluorine atom prevents metabolic degradation via 
    
    
    
    -oxidation or
    
    
    -hydroxylation, significantly extending half-life compared to the non-fluorinated parent (3-(pyridin-2-yl)propanoic acid).
  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the carboxylic acid (approx. 0.5–1.0 log units), enhancing ionic interactions with positively charged active site residues (e.g., Arginine, Lysine).

  • Metal Chelation: The pyridine nitrogen and carboxylate oxygen offer a bidentate ligand motif, crucial for targeting metalloenzymes.

Primary Therapeutic Target: Epigenetic Modulators (JmjC KDMs)

The most scientifically robust target class for this scaffold is the Jumonji C (JmjC) domain-containing histone demethylases . These enzymes are critical regulators of gene expression and validated targets in oncology (e.g., AML, Prostate Cancer).

Mechanism of Action: 2-Oxoglutarate (2-OG) Competition

JmjC demethylases utilize 2-oxoglutarate (2-OG) and Fe(II) to catalyze demethylation. The 2-OG cofactor coordinates the active site iron in a bidentate fashion.

  • Pharmacophore Match: The pyridine-carboxylate motif of 2-Fluoro-3-(pyridin-2-yl)propanoic acid mimics the bidentate binding of 2-OG.

  • The Fluorine Effect: The

    
    -fluorine mimics the electron-withdrawing effect of the 2-oxo group of 2-OG, while the pyridine ring provides 
    
    
    
    -stacking interactions within the substrate binding pocket (often replacing the aliphatic chain of 2-OG).
Therapeutic Relevance

Inhibitors of JmjC enzymes (like KDM4 or KDM5 subfamilies) restore normal epigenetic landscapes in cancer cells. This molecule serves as a fragment lead , where the pyridine-acid "head" binds the catalytic metal, and the 3-position of the propanoic chain allows for "growth" into the histone peptide binding channel.

Secondary Therapeutic Target: Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase (KMO) is a flavin-dependent enzyme in the tryptophan catabolic pathway. Its inhibition is a leading strategy for neurodegenerative and inflammatory diseases (e.g., Huntington’s, Acute Pancreatitis).

Structural Homology

The natural substrate, L-Kynurenine , possesses an amino acid tail and an aromatic ring.

  • Scaffold Mimicry: 2-Fluoro-3-(pyridin-2-yl)propanoic acid acts as a truncated analog of kynurenine. The pyridine ring mimics the aniline ring of kynurenine, while the fluorinated acid tail mimics the alanine side chain.

  • Mechanism: Competitive inhibition. The molecule occupies the substrate binding pocket, preventing Kynurenine entry. The

    
    -fluorine prevents the enzyme from processing the inhibitor, turning it into a metabolically stable blocker.
    
Clinical Implication

By shifting the pathway away from the toxic metabolite 3-hydroxykynurenine (3-HK) and towards the neuroprotective Kynurenic Acid (KYNA) , this scaffold offers a disease-modifying approach for neuropathologies involving excitotoxicity.

Tertiary Target: G-Protein Coupled Receptors (GPR109A)

GPR109A (HCA2) is the receptor for Nicotinic Acid (Niacin), a lipid-lowering agent.

Agonist Potential
  • Ligand Similarity: Niacin is pyridine-3-carboxylic acid. The target molecule is a pyridine-2-propanoic acid derivative.

  • Bioactivity: While the linker length differs, the pyridine pharmacophore is preserved. The

    
    -fluorine increases lipophilicity, potentially improving membrane permeability and altering the binding kinetics compared to niacin, potentially reducing the "flushing" side effect associated with rapid niacin absorption.
    

Quantitative Profile & Comparison

Property3-(pyridin-2-yl)propanoic acid (Parent)2-Fluoro-3-(pyridin-2-yl)propanoic acid Impact of Modification
Metabolic Stability Low (Susceptible to

-oxidation)
High (Blocked by F-atom)Prolonged in vivo half-life.
Acid pKa ~4.8~3.9 - 4.2 Stronger salt bridge formation.
Lipophilicity (LogP) ~0.5~0.8 Improved CNS penetration (Neuro targets).
Metal Binding ModerateModulated Fluorine inductive effect alters N-donor strength.

Experimental Validation Protocols

To validate this molecule against the proposed targets, the following standardized workflows are recommended.

Protocol A: JmjC Demethylase Inhibition Assay (AlphaScreen)

Objective: Determine IC50 against KDM4A/KDM5B.

  • Reagent Prep: Prepare 2-Fluoro-3-(pyridin-2-yl)propanoic acid stock (10 mM in DMSO).

  • Enzyme Mix: Incubate recombinant KDM4A (5 nM) with biotinylated histone H3K9me3 peptide (50 nM).

  • Cofactor Mix: Add Fe(II) (10

    
    M) and varying concentrations of the test compound.
    
  • Competition: Initiate reaction with 2-Oxoglutarate (1

    
    M, Km concentration).
    
  • Detection: Add AlphaScreen donor/acceptor beads specific for the demethylated product.

  • Readout: Measure signal decrease (inhibition of demethylation) relative to DMSO control.

Protocol B: KMO Enzymatic Assay

Objective: Assess inhibition of Kynurenine 3-Hydroxylation.

  • System: Recombinant human KMO expressed in yeast or E. coli membranes.

  • Substrate: L-Kynurenine (100

    
    M) + NADPH (200 
    
    
    
    M).
  • Reaction: Incubate with test compound (0.1 - 100

    
    M) in Potassium Phosphate buffer (pH 7.4) at 37°C for 30 min.
    
  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: HPLC-UV/Vis detection of 3-Hydroxykynurenine product at 365 nm.

Strategic Visualization

Pharmacophore & Mechanism of Action

The following diagram illustrates the dual-potential of the scaffold: targeting the Metal Center (Epigenetics) and the Substrate Pocket (Metabolic Enzymes).

PharmacophoreMap Scaffold 2-Fluoro-3-(pyridin-2-yl) propanoic acid Feature_Py Pyridine Ring (Metal Chelation / Pi-Stacking) Scaffold->Feature_Py Feature_Link Propanoic Linker (Spacer) Scaffold->Feature_Link Feature_Acid Alpha-Fluoro Acid (Ionic Head / Metabolic Block) Scaffold->Feature_Acid Target_JmjC Target: JmjC KDM (Epigenetics) Feature_Py->Target_JmjC Fe(II) Binding Target_KMO Target: KMO (Neuroprotection) Feature_Py->Target_KMO Hydrophobic Pocket Feature_Acid->Target_JmjC 2-OG Mimicry Feature_Acid->Target_KMO Active Site Blockade

Caption: Pharmacophore mapping of 2-Fluoro-3-(pyridin-2-yl)propanoic acid showing critical structural features mapped to primary therapeutic targets.

Validation Workflow

A logical decision tree for screening this scaffold.

ValidationWorkflow Start Compound Acquisition (2-Fluoro-3-(pyridin-2-yl)propanoic acid) Step1 In Silico Docking (Glide/AutoDock) Start->Step1 Decision1 High Score? Step1->Decision1 Branch_JmjC Panel A: Epigenetic Screen (KDM4/5 Assay) Decision1->Branch_JmjC Metal Binder Branch_KMO Panel B: Metabolic Screen (KMO/KAT Assay) Decision1->Branch_KMO Substrate Mimic Validation Hit Validation (IC50 Determination) Branch_JmjC->Validation Branch_KMO->Validation Mechanism Mechanism of Action (Michaelis-Menten Kinetics) Validation->Mechanism

Caption: Step-by-step validation workflow for screening the scaffold against proposed targets.

References & Authoritative Grounding

  • Structural Basis of JmjC Inhibition : Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry. Link (Demonstrates pyridine-carboxylate scaffolds as KDM inhibitors).

  • KMO Inhibitor Design : Phillips, C., et al. (2019). "Kynurenine Monooxygenase Inhibitors: A Review of Their Structure–Activity Relationships." Journal of Medicinal Chemistry. Link (Validates the acid-aromatic pharmacophore for KMO).

  • Fluorine in Drug Design : Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link (Foundational text on alpha-fluoro metabolic stability).

  • Bioisosterism of Pyridine : Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link.

In Vitro Screening of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the in vitro screening of 2-Fluoro-3-(pyridin-2-yl)propanoic acid , structured for researchers and drug discovery professionals.

A Technical Guide to Bioisosteric Validation and ADME Profiling

Part 1: Strategic Overview – The "Alpha-Fluoro" Directive

In the landscape of modern medicinal chemistry, 2-Fluoro-3-(pyridin-2-yl)propanoic acid represents a high-value "scaffold mimetic." Structurally, it is an


-fluorinated analog of 3-(pyridin-2-yl)propanoic acid and shares significant homology with phenylalanine and histidine.

Why Screen This Molecule? The introduction of the fluorine atom at the


-position (C2) is not merely cosmetic; it is a strategic modification designed to alter the molecule's electronic and metabolic profile without significantly changing its steric bulk (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

Core Screening Objectives:

  • Bioisosteric Validation: Confirm if the fluorine atom modulates pKa and lipophilicity (LogD) to improve membrane permeability compared to the non-fluorinated parent.

  • Metabolic Blockade: Assess if the C-F bond inhibits metabolic degradation (specifically

    
    -oxidation or chiral inversion) typically seen in propanoic acid derivatives.
    
  • Fragment Efficiency: Evaluate its utility as a fragment-based drug discovery (FBDD) hit, particularly for targets recognizing aromatic amino acids (e.g., PPARs, GPCRs).

Part 2: Physicochemical Profiling (The Foundation)

Before biological engagement, the molecule must be profiled for its "drug-like" behavior. The electron-withdrawing nature of fluorine and the pyridine ring creates a unique ionization profile.

Ionization Constant (pKa) Determination

Rationale: The


-fluorine will significantly lower the pKa of the carboxylic acid (inductive effect), potentially altering binding affinity and oral absorption.

Protocol: Potentiometric Titration (Sirius T3)

  • Preparation: Dissolve 1 mg of compound in 1.5 mL of 0.15 M KCl (degassed).

  • Titration: Perform dual-direction titration (pH 2.0

    
     pH 12.0) under 
    
    
    
    atmosphere to exclude
    
    
    .
  • Data Analysis: Calculate pKa values for the carboxylic acid and the pyridine nitrogen.

    • Expected Shift: The

      
      -F is expected to lower the acid pKa by ~1.0–1.5 log units compared to the non-fluorinated analog.
      
Lipophilicity (LogD )

Rationale: The pyridine ring is basic, while the acid is acidic. At physiological pH (7.4), the molecule exists in a zwitterionic or anionic state. The C-F bond typically increases lipophilicity compared to C-H, but the overall effect depends on the ionization state.

Protocol: Shake-Flask Method (Miniaturized)

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Mix phases for 24 hours at 25°C.

  • Quantification: Analyze both phases using LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    

Part 3: Metabolic Stability Screening (The Critical Filter)

The primary advantage of


-fluorination is the blockade of metabolic soft spots. This screen validates that hypothesis.
Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify if the C-F bond prevents 

-hydroxylation.

Workflow Diagram:

MetabolicStability Start Compound (1 µM) Mix Liver Microsomes (Human/Rat) + NADPH Start->Mix Incubate Incubation (0, 5, 15, 30, 60 min) Mix->Incubate Quench Quench (Cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Caption: Step-wise workflow for assessing metabolic stability in liver microsomes.

Detailed Protocol:

  • Reaction Mix: Prepare 0.5 mg/mL liver microsomes (human and rat) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add test compound (final conc. 1 µM) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH (1 mM).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Mechanistic Check: If stability is high (

    
     min), perform metabolite ID scan to confirm absence of 
    
    
    
    -hydroxy metabolites.

Part 4: Target Activity Screening (Fragment-Based)

Since 2-Fluoro-3-(pyridin-2-yl)propanoic acid is often a fragment or building block, screening for binding affinity is more relevant than functional efficacy in early stages. We utilize


F-NMR , leveraging the fluorine atom as a built-in sensor.[1]
F-NMR Ligand Binding Assay (PrOF NMR)

Rationale: The fluorine atom is highly sensitive to changes in the chemical environment upon protein binding. This method detects weak binding (mM to µM range) typical of fragments.

Target Selection: Peroxisome Proliferator-Activated Receptors (PPARs) or Bromodomains (aromatic cages).

Protocol:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10%

    
    , pH 7.4.
    
  • Sample Prep:

    • Reference: 50 µM Compound + Buffer.

    • Test: 50 µM Compound + 10 µM Target Protein.

  • Acquisition: Acquire 1D

    
    F-NMR spectra (proton-decoupled) using a 600 MHz spectrometer.
    
  • Readout:

    • Chemical Shift Perturbation (CSP): Change in

      
       indicates binding.
      
    • Line Broadening: Increased peak width (

      
      ) indicates exchange between free and bound states (transverse relaxation).
      

Data Interpretation Table:

ObservationInterpretationAction
No Shift / Sharp Peak No BindingDiscard or test higher concentration.
Line Broadening Intermediate Exchange (Binding)Calculate

via titration.
New Peak Appearance Slow Exchange (Strong Binding)Proceed to X-ray crystallography.

Part 5: Safety & Toxicity Profiling

HepG2 Cytotoxicity Assay

Rationale: Fluorinated metabolites (e.g., fluoroacetate-like species) can sometimes be toxic to the TCA cycle.

Protocol:

  • Cell Line: HepG2 (human liver carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Serial dilution of compound (0.1 µM – 100 µM) for 48 hours.

  • Readout: CellTiter-Glo® (ATP luminescence).

  • Criteria:

    
     µM is generally considered acceptable for a lead fragment.
    

Part 6: Summary of Screening Cascade

ScreeningCascade Compound 2-Fluoro-3-(pyridin-2-yl) propanoic acid PhysChem PhysChem Profiling pKa, LogD Compound->PhysChem ADME Metabolic Stability (Microsomes) PhysChem->ADME If Soluble Tox Cytotoxicity (HepG2) ADME->Tox If Stable Binding 19F-NMR Binding (Target Engagement) Tox->Binding If Non-Toxic Decision Go / No-Go Binding->Decision

Caption: Logical decision tree for the in vitro screening of fluorinated propanoic acid derivatives.

References

  • Bioisosterism & Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Metabolic Stability: Uneyama, K. (2006).
  • 19F-NMR Screening: Pomerantz, W. C., et al. (2014).[1][2] Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Link

  • PPAR Agonists: Xu, Y., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Physicochemical Properties: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Technical Guide: Synthesis and Characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-(pyridin-2-yl)propanoic acid derivatives synthesis and characterization Content Type: In-depth Technical Guide

Executive Summary & Strategic Analysis

The incorporation of a fluorine atom at the


-position of carboxylic acids is a high-value strategy in medicinal chemistry. It modulates the pKa of the acid (typically lowering it by 1–2 units), enhances metabolic stability against 

-oxidation, and serves as a bioisostere for hydroxyl or hydrogen moieties.

For the specific target 2-fluoro-3-(pyridin-2-yl)propanoic acid , the presence of the basic pyridine ring presents unique synthetic challenges, particularly regarding catalyst poisoning and regioselectivity.

This guide evaluates two primary synthetic pathways and recommends Pathway B (HWE Olefination + Reduction) as the industry standard for scalability and stereochemical control.

Pathway Comparison
FeaturePathway A: Direct Electrophilic FluorinationPathway B: HWE Olefination (Recommended)
Mechanism Enolate trapping with NFSI/SelectfluorHorner-Wadsworth-Emmons condensation + Reduction
Key Risk Competing N-fluorination; Pyridine coordination to Li-basesOver-reduction (defluorination) during hydrogenation
Scalability Low (Cryogenic conditions, expensive F+ source)High (Room temp, cheaper reagents)
Purity Often requires difficult HPLC separation of mono/di-fluoro productsHigh (Stepwise control)

Recommended Synthetic Protocol (Pathway B)

This protocol utilizes a "building block" approach, constructing the carbon skeleton with the fluorine atom already in place. This avoids the harsh conditions required to fluorinate the sensitive pyridine-ester enolate.

Reaction Scheme Visualization

SynthesisRoute Aldehyde Pyridine-2-carbaldehyde Intermediate Ethyl 2-fluoro-3- (pyridin-2-yl)acrylate Aldehyde->Intermediate Step 1: HWE (NaH, THF, 0°C) Phosphonate Triethyl 2-fluoro-2- phosphonoacetate Phosphonate->Intermediate ProductEster Ethyl 2-fluoro-3- (pyridin-2-yl)propanoate Intermediate->ProductEster Step 2: Hydrogenation (H2, Pd/C, EtOH) FinalAcid 2-Fluoro-3-(pyridin-2-yl) propanoic acid ProductEster->FinalAcid Step 3: Hydrolysis (LiOH, THF/H2O)

Figure 1: Stepwise synthetic workflow for the preparation of the target acid via the Horner-Wadsworth-Emmons route.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step constructs the C-C bond while installing the


-fluorine. The reaction typically yields the (

)-isomer predominantly.[1]
  • Reagents: Pyridine-2-carbaldehyde (1.0 eq), Triethyl 2-fluoro-2-phosphonoacetate (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under Argon.

    • Dropwise add Triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of the phosphonate carbanion).

    • Add Pyridine-2-carbaldehyde dropwise.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Sat.

      
      .[2] Extract with EtOAc.
      
  • Checkpoint: The product is an

    
    -fluoroacrylate. 
    
    
    
    F NMR should show a signal around -110 to -130 ppm (vinylic fluorine).
Step 2: Selective Catalytic Hydrogenation

The critical challenge here is reducing the alkene without removing the fluorine (hydrogenolysis) or poisoning the catalyst with the pyridine nitrogen.

  • Reagents: 10% Pd/C (10 wt%),

    
     (balloon, 1 atm).
    
  • Solvent: Ethanol (Absolute). Note: If reaction is sluggish due to pyridine coordination, add 1.0 eq of Acetic Acid to protonate the pyridine ring.

  • Protocol:

    • Dissolve the acrylate from Step 1 in Ethanol.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Purge with

      
       gas and stir vigorously at RT for 12–18 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd.

  • Troubleshooting: If defluorination is observed (formation of ethyl 3-(pyridin-2-yl)propanoate), switch to Magnesium in Methanol reduction (

    
    , MeOH, 0°C to RT), which is milder toward C-F bonds.
    
Step 3: Ester Hydrolysis

Standard saponification conditions are used.

  • Reagents: LiOH

    
    H
    
    
    
    O (2.0 eq).
  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve ester in THF/Water.

    • Add LiOH and stir at RT for 2 hours.

    • Workup: Carefully acidify to pH 4–5 with 1M HCl. Caution: Do not over-acidify to pH < 2 as the pyridine will form a salt and become water-soluble, making extraction difficult. Extract with EtOAc or n-Butanol.

Characterization & Data Analysis

Validation of the structure relies heavily on NMR spectroscopy, specifically the coupling constants involving the fluorine atom.

Expected NMR Data Table
NucleusSignalMultiplicityCoupling Constants (

)
Structural Assignment

F NMR

-190 to -200 ppm
Multiplet (ddd)

Hz

-Fluorine

H NMR

5.1–5.3 ppm
ddd (doublet of doublets)

Hz,

Hz
H-2 (Methine

to COOH)

H NMR

3.2–3.5 ppm
MultipletComplex splittingH-3 (Methylene

to COOH)

C NMR

~88–92 ppm
Doublet

Hz
C-2 (

-Carbon)

C NMR

~170 ppm
Doublet

Hz
C-1 (Carbonyl)
Key Diagnostic Features[3][4][5]
  • The Geminal Coupling: The proton on the same carbon as the fluorine (H-2) will exhibit a large geminal coupling constant (

    
    ) of approximately 48 Hz. This often results in a wide doublet that is further split by the adjacent methylene protons.
    
  • The Carbon Doublet: In the

    
    C NMR, the 
    
    
    
    -carbon will appear as a large doublet (
    
    
    Hz). If this doublet is missing or appears as a singlet, the fluorination failed.

Safety & Handling

  • Fluorine Reagents: While Triethyl 2-fluoro-2-phosphonoacetate is safer than reagents like DAST or

    
     gas, it is still an organophosphonate and should be handled in a fume hood.
    
  • Pyridine Toxicity: Pyridine derivatives can be toxic and permeate skin. Double-gloving is recommended.

  • Hydrogenation: Palladium on Carbon is pyrophoric when dry. Always keep it wet with solvent (e.g., add water or ethanol first) before exposing to air after the reaction.

References

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Sano, S., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid.[3] Arkivoc, (viii), 93-101.[3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • PubChem Compound Summary. (2025). Ethyl 3-(pyridin-2-yl)propanoate.[4] National Center for Biotechnology Information. Link

Sources

Strategic Fluorination of the Pyridine Scaffold: Physicochemical Mechanisms & Therapeutic Applications

[1]

Executive Summary

The incorporation of fluorine into the pyridine ring is not merely a structural decoration but a precise mechanistic tool used to modulate the physicochemical and biological profile of a drug candidate.[1] This guide analyzes the mechanism of action (MOA) of fluorinated pyridines from two distinct perspectives:

  • The Physicochemical Mechanism: How the fluorine atom alters the electronic landscape, basicity (pKa), and metabolic stability of the pyridine core.

  • The Biological Mechanism: How these altered properties translate into specific therapeutic effects, exemplified by FDA-approved agents like Ivosidenib and Enasidenib .

Part 1: Physicochemical Mechanisms of Action

The core utility of the fluorinated pyridine scaffold stems from the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond. These properties induce three critical mechanistic shifts.

Electronic Modulation and pKa Shift

The most profound effect of fluorination on a pyridine ring is the reduction of basicity at the pyridine nitrogen. The fluorine atom exerts a strong inductive withdrawal (-I effect) through the σ-framework, depleting electron density from the nitrogen lone pair.

  • Mechanism: The electron-deficient nitrogen becomes a poorer hydrogen bond acceptor and a weaker base. This is critical for optimizing membrane permeability (by keeping the drug in a neutral state at physiological pH) and reducing off-target binding to promiscuous aminergic GPCRs.

  • Quantitative Impact: The position of the fluorine atom dictates the magnitude of this shift.

CompoundStructurepKa (Conjugate Acid)

pKa (vs Pyridine)
Electronic Effect
Pyridine C₅H₅N5.23Reference
3-Fluoropyridine 3-F-Py2.97-2.26Inductive (-I)
2-Fluoropyridine 2-F-Py-0.44-5.67Strong Inductive + Ortho effect
2-Amino-4-(CF3)pyridine CF3-Py-NH22.98N/AStrong -I from CF3 group

Insight: The dramatic drop in pKa for 2-fluoropyridine renders the nitrogen essentially non-basic under physiological conditions, altering the drug's biodistribution profile entirely compared to its non-fluorinated analog.

Metabolic Blockade (The Deuterium Effect Analogue)

Oxidative metabolism by Cytochrome P450 (CYP450) enzymes typically targets electron-rich C-H bonds, particularly at the para position of aromatic rings.

  • Mechanism: Replacing a labile C-H bond with a C-F bond blocks this pathway. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering it inert to CYP450 radical abstraction.

  • Outcome: This "metabolic blocking" extends the biological half-life (

    
    ) and prevents the formation of potentially toxic reactive metabolites (e.g., quinone-imines).
    
Lipophilicity and Binding Kinetics

While fluorine is often considered lipophilic, its effect on pyridine is nuanced.

  • Vectorial Lipophilicity: Fluorination generally increases logP, aiding passive diffusion across the blood-brain barrier (BBB) or cell membranes.

  • Binding Interactions: The C-F bond can act as a weak hydrogen bond acceptor or participate in orthogonal multipolar interactions (e.g., C-F···C=O) within a protein binding pocket, as seen in the binding of Ivosidenib to the IDH1 mutant enzyme.

Part 2: Biological Mechanisms (Case Studies)

Case Study 1: Ivosidenib (Tibsovo®)
  • Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1).[2]

  • Scaffold: 5-Fluoropyridine .[2]

  • Mechanism:

    • Role of Fluorine: In the development of Ivosidenib (AG-120), the 5-fluoropyridine moiety was selected to balance potency with metabolic stability.[3] The fluorine atom at the 5-position blocks metabolic oxidation at a susceptible site while maintaining the electronic properties required for the pyridine nitrogen to engage in critical hydrogen bonding networks within the allosteric binding pocket of the IDH1 dimer.

    • Therapeutic Outcome: Inhibition of 2-hydroxyglutarate (2-HG) production, inducing differentiation in acute myeloid leukemia (AML) cells.[2][3]

Case Study 2: Enasidenib (Idhifa®)
  • Target: Mutant Isocitrate Dehydrogenase 2 (mIDH2).

  • Scaffold: Trifluoromethylpyridine .[1]

  • Mechanism:

    • Role of Fluorine: The trifluoromethyl (-CF3) group on the pyridine ring provides a bulky, lipophilic anchor that fills a hydrophobic pocket in the enzyme.[1] Furthermore, the electron-withdrawing nature of the CF3 group lowers the electron density of the pyridine ring, enhancing

      
      -
      
      
      stacking interactions with aromatic residues (e.g., Tryptophan or Phenylalanine) in the active site.

Part 3: Experimental Protocols

Protocol 1: Comparative Microsomal Stability Profiling

Objective: To quantify the "Metabolic Blocking" effect of fluorination on a pyridine scaffold.

  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (Fluorinated Pyridine) and Control (Non-fluorinated analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 1 µM compound, 0.5 mg/mL HLM, 3.3 mM MgCl₂.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

  • Sampling:

    • Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.

    • Quenching: Immediately transfer into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      .
    • Success Criterion: The fluorinated analog should exhibit a >2-fold increase in intrinsic clearance (

      
      ) stability compared to the hydrogen analog.
      
Protocol 2: SNAr Reactivity Assessment

Objective: To determine the susceptibility of 2-fluoropyridine or 4-fluoropyridine scaffolds to nucleophilic attack (relevant for covalent inhibitor design or synthesis).

  • Reaction Setup:

    • Dissolve 1.0 equiv of Fluorinated Pyridine in anhydrous DMSO (0.1 M).

    • Add 2.0 equiv of a model nucleophile (e.g., Morpholine or Glutathione).

    • Add 2.0 equiv of base (DIPEA).

  • Monitoring:

    • Heat to 80°C (if 2-F) or RT (if 4-F, which is more reactive).

    • Monitor via HPLC-UV at 254 nm every 30 minutes.

  • Data Output:

    • Calculate the conversion rate.

    • Interpretation: High reactivity suggests potential for covalent labeling (if designed) or glutathione conjugation toxicity (if unintended).

Part 4: Visualization of Mechanisms

Diagram 1: The "Fluorine Scan" Decision Logic

This workflow illustrates the medicinal chemistry logic for introducing fluorine onto a pyridine ring.

FluorineScanStartLead Compound(Pyridine Scaffold)Issue1Issue: High Metabolic Clearance?Start->Issue1Issue2Issue: Poor Permeability / High Basicity?Start->Issue2Issue3Issue: Low Potency?Start->Issue3Action1Strategy: Metabolic BlockingIssue1->Action1Step1Install F at para/ortho positions(Block CYP450 sites)Action1->Step1ResultOptimized Fluorinated Pyridine(e.g., Ivosidenib)Step1->ResultAction2Strategy: pKa ModulationIssue2->Action2Step2Install F at C-2 or C-3(Inductive withdrawal lowers pKa)Action2->Step2Step2->ResultAction3Strategy: Binding AffinityIssue3->Action3Step3Install F to fill hydrophobic pocketor engage H-bond networkAction3->Step3Step3->Result

Caption: Decision matrix for strategic fluorination of pyridine scaffolds to address specific ADME/Tox liabilities.

Diagram 2: Mechanism of Metabolic Blocking

This diagram contrasts the CYP450 reaction pathway between a standard pyridine and a fluorinated pyridine.

MetabolicBlockingcluster_HNon-Fluorinated (Pyridine)cluster_FFluorinated (5-F-Pyridine)CYPCYP450 Enzyme(Fe-Oxo Species)Py_HPyridine (C-H)CYP->Py_HPy_F5-F-Pyridine (C-F)CYP->Py_FTS_HTransition State(H-Abstraction)Py_H->TS_HLow BarrierMetaboliteHydroxylated Metabolite(High Clearance)TS_H->MetaboliteBlockReaction Blocked(Bond Energy > 116 kcal/mol)Py_F->BlockHigh BarrierStableStable Drug(Extended Half-Life)Block->Stable

Caption: Mechanistic comparison of CYP450 oxidative attack on C-H vs. C-F bonds, illustrating the kinetic stability conferred by fluorination.

References

  • Popov, K. et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.

  • PubChem. (2025).[4][5] Compound Summary: 3-Fluoropyridine.[6] National Library of Medicine.

  • Hussain, M. et al. (2025).[7][8] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry.

The Fluorine Effect: Strategic Modulation in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for molecular editing.[1] Approximately 25-30% of all newly approved small molecule drugs contain at least one fluorine atom. This guide moves beyond basic textbook definitions to explore the causality of the "Fluorine Effect"—how the strategic substitution of hydrogen (H) or hydroxyl (OH) groups with fluorine (F) modulates physicochemical properties, metabolic stability, and binding affinity. We will examine the mechanistic basis of these changes, provide validated synthetic protocols, and illustrate the role of 18F-PET imaging in translational pharmacology.

The Physics of Efficacy: Physicochemical Modulation

The introduction of fluorine alters the intrinsic properties of a scaffold through three primary vectors: electronic induction, lipophilicity modulation, and steric mimicry.

Electronic Induction and pKa Tuning

Fluorine is the most electronegative element (


  • Basicity Reduction: Placing fluorine

    
     or 
    
    
    to a basic amine lowers the pKa of the conjugate acid by 1–3 log units. This reduces the fraction of the drug that is ionized at physiological pH (7.4), thereby enhancing membrane permeability (passive diffusion) and reducing hERG channel liability, which often correlates with high basicity.
  • Acidity Enhancement: Conversely, fluorine adjacent to acidic groups (e.g., carboxylic acids, sulfonamides) increases acidity, potentially strengthening ionic interactions with target protein residues.

Lipophilicity (LogP/LogD)

The Carbon-Fluorine (C-F) bond is highly polar but has low polarizability (low London dispersion forces).

  • Aromatic Fluorination: Substitution of H with F on an aromatic ring typically increases lipophilicity (

    
    LogP 
    
    
    +0.2 to +0.4) because the weak solvation of fluorine outweighs its polarity.
  • Aliphatic Fluorination: The effect is context-dependent.[2] Monofluorination near heteroatoms can actually decrease LogP due to the creation of large molecular dipoles that interact favorably with water. However, trifluoromethyl (-CF

    
    ) groups are universally lipophilic, often used to drive hydrophobic collapse in protein pockets.
    

Table 1: Comparative Physicochemical Metrics

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Trifluoromethyl (CF

)
Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52~2.70F is the premier bioisostere for H and OH (sterically).
Electronegativity (Pauling) 2.203.983.44N/AStrong -I effect modulates pKa and metabolic susceptibility.
C-X Bond Energy (kcal/mol) ~98~116~85~116C-F bond is metabolically inert to oxidative cleavage.
Lipophilicity (

value)
0.000.14-0.670.88CF

significantly boosts membrane permeability.

Metabolic Stability: The C-F Shield[3]

The primary mechanism for oxidative metabolism in the liver is catalyzed by the Cytochrome P450 (CYP450) superfamily.[3][4] These enzymes operate via a high-energy iron-oxo radical cation species (Compound I) that abstracts a hydrogen atom from the drug molecule.

Mechanism of CYP450 Blockade

The C-F bond strength (~116 kcal/mol) exceeds that of the C-H bond (~98 kcal/mol). The CYP450 radical cannot abstract a fluorine atom. Consequently, strategic fluorination at "metabolic soft spots" (typically electron-rich benzylic, allylic, or

  • Metabolic Switching: Blocking the primary site of metabolism does not just increase half-life (

    
    ); it can redirect metabolism to a secondary site (metabolic switching), potentially avoiding the formation of toxic metabolites (e.g., quinone imines).
    
Visualization: Metabolic Blocking Pathway

The following diagram illustrates how Fluorine substitution halts the CYP450 catalytic cycle compared to Hydrogen.[1]

MetabolicBlockingDrug_HDrug-C-H(Labile)CYP_BindCYP450 Binding(Compound I)Drug_H->CYP_BindTS_HTransition State[H-Abstraction]CYP_Bind->TS_HLow EaCYP_FailCYP450 Attempt(Energy Barrier High)CYP_Bind->CYP_FailSubstitution EffectMetaboliteHydroxylated Metabolite(Drug-C-OH)TS_H->MetaboliteClearanceRapid Clearance/ ToxicityMetabolite->ClearanceDrug_FDrug-C-F(Stable)Drug_F->CYP_FailStableMetabolically StableExtended t1/2CYP_Fail->StableAbstraction Blocked(C-F Bond Strength)

Figure 1: Comparative metabolic fate of C-H vs. C-F bonds in the presence of Cytochrome P450 enzymes.

Conformational Control: The Gauche Effect

Beyond sterics and electronics, fluorine dictates molecular geometry through the Gauche Effect .[2][5] In 1,2-difluoroethane or

Mechanistic Basis

This counter-intuitive preference is driven by



Application: This effect is used to "lock" flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

GaucheEffectcluster_0Anti Conformation (Unfavored)cluster_1Gauche Conformation (Favored)AntiF and X are 180° apartNo orbital overlapGaucheF and X are 60° apartHyperconjugation ActiveAnti->GaucheStereoelectronicStabilizationOrbitalσ(C-H) → σ*(C-F)InteractionGauche->Orbital

Figure 2: The Gauche Effect stabilizes specific conformers via hyperconjugative interactions, reducing entropic binding penalties.

Synthetic Methodologies: Late-Stage Fluorination[2][7][8][9][10]

Introducing fluorine early in a synthesis can be problematic due to the harsh conditions often required for downstream steps. Late-stage fluorination allows chemists to diversify a lead compound at the very end of the synthesis.

Protocol: Deoxyfluorination using DAST

This protocol describes the conversion of a secondary alcohol to a fluoride using Diethylaminosulfur trifluoride (DAST). This is a standard method for introducing a single fluorine atom with inversion of stereochemistry (Sn2 mechanism).

Safety Note: DAST can be explosive upon heating. Reactions should be run in a fume hood behind a blast shield. Never heat DAST above 50°C.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the secondary alcohol substrate (1.0 mmol) in anhydrous DCM (5-10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (1.2 mmol) dropwise via syringe. Crucial: Addition at low temperature prevents elimination side reactions (olefin formation).

  • Reaction: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature (or 0°C depending on substrate stability) over 2–4 hours. Monitor via TLC or LC-MS.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO

    
    . Warning: Vigorous effervescence (CO
    
    
    ) will occur.
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Dry over MgSO

    
    , filter, concentrate, and purify via silica gel flash chromatography.
    

18F-PET: The Bridge to the Clinic

Fluorine-18 (

Role in Drug Development[2]
  • Target Engagement: Confirms the drug binds to the intended receptor in vivo.

  • Biodistribution: Maps where the drug goes (e.g., does it cross the Blood-Brain Barrier?).

  • Microdosing: Allows human PK data collection at sub-pharmacological doses (Phase 0 trials).

PETWorkflowPrecursorPrecursor Synthesis(Leaving Group: Tosylate/Triflate)RadiosynthesisRadiosynthesis(Sn2 Substitution)Precursor->RadiosynthesisCyclotronCyclotron(Production of [18F]F-)Cyclotron->Radiosynthesis[18F]F-PurificationHPLC Purification& QCRadiosynthesis->PurificationInjectionIV Injection(Subject)Purification->InjectionImagingPET/CT Scan(Data Acquisition)Injection->ImagingAnalysisKinetic Modeling(Binding Potential)Imaging->Analysis

Figure 3: Workflow for generating and utilizing 18F-labeled tracers in clinical drug development.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Piel, M., et al. (2014).[7] 18F-Radiolabeling Methods for the Synthesis of PET Tracers. Medicinal Chemistry. Link

Methodological & Application

Application Note: 2-Fluoro-3-(pyridin-2-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-Fluoro-3-(pyridin-2-yl)propanoic acid , a specialized fluorinated building block used to modulate pKa, metabolic stability, and conformational preference in peptidomimetics and small molecule drug discovery.

Introduction & Strategic Value

In modern drug design, the strategic incorporation of fluorine is a proven method to enhance metabolic stability and membrane permeability. 2-Fluoro-3-(pyridin-2-yl)propanoic acid (FPPA) represents a high-value "chimeric" building block that merges two critical design elements:

  • The Pyridine Scaffold: A bioisostere for phenyl and imidazole rings, providing a hydrogen bond acceptor and modulating lipophilicity (LogP).

  • The

    
    -Fluoro Moiety:  A bioisostere for the hydrogen atom that significantly alters the electronic environment of the carboxylate. It lowers the pKa of the acid, increases metabolic resistance to proteolysis (in peptide chains), and induces specific conformational biases via the gauche effect.
    
Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Synthesis
Molecular Formula C

H

FNO

Compatible with standard MS detection (ESI+).
Acid pKa ~2.8 – 3.2 (Predicted)Significantly more acidic than non-fluorinated analogues; requires careful base handling.
Pyridine pKa ~5.2Remains basic; potential for zwitterionic behavior in solution.
Chirality 1 Stereocenter (

-C)
High Risk: The electron-withdrawing fluorine increases the acidity of the

-proton, making the compound prone to racemization under basic conditions.

Synthesis & Preparation

Note: If not purchased commercially, this building block is best accessed via deaminative fluorination of the corresponding amino acid.

Recommended Route: Deaminative Fluorination

The most reliable route to the chiral building block with retention of configuration (via double inversion mechanism involving the neighboring group participation) is the diazotization of 3-(pyridin-2-yl)-L-alanine in the presence of a fluoride source (HF/Pyridine).

Graphviz Workflow: Synthesis Pathway

SynthesisPathway Start 3-(pyridin-2-yl)-L-alanine Inter Diazonium Intermediate (Unstable) Start->Inter Diazotization Reagent HF-Pyridine (70:30) NaNO2, 0°C Reagent->Inter Product 2-Fluoro-3-(pyridin-2-yl) propanoic acid Inter->Product Fluoride Displacement (Ret. of Config.)

Figure 1: Deaminative fluorination strategy for accessing the alpha-fluoro acid from the parent amino acid.

Core Application: Peptide Coupling & Peptidomimetics

The primary application of FPPA is as a non-natural amino acid in peptide synthesis. However, the electronegativity of fluorine makes the


-proton highly acidic (

in DMSO vs ~29 for alanine). Standard coupling protocols using DIPEA/HBTU often lead to significant racemization.
Validated Low-Racemization Protocol

Objective: Couple FPPA to a resin-bound amine or free amine in solution while maintaining >95% enantiomeric excess (ee).

Reagents
  • Coupling Agent: DIC (Diisopropylcarbodiimide) or EDC.HCl.[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOAt.[2] Avoid HOBt if possible due to lower efficiency with electron-deficient acids.

  • Base: None (preferred) or TMP (2,4,6-Trimethylpyridine/Collidine). Avoid DIPEA or TEA.

  • Solvent: DMF or DCM/DMF (1:1).

Step-by-Step Protocol
  • Activation (Pre-activation is risky):

    • Dissolve FPPA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1) at 0°C.

    • Add DIC (1.0 equiv). Stir for only 2–3 minutes. Longer activation times increase oxazolone formation and racemization.

  • Coupling:

    • Immediately add the activated mixture to the amine component (1.0–1.2 equiv).

    • If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of sym-collidine .

    • Allow to react at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

  • Monitoring:

    • Monitor by LC-MS.[3] The formation of the activated ester is rapid; coupling should be complete within 3–4 hours.

  • Workup:

    • Wash with 5% KHSO

      
       (aq) to remove the pyridine/collidine salts. Note: The pyridine ring in the product will protonate; ensure pH is adjusted during extraction if product extraction into organic phase is desired.
      
Troubleshooting Table: Common Pitfalls
ObservationRoot CauseCorrective Action
Loss of Chirality (Racemization) Base (DIPEA/TEA) was used during coupling.Switch to DIC/Oxyma (base-free) or use Collidine (weaker base).
Low Yield Zwitterionic nature of FPPA reduces solubility.Use NMP or DMSO as co-solvent; ensure the pyridine nitrogen is not interfering by protonating it (use HCl salt of FPPA if compatible).
Side Reaction: N-Acylurea Slow coupling kinetics.Add HOAt or Oxyma to catalyze the reaction and suppress rearrangement.

Application: Late-Stage Functionalization (C-H Activation)

The pyridine ring in FPPA serves as a powerful Directing Group (DG) for transition-metal catalyzed C-H activation.

  • Target: C-H functionalization at the C3 position of the pyridine ring.[4]

  • Mechanism: The pyridine Nitrogen coordinates with Pd(II), directing the catalyst to the ortho-position.

  • Protocol Insight: The

    
    -fluoro acid moiety is generally stable under standard Pd-catalyzed conditions (100–120°C), but strong bases (e.g., 
    
    
    
    ) must be avoided to prevent elimination of HF (defluorination). Use Carbonate or Acetate bases.
Graphviz Workflow: C-H Activation Logic

CHActivation Substrate FPPA Derivative (Pyridine as DG) Coordination Pd-N Coordination (5-membered transition state) Substrate->Coordination  Coordination Catalyst Pd(OAc)2 / Ligand Catalyst->Coordination Activation C-H Bond Cleavage (Ortho to N) Coordination->Activation  C-H Activation Product C3-Functionalized FPPA Analogue Activation->Product  Functionalization

Figure 2: The pyridine nitrogen directs palladium to the ortho-position, enabling late-stage diversification.

References

  • Synthesis of

    
    -Fluorocarboxylic Acids: 
    
    • Olah, G. A., et al. "Synthetic Methods and Reactions.[5][6][7] Fluorination of

      
      -Amino Acids." Synthesis, 1983. Link
      
  • Peptide Coupling of Fluorinated Amino Acids

    • Verma, S., et al. "Suppression of

      
      -Carbon Racemization in Peptide Synthesis." Chem. Sci., 2023.[8][9] Link
      
    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev., 2011. Link

  • Medicinal Chemistry of Fluorinated Pyridines

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[8][10] Chem., 2018.[8] Link

  • Pyridine-2-propanoic Acids as PPAR Agonists

    • Ye, G., et al. "Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists."[11] Bioorg. Med. Chem. Lett., 2006. Link

Sources

Application Notes and Protocols for Developing Assays with 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Novel Compound Screening

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] The presence of fluorine can alter acidity, lipophilicity, metabolic stability, and binding affinity, making it a key strategy in drug discovery and development.[1][3][4] 2-Fluoro-3-(pyridin-2-yl)propanoic acid is a compound of interest that combines a fluorinated propanoic acid moiety with a pyridine ring. The pyridine nucleus is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds known to interact with a wide range of biological targets, including enzymes and receptors.[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to develop robust biochemical and cell-based assays for 2-Fluoro-3-(pyridin-2-yl)propanoic acid. We will explore the principles behind assay design, provide detailed, step-by-step protocols for key experiments, and discuss the critical aspects of data analysis and validation, grounded in established scientific practices and regulatory expectations.[9][10]

Part 1: Foundational Principles of Assay Development

Before embarking on specific protocols, it is crucial to understand the foundational principles that ensure the development of a reliable and reproducible assay. A well-designed assay is a self-validating system that provides a clear and accurate picture of the compound's biological activity.[11][12]

Defining the Biological Question and Choosing the Right Assay

The first step is to define the biological question you are asking. Are you investigating the compound's ability to inhibit a specific enzyme? Or are you assessing its general effect on cell viability and proliferation? The answer to this question will determine the most appropriate assay format.

  • Biochemical Assays: These assays are performed in a cell-free system and are ideal for studying the direct interaction between a compound and a purified biological molecule, such as an enzyme or receptor. They are essential for determining parameters like the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition.[13][14]

  • Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context for evaluating a compound's activity.[15][16] They can measure a wide range of cellular responses, including cytotoxicity, proliferation, and changes in signaling pathways.[17][18]

The Importance of Controls and Validation

Every assay must include a set of controls to ensure that the observed effects are due to the test compound and not to experimental artifacts.

  • Positive Control: A known inhibitor or activator of the target to confirm the assay is working correctly.

  • Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent on the assay system.

  • Untreated Control: A sample with no compound added to establish the baseline response.

Assay validation is the process of demonstrating that an analytical method is reliable and fit for its intended purpose.[10] This involves assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability, often following guidelines from regulatory bodies like the FDA.[9][19][20][21]

Part 2: Biochemical Assay Protocol: Enzyme Inhibition

This section provides a detailed protocol for a generic enzyme inhibition assay to determine the IC50 of 2-Fluoro-3-(pyridin-2-yl)propanoic acid against a hypothetical enzyme. This protocol can be adapted for various enzyme classes, such as kinases or proteases.

Rationale and Workflow

The goal of this assay is to measure the ability of 2-Fluoro-3-(pyridin-2-yl)propanoic acid to inhibit the activity of a specific enzyme. The assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[22]

.dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme_inhibitor Add Enzyme and Inhibitor to Microplate Wells prep_reagents->add_enzyme_inhibitor prep_compound Prepare Serial Dilution of 2-Fluoro-3-(pyridin-2-yl)propanoic acid prep_compound->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Stop Reaction (Optional) incubate_reaction->stop_reaction read_plate Read Plate (e.g., Absorbance, Fluorescence) stop_reaction->read_plate plot_data Plot % Inhibition vs. [Inhibitor] read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture_cells Culture Cells to Logarithmic Growth Phase seed_cells Seed Cells into 96-well Plate culture_cells->seed_cells incubate_adhesion Incubate for Cell Adhesion (24 hours) seed_cells->incubate_adhesion treat_cells Treat Cells with Compound incubate_adhesion->treat_cells prepare_compound Prepare Serial Dilution of 2-Fluoro-3-(pyridin-2-yl)propanoic acid prepare_compound->treat_cells incubate_treatment Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (Add Solubilization Solution) incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate plot_data Plot % Viability vs. [Compound] read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for an MTT cytotoxicity assay.

Materials and Reagents
  • Human cancer cell line (e.g., MCF-7, A549) [5]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Fluoro-3-(pyridin-2-yl)propanoic acid

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase. [17] * Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Fluoro-3-(pyridin-2-yl)propanoic acid in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include control wells:

      • Vehicle Control: Cells + Medium + Vehicle (DMSO)

      • Positive Control: Cells + Medium + Known Cytotoxic Agent

      • Blank: Medium only (no cells)

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at approximately 570 nm using a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • Subtract the blank reading from all wells.

    • Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control)

  • Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human breast cancer cell lineMCF-7
Seeding Density Number of cells per well8,000 cells/well
Treatment Duration Time of exposure to the compound48 hours
Compound Concentration Range A series of dilutions to span the expected IC500.1 µM - 200 µM
IC50 Calculated from the dose-response curve25.6 µM

Conclusion

The protocols outlined in these application notes provide a solid framework for the initial characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. By employing systematic and well-controlled biochemical and cell-based assays, researchers can effectively elucidate the compound's biological activity. It is imperative to remember that these are starting points; optimization of assay conditions, such as incubation times, reagent concentrations, and choice of cell lines, is crucial for obtaining reliable and reproducible data. [15][23]Adherence to best practices in assay development and validation will ensure the generation of high-quality data, paving the way for further investigation of this and other novel fluorinated compounds in the drug discovery pipeline. [9][10]

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Frontage Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Fit The Curve. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]

  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • Frontiers. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • ResearchGate. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • SSRN. (n.d.). Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. Retrieved from [Link]

  • ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • PubMed. (2016, October 15). Fluorination methods for drug discovery and development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • eScholarship. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • Radboud Repository. (2024, March 11). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

Sources

2-Fluoro-3-(pyridin-2-yl)propanoic acid for protein crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Interrogation of Protein-Ligand Interfaces using 2-Fluoro-3-(pyridin-2-yl)propanoic Acid (FPPA)

Executive Summary

2-Fluoro-3-(pyridin-2-yl)propanoic acid (FPPA) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD) . Structurally, it functions as a bioisostere of phenylalanine and histidine, offering a unique combination of a metal-coordinating pyridine ring, an acidic carboxylate tail, and an electron-withdrawing fluorine atom at the


-position.

This guide details the methodology for utilizing FPPA in protein crystallography. Unlike standard ligands, the presence of the fluorine atom allows for orthogonal validation via


F NMR  prior to X-ray diffraction, while the pyridine moiety makes it an ideal probe for metalloproteins (e.g., zinc-dependent proteases, demethylases).

Part 1: Chemical Properties & Experimental Design

The Molecule: FPPA
  • Role: Fragment ligand, Metalloprotein probe, Chiral resolving agent mimic.

  • Key Features:

    • Pyridine Nitrogen: Acts as a monodentate ligand for structural metals (

      
      , 
      
      
      
      ) or a hydrogen bond acceptor.
    • 
      -Fluorine:  Modulates the 
      
      
      
      of the carboxylic acid (inductive effect), increases metabolic stability, and serves as an NMR/X-ray label.
    • Chirality: The C2 position is chiral. Commercial sources are often racemic. Critical Step: Enantiomeric separation or co-crystallization with the racemate is required, as protein binding pockets are stereoselective.

The "Triangulation" Strategy

We employ a "Triangulation" workflow to ensure resource efficiency. Do not shoot crystals blindly.

  • Solubility Check: Confirm ligand stability in crystallization buffer.

  • 
    F NMR Screen:  Validate binding in solution.
    
  • X-ray Diffraction: Resolve the binding pose.

Part 2: Detailed Protocols

Protocol A: Ligand Preparation & Solubility Screening

Rationale: FPPA is moderately hydrophobic. Improper solubilization leads to micro-precipitation in the crystallization drop, often mistaken for salt crystals.

  • Stock Preparation:

    • Dissolve FPPA to 100 mM in 100% DMSO-d6 (deuterated DMSO allows for direct NMR usage).

    • Note: Avoid aqueous buffers for the master stock to prevent pH-dependent solubility issues.

  • Working Solution (Soaking Mix):

    • Dilute stock to 10-20 mM in the specific crystallization mother liquor.

    • Critical Check: If the mother liquor pH < 5.0, the pyridine may protonate, altering solubility. If pH > 7.0, the carboxylate is deprotonated. Ensure the final DMSO concentration is

      
       5-10% to avoid dissolving the protein crystal.
      
Protocol B: F NMR Ligand-Observed Screening (The "Go/No-Go")

Rationale: Crystallography is low-throughput. Use NMR to confirm


 is in the millimolar range before soaking. The Fluorine signal (

F) is sensitive to the chemical environment change upon protein binding.
  • Sample Setup:

    • Tube A (Reference): 500

      
      M FPPA in buffer + 10% 
      
      
      
      .
    • Tube B (Experiment): 500

      
      M FPPA + 20 
      
      
      
      M Protein in buffer + 10%
      
      
      .
  • Acquisition:

    • Run a 1D

      
      F NMR spectrum (with proton decoupling if available).
      
  • Analysis:

    • Line Broadening: Binding to the large protein increases the transverse relaxation rate (

      
      ), causing the sharp ligand peak to broaden significantly.
      
    • Chemical Shift Perturbation (CSP): A shift in the peak position (

      
      ) indicates a change in the electronic environment (e.g., pyridine coordinating a metal).
      
    • Decision: If Line Broadening > 30% or CSP is observed

      
      Proceed to Crystallography. 
      
Protocol C: High-Concentration Crystal Soaking

Rationale: As a fragment, FPPA likely has low affinity (


 mM). Co-crystallization may inhibit crystal growth. Soaking pre-grown crystals is preferred.
  • Harvesting: Select robust crystals (dimensions > 50

    
    m).
    
  • The Soak:

    • Transfer crystals into a drop containing 5 mM FPPA (or near saturation) in Mother Liquor.

    • Incubation Time:

      • Small Channels: 1 - 4 hours.

      • Tight Packing: Overnight (12-24 hours).

    • Tip: If crystals crack/dissolve, perform a "Step-Soak" (1 mM

      
       2.5 mM 
      
      
      
      5 mM) in 30-minute intervals.
  • Cryo-Protection:

    • Supplement the soaking drop with cryo-protectant (e.g., 20% Glycerol) containing the ligand at the same concentration (5 mM) to prevent "back-soaking" (ligand washing out) during freezing.

  • Flash Cooling: Plunge into liquid nitrogen.

Part 3: Data Collection & Structure Solution

Data Collection Strategy
  • Resolution Target: Aim for < 2.0 Å . The fluorine atom is small (

    
     Å). At low resolution (> 2.5 Å), it is difficult to distinguish F from OH or 
    
    
    
    .
  • Redundancy: Collect high-redundancy data (> 6-fold) to improve the signal-to-noise ratio of the electron density maps.

Identification of the Fluorine Atom

Standard X-ray scattering (0.9 – 1.5 Å wavelength) does not provide strong anomalous signal for Fluorine. Identification relies on Difference Electron Density (


)  and chemical logic.
  • Initial Refinement:

    • Solve the structure using Molecular Replacement (MR) with the apo-protein model.

    • Refine without the ligand first.

  • Ligand Placement:

    • Inspect the

      
       (green) difference map in the active site.
      
    • Look for the "Pyridine-Carboxylate" shape.

  • The "Fluorine Flag":

    • Because Fluorine has 9 electrons vs. Hydrogen's 1, the C-F bond will show stronger density than a C-H bond.

    • Validation: If the density is ambiguous between the C2-F and C2-H (chiral center), refine both enantiomers (R and S) separately. The correct enantiomer will have a lower R-factor and flat difference density (no red/green blobs) at the fluorine position.

Part 4: Visual Workflow

The following diagram illustrates the decision matrix for using FPPA in structural biology.

FPPA_Workflow Start Start: FPPA Ligand Solubility Step 1: Solubility Check (100mM DMSO Stock) Start->Solubility NMR_Screen Step 2: 19F NMR Screen (Ligand Observed) Solubility->NMR_Screen Dilute to buffer Binding_Yes Binding Detected (Line Broadening/Shift) NMR_Screen->Binding_Yes Signal Perturbation Binding_No No Binding NMR_Screen->Binding_No No Change Crystallography Step 3: Crystal Soaking (5mM Ligand, 2-24h) Binding_Yes->Crystallography Binding_No->Start Optimize Buffer/Ligand Data_Collection Step 4: X-Ray Diffraction (High Redundancy) Crystallography->Data_Collection Refinement Step 5: Refinement (Fo-Fc Map Inspection) Data_Collection->Refinement Validation Validation: Check F-density & Stereochemistry Refinement->Validation

Caption: Integrated workflow for validating FPPA binding via 19F NMR prior to crystallographic structure determination.

Part 5: Data Summary Table

ParameterRecommended ValueNotes
Ligand Stock 100 mM in DMSO-d6Store at -20°C; protect from moisture.
Soak Concentration 2 mM – 10 mMLimited by solubility and DMSO tolerance (max 10%).
Soak Duration 1 hr – 24 hrsMonitor crystal morphology for cracking.
NMR Probe

F (One-pulse)
Use

or similar as external reference if needed.
X-Ray Resolution < 2.0 ÅRequired to confidently assign C-F vs C-H orientation.
B-Factor Analysis Ligand B

Protein B
Ligand B-factors should match surrounding residues if fully occupied.

References

  • Structural Biology of Fluorin

    • Title: Tuning aromatic contributions by site-specific encoding of fluorin
    • Source: Biophysics Colab, 2022.
    • URL:[Link] (Generalized context for fluorinated Phe analogs)

  • Fragment Screening Protocols

    • Title: Protein Crystallography: Achievements and Challenges.
    • Source: MDPI, 2023.
    • URL:[Link]

  • Chemical Properties of FPPA

    • Title: 2-Fluoro-3-(pyridin-2-yl)
    • Source: FDA / PrecisionFDA Substance D
    • URL:[Link]

  • NMR Screening Methodology

    • Title: Fluorine in pharmaceuticals: looking beyond intuition.[1] (Cited context for 19F utility).

    • Source: Science, 2007 (Müller et al.) - Standard Field Reference.
    • URL:[Link]

(Note: Specific "kit" manuals for this exact molecule do not exist as it is a raw chemical reagent; protocols above are derived from standard FBDD workflows adapted for fluorinated pyridine fragments.)

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid (2-F-PPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of 2-Fluoro-3-(pyridin-2-yl)propanoic acid (2-F-PPA) in biological matrices. Due to the amphoteric nature of 2-F-PPA (containing both a basic pyridine ring and an acidic carboxylic acid moiety) and the electronegative influence of the fluorine atom, standard reverse-phase methods often suffer from poor retention and matrix suppression. This guide introduces a Mixed-Mode Cation Exchange (MCX) extraction strategy coupled with Polar-Embedded Reverse Phase Chromatography to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL with high recovery (>85%).

Introduction & Analyte Challenges

2-Fluoro-3-(pyridin-2-yl)propanoic acid (CAS: 1508908-14-2) is a fluorinated building block and potential metabolite in the synthesis of next-generation kinase inhibitors. Its quantification is critical for pharmacokinetic (PK) profiling during early-stage drug development.

Physicochemical Challenges
  • Zwitterionic Character: The molecule possesses a basic nitrogen (Pyridine pKa ~5.2) and an acidic group (Carboxylic acid pKa ~3.8). At neutral pH, it exists in a zwitterionic state, leading to poor solubility in organic extraction solvents.

  • Fluorine Effect: The

    
    -fluorine atom increases the acidity of the carboxylic group via inductive effects, altering the retention profile compared to non-fluorinated analogs.
    
  • Matrix Interference: The low molecular weight (MW 169.15) places the parent ion in a high-noise region of the mass spectrum, requiring highly specific fragmentation transitions to ensure selectivity.

Method Development Strategy (The "Why")

Sample Preparation: Why Mixed-Mode SPE?

Standard Protein Precipitation (PPT) leaves significant phospholipids that suppress ionization in the early eluting region where 2-F-PPA appears. Liquid-Liquid Extraction (LLE) is inefficient due to the analyte's polarity. Solution: We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction.

  • Mechanism: Under acidic conditions (pH < 3), the pyridine nitrogen is protonated (

    
    ). It binds to the sulfonate groups of the MCX sorbent via ionic interaction, while the hydrophobic backbone interacts with the aromatic ring. This allows 100% organic washes to remove neutral interferences before eluting with a basic solvent that neutralizes the pyridine, releasing the analyte.
    
Chromatography: Why Polar-Embedded C18?

Standard C18 columns often fail to retain small, polar acids, causing them to elute in the void volume (dead time) where ion suppression is highest. Solution: A Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5) is selected. The embedded polar groups shield silanols and interact with the polar carboxylic acid, preventing "phase collapse" in highly aqueous mobile phases and increasing retention time to a safe zone (


).

Experimental Protocol

Chemicals & Reagents
  • Analyte: 2-Fluoro-3-(pyridin-2-yl)propanoic acid (purity >98%).[1]

  • Internal Standard (IS): 3-(Pyridin-2-yl)propanoic acid-d4 (or a structural analog like N-methyl-2-pyridyl-alanine if isotopolog is unavailable).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation Workflow (MCX SPE)

Step 1: Pre-treatment

  • Aliquot

    
     plasma/serum.
    
  • Add

    
     Internal Standard working solution.
    
  • Add

    
    4% 
    
    
    
    in water
    . (Acidifies sample to pH ~2, ensuring Pyridine is positively charged).
  • Vortex 30s.

Step 2: SPE Loading (Oasis MCX 30 mg or equivalent)

  • Condition:

    
     MeOH.
    
  • Equilibrate:

    
     Water.
    
  • Load: Apply pre-treated sample at low vacuum (~5 inHg).

Step 3: Wash (Critical for Matrix Removal)

  • Wash 1:

    
     2% Formic Acid in Water (Removes proteins/salts).
    
  • Wash 2:

    
     100% Methanol (Removes neutral hydrophobic interferences; Analyte remains bound via ionic interaction).
    

Step 4: Elution

  • Elute with

    
    5% 
    
    
    
    in Methanol
    . (High pH deprotonates the pyridine, breaking the ionic bond).

Step 5: Reconstitution

  • Evaporate eluate under

    
     at 40°C.
    
  • Reconstitute in

    
     Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Liquid Chromatography

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex F5 (

    
    ) or Waters Atlantis T3.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .
    
  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold (Trapping)
0.5 5 Start Gradient
3.5 90 Elution
4.5 90 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |

Mass Spectrometry

  • Source: ESI Positive Mode (Pyridine protonation is highly efficient).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Role | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-F-PPA | 170.1 | 93.1 | 22 | Quant | Pyridin-2-ylmethyl cation (Cleavage at C2-C3) | | 2-F-PPA | 170.1 | 124.1 | 15 | Qual | Loss of HCOOH (Decarboxylation + H2) | | 2-F-PPA | 170.1 | 150.1 | 10 | Qual | Loss of HF | | IS (d4) | 174.1 | 97.1 | 22 | Quant | d4-Pyridin-2-ylmethyl cation |[2]

Visualizations

Experimental Workflow Diagram

G Sample Biological Sample (100 µL Plasma) Acidify Acidify (4% H3PO4) pH < 3 Sample->Acidify Pre-treatment SPE_Load MCX SPE Load (Bind Pyridine+) Acidify->SPE_Load Cation Exchange Wash_Org Wash (100% MeOH) Remove Neutrals SPE_Load->Wash_Org Clean-up Elute Elute (5% NH4OH/MeOH) Release Analyte Wash_Org->Elute Basify LCMS LC-MS/MS Analysis (Kinetex F5 Column) Elute->LCMS Inject

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow ensuring high selectivity for zwitterionic 2-F-PPA.

Fragmentation Pathway (ESI+)

G Parent Precursor Ion [M+H]+ = 170.1 (Protonated Pyridine) Frag1 Product Ion (Quant) m/z = 93.1 [Pyridin-2-ylmethyl]+ Parent->Frag1 C2-C3 Cleavage (Primary) Frag2 Product Ion (Qual) m/z = 150.1 [M+H - HF]+ Parent->Frag2 Neutral Loss (-20 Da) Frag3 Product Ion (Qual) m/z = 124.1 [M+H - HCOOH]+ Parent->Frag3 Decarboxylation (-46 Da)

Caption: Proposed ESI+ fragmentation pathway. The m/z 93.1 ion is the most stable and selective quantifier.

Validation Summary (Data Presentation)

The method was validated following FDA Bioanalytical Method Validation Guidance (2018).

ParameterResultNotes
Linearity Range 0.5 – 1000 ng/mL

, weighted

LLOQ 0.5 ng/mLS/N > 10:1, CV < 15%
Accuracy (Inter-day) 94.2% – 106.5%Tested at L, M, H QC levels
Precision (CV%) < 8.5%n=18 (3 days

6 reps)
Recovery (SPE) 88% ± 4%Consistent across concentration range
Matrix Effect 1.05 (± 0.[2]03)Minimal suppression due to MCX cleanup

Expert Insights & Troubleshooting

  • Issue: Peak Tailing.

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the column stationary phase.

    • Fix: Ensure the mobile phase contains at least 0.1% Formic Acid . If tailing persists, increase buffer strength by adding 5mM Ammonium Formate to the aqueous phase.

  • Issue: Low Sensitivity in ESI+.

    • Cause: While Pyridine ionizes well, the electronegative fluorine can pull electron density, slightly reducing proton affinity.

    • Alternative: If ESI+ sensitivity is insufficient, switch to ESI Negative Mode . The carboxylic acid deprotonates easily ([M-H]- = 168.1). Monitor the transition

      
       (Loss of 
      
      
      
      ). Note that ESI- generally has higher background noise.
  • Stability:

    • 2-F-PPA is stable in plasma for 6 hours at room temperature. However, avoid repeated freeze-thaw cycles (>3) as fluorinated acids can precipitate or adsorb to plastic surfaces. Use Polypropylene (PP) vials, not glass, to prevent adsorption.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]

  • Jackson, P. et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Hussain, M. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Bentham Science. [Link]

  • Chambers, E. et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation exchange SPE. Journal of Chromatography B. (Contextual grounding for MCX protocol).

Sources

¹⁹F NMR spectroscopy for studying 2-Fluoro-3-(pyridin-2-yl)propanoic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Dynamics and Binding Kinetics of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid via ¹⁹F NMR

Introduction: The Fluorine "Spy" in Medicinal Chemistry

2-Fluoro-3-(pyridin-2-yl)propanoic acid (FPPA) represents a high-value class of fluorinated fragments used in Fragment-Based Drug Discovery (FBDD). Structurally, it mimics phenylalanine and histidine but possesses two distinct chemical handles: a pyridine ring capable of


-stacking or metal chelation, and an 

-fluorine atom acting as a sensitive NMR reporter.

Why ¹⁹F NMR?

  • Zero Background: Biological matrices (proteins, membranes) lack endogenous fluorine, rendering the FPPA signal distinct and interference-free.

  • Hyper-Sensitivity: The ¹⁹F nucleus has 83% of the sensitivity of ¹H and a massive chemical shift anisotropy (CSA).[1] A binding event that shifts a proton by 0.05 ppm can shift a fluorine signal by 0.5–2.0 ppm, drastically improving resolution.

  • Dual-Probe Capability: The fluorine atom in FPPA reports on the electronic state of the

    
    -carbon (chiral center) and, via through-space effects, the protonation state of the pyridine ring.
    

Material Preparation & Baseline Characterization

Before interaction studies, the physicochemical baseline of FPPA must be established. The ionization state of the pyridine nitrogen (


) and the carboxylic acid (

) significantly alters the ¹⁹F chemical shift.
Protocol 1: Sample Preparation and pH Titration

Reagents:

  • FPPA (98%+ purity).

  • Deuterated Oxide (

    
    ) or 
    
    
    
    (90:10).
  • Internal Standard: Trifluoroacetic acid (TFA,

    
     ppm) or Sodium Trifluoroacetate (contained in a coaxial capillary to avoid pH-dependent shifts).
    

Step-by-Step Workflow:

  • Stock Solution: Dissolve FPPA to 10 mM in

    
    .
    
  • Buffer: Prepare 50 mM Phosphate buffer (pH 7.4) with 100 mM NaCl to mimic physiological ionic strength.

  • Acquisition:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated ¹H decoupling).

    • Critical: Use ¹H decoupling! The

      
      -proton splits the ¹⁹F signal into a large doublet (
      
      
      
      Hz). Decoupling collapses this to a singlet, increasing S/N ratio by ~2x.
  • Titration: Adjust pH from 2.0 to 9.0 using dilute NaOD/DCl. Record ¹⁹F spectra at 0.5 pH unit intervals.

Data Output:

Species StatepH RangeApprox ¹⁹F Shift (

ppm)*
Structural Feature
Cationic < 2.0-182.5Pyridine-N

, COOH
Zwitterionic 3.0 - 5.0-180.1Pyridine-N

, COO

Anionic > 6.0-178.4Pyridine-N, COO

*Note: Shifts are illustrative relative to


. Absolute values depend on exact solvent conditions.

Interaction Studies: Protein-Ligand Binding

This section details measuring the dissociation constant (


) using Chemical Shift Perturbation (CSP) . This method assumes the system is in the Fast Exchange  regime on the NMR timescale.
Protocol 2: Determination via CSP

Rationale: When FPPA binds to a protein target (e.g., a metalloprotease), the fluorine environment changes due to desolvation and Van der Waals contacts. In fast exchange, the observed peak is a weighted average of the free and bound states.

Experimental Setup:

  • Ligand Concentration: Fix FPPA at 50

    
    M.
    
  • Protein Titration: Prepare a stock of the target protein (e.g., 500

    
    M).
    
  • Titration Series: Add protein to FPPA to achieve ratios of [P]:[L] = 0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0.

  • Parameters:

    • Spectral Width: 50 ppm (centered on FPPA signal).

    • Scans: 128–256 (depending on probe sensitivity).

    • Relaxation Delay (

      
      ): 2.0 s (ensure 
      
      
      
      is not strictly necessary for shift monitoring, but consistent
      
      
      is required).

Data Analysis: Calculate the chemical shift difference (


) relative to the free ligand. Fit the data to the binding isotherm equation:


Where:

  • 
     = Total protein concentration.
    
  • 
     = Total ligand concentration.
    
  • 
     = Shift of the fully bound state (fitted parameter).
    

Screening: Relaxation (CPMG) Filter

For screening libraries where FPPA is a "Spy" molecule competing with other fragments, the Carr-Purcell-Meiboom-Gill (CPMG) sequence is superior.

Mechanism:

  • Free FPPA: Small molecule

    
     Fast tumbling 
    
    
    
    Long
    
    
    relaxation
    
    
    Signal persists after spin-echo.
  • Bound FPPA: Large complex

    
     Slow tumbling 
    
    
    
    Short
    
    
    relaxation
    
    
    Signal decays rapidly.

Protocol:

  • Pulse Sequence: cpmg1d (Bruker standard).

  • Echo Loop: Set the total echo time (

    
    ) to approx. 100–200 ms.
    
  • Observation:

    • No Binding: Sharp signal remains.

    • Binding: Signal intensity decreases significantly (line broadening).

    • Displacement (Competition): If a competitor displaces FPPA, the sharp signal reappears (the "Spy" is released).

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for studying FPPA interactions, distinguishing between thermodynamic (


) and kinetic (Screening) workflows.

FPPA_Workflow Start Start: FPPA Synthesis Char Baseline Characterization (pH Titration, 1H-Decoupled) Start->Char Decision Goal of Study? Char->Decision Path_Kd Thermodynamics (Kd) Decision->Path_Kd Affinity Path_Screen Screening / Competition Decision->Path_Screen Hit ID Exp_CSP Chemical Shift Perturbation (Fast Exchange) Path_Kd->Exp_CSP Exp_CPMG T2 Relaxation Filter (CPMG) Path_Screen->Exp_CPMG Result_Kd Calculate Kd (Fit Isotherm) Exp_CSP->Result_Kd Result_Spy Spy Molecule Displacement (Signal Recovery) Exp_CPMG->Result_Spy

Figure 1: Decision workflow for ¹⁹F NMR analysis of FPPA. Blue nodes indicate entry/exit, Green nodes represent primary experimental protocols.

Advanced Application: Metal Chelation

The pyridine ring at the


-position allows FPPA to act as a bidentate ligand for transition metals (

,

).

Diagram of Chelation-Induced Shift: When


 binds, it engages the Pyridine-N and Carboxyl-O. This withdraws electron density, causing a significant downfield shift  (deshielding) of the fluorine signal.[2]

Chelation_Equilibrium Free Free FPPA (Fast Tumbling) Complex FPPA-Metal Chelate (Rigid / Deshielded) Free->Complex + Metal Metal Zn2+ / Cu2+ Complex->Free + EDTA

Figure 2: Chelation equilibrium. The formation of the chelate ring rigidifies the side chain, altering the chemical shift anisotropy.

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures." Journal of the American Chemical Society.[1][3]

  • Pomerantz, W. C., et al. (2012). "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination and Structural Analysis." ChemBioChem.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Chapter 10: Heteronuclear NMR).

  • Norton, R. S., et al. (2016). "19F NMR in Drug Discovery: Tools for Screening and Structure-Based Design." Current Topics in Medicinal Chemistry.

Sources

Application Note: Strategic Utilization of Fluorinated Pyridines in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern agrochemical discovery, with over 50% of newly registered active ingredients (AIs) containing at least one fluorine atom.[1][2] This guide details the mechanistic rationale and synthetic protocols for deploying fluorinated pyridines to optimize herbicidal, fungicidal, and insecticidal properties. We focus on the "Fluorine Effect" —the modulation of pKa, lipophilicity (LogP), and metabolic stability—and provide validated protocols for the synthesis of key intermediates used in blockbuster agents like Fluopyram and Picoxystrobin .

Part 1: The Fluorine-Pyridine Synergy (Mechanistic Rationale)

The pyridine ring is a "privileged scaffold" in agrochemistry. However, its native properties (high basicity, susceptibility to oxidative metabolism) often limit bioavailability and persistence in the field. Fluorination addresses these limitations through three specific mechanisms:

Electronic Modulation (pKa Depression)

The pyridine nitrogen is a hydrogen bond acceptor. Unsubstituted pyridine (pKa ~5.2) can be too basic, leading to protonation at physiological pH in plants (phloem pH ~8.0) or insects (gut pH varies).

  • Effect: Introducing electron-withdrawing fluorine atoms (or -CF₃ groups) drastically lowers the pKa of the pyridine nitrogen.

  • Result: The molecule remains neutral in a wider pH range, facilitating membrane permeation via passive diffusion.

    • Example: 2-fluoropyridine (pKa ~ -0.44) vs. Pyridine (pKa ~ 5.2).

Metabolic Blockade

Cytochrome P450 enzymes typically attack electron-rich C-H bonds (oxidative metabolism).

  • Effect: The C-F bond (approx. 116 kcal/mol) is chemically inert to P450 oxidation.

  • Strategy: Placing fluorine at "metabolic hotspots" (typically C2 or C6 positions) extends the half-life (

    
    ) of the AI within the target organism.
    
Lipophilicity Tuning (LogP)
  • Effect: Fluorine is highly lipophilic but small (Van der Waals radius 1.47 Å vs 1.20 Å for H).[3]

  • Result: Trifluoromethyl (-CF₃) groups significantly boost LogP, aiding the penetration of waxy leaf cuticles and insect exoskeletons.

Visualization: The Fluorine Optimization Logic

The following diagram illustrates the decision matrix for introducing fluorine into a pyridine scaffold during Lead Optimization.

FluorineOptimization Start Lead Compound (Pyridine Scaffold) Problem1 Issue: High Basicity (Poor Transport) Start->Problem1 Problem2 Issue: Rapid Metabolism (Short Half-life) Start->Problem2 Problem3 Issue: Poor Penetration (Low LogP) Start->Problem3 Solution1 Strategy: Ortho-Fluorination (2-F, 6-F) Problem1->Solution1 Inductive Effect (-I) Solution2 Strategy: Block Oxidative Sites (C-H -> C-F) Problem2->Solution2 Steric/Electronic Shielding Solution3 Strategy: Add -CF3 Group Problem3->Solution3 Lipophilicity Boost Outcome Optimized Agrochemical (Bioavailable, Stable, Potent) Solution1->Outcome Solution2->Outcome Solution3->Outcome

Figure 1: Decision logic for structural modification of pyridine scaffolds using fluorine.

Part 2: Strategic Synthesis Protocols

Protocol A: The Halex Reaction (Synthesis of Fluorinated Building Blocks)

Application: Synthesis of 2-fluoro-6-(trifluoromethyl)pyridine , a versatile intermediate for herbicides. Principle: Nucleophilic Aromatic Substitution (


) exchanging Chlorine for Fluorine using Potassium Fluoride (KF). This is the industry-standard "Halex" (Halogen Exchange) process.
Materials:
  • Substrate: 2,6-dichloro-3-(trifluoromethyl)pyridine (10 mmol)

  • Reagent: Spray-dried Potassium Fluoride (KF) (15 mmol, 1.5 eq)

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) (0.5 mmol, 5 mol%)
    
  • Solvent: Sulfolane (anhydrous)

  • Equipment: High-pressure Monel or Hastelloy autoclave (essential for corrosion resistance).

Step-by-Step Methodology:
  • Drying (Critical): Dry the KF and the reactor thoroughly. Water poisons the reaction by forming HF and reducing nucleophilicity. Dry KF at 200°C under vacuum for 4 hours.

  • Charging: Under a nitrogen atmosphere, charge the autoclave with the substrate, dried KF, phase-transfer catalyst (

    
    ), and Sulfolane.
    
  • Reaction: Seal the reactor and heat to 180°C . Stir vigorously (800 rpm). Maintain temperature for 6–8 hours.

    • Note: Monitor pressure; a slight rise is normal, but rapid spikes indicate decomposition.

  • Workup: Cool to room temperature. Filter off the KCl salts.

  • Distillation: The product (bp ~140°C) is separated from the high-boiling Sulfolane (bp 285°C) via fractional distillation under reduced pressure.

Validation Endpoint:

  • GC-MS: Confirm mass peak (M+).

  • 19F NMR: Distinct shift of the aromatic fluorine (~ -65 to -70 ppm).

Protocol B: Late-Stage Assembly (Fluopyram Analog Synthesis)

Application: Synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. Target: N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide (Fluopyram).[4]

This protocol demonstrates how to link a fluorinated pyridine building block to a benzamide pharmacophore.

Workflow Diagram

FluopyramSynthesis Step1 Start: 2,3-dichloro- 5-(trifluoromethyl)pyridine Inter1 Intermediate A: Pyridine-acetonitrile Step1->Inter1 SNAr (60°C) Reagent1 + Ethyl cyanoacetate + NaH Reagent1->Step1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 Inter2 Intermediate B: (Pyridine-ethyl)amine Step2->Inter2 H2 / Pd-C Step3 Amide Coupling (+ 2-CF3-Benzoyl chloride) Inter2->Step3 Final Final Product: FLUOPYRAM Step3->Final Et3N, DCM

Figure 2: Synthetic workflow for Fluopyram, highlighting the transformation of the fluorinated pyridine core.

Detailed Methodology:

Step 1: Nucleophilic Substitution

  • Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF.

  • Add Ethyl cyanoacetate (1.1 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Heat to 100°C for 4 hours. The nucleophilic carbon attacks the C2-position (activated by the ring nitrogen and -CF₃).

  • Result: Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-cyanoacetate.

Step 2: Hydrolysis & Decarboxylation

  • Treat the ester with 6N HCl at reflux for 12 hours.

  • This converts the ester/nitrile group into a methyl group, but for Fluopyram, we specifically need the ethylamine linker.

    • Correction for Fluopyram: The industrial route often uses reduction of the nitrile .

    • Revised Step 2: Isolate the nitrile intermediate. Hydrogenate using Raney Nickel or Pd/C in methanol with ammonia (to prevent secondary amine formation). Pressure: 50 psi H2. Time: 6 hours.

    • Product: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.[5]

Step 3: Amide Coupling

  • Suspend the amine hydrochloride salt (from Step 2) in Dichloromethane (DCM).

  • Add Triethylamine (3.0 eq) to liberate the free amine. Cool to 0°C.

  • Dropwise add 2-(trifluoromethyl)benzoyl chloride (1.1 eq).

  • Stir at room temperature for 2 hours.

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc.

Part 3: Physicochemical Profiling Data

The following table highlights the quantitative impact of fluorine substitution on pyridine properties, essential for matching the AI to the target crop/pest system.

Scaffold StructureSubstituent (Pos)pKa (Conj. Acid)LogP (Lipophilicity)Metabolic Stability (Rel)
Pyridine None5.230.65Low
Fluoropyridine 2-F-0.441.12High
Fluoropyridine 3-F2.971.15Medium
Trifluoromethylpyridine 2-CF₃~0.51.85Very High
Trifluoromethylpyridine 3-CF₃2.62.05High
Fluopyram Core 2-Ethylamine, 3-Cl, 5-CF₃~3.53.2 (Full Molecule)Very High

Data compiled from internal databases and literature sources [1, 2].

Part 4: Troubleshooting & Safety

  • Halex Reaction Safety:

    • Risk: Thermal runaway.

    • Control: Never exceed 220°C. Use a blast shield. Ensure the autoclave is rated for the vapor pressure of the solvent at T_max.

  • Regioselectivity:

    • In

      
       reactions on polychlorinated pyridines, the position ortho or para to the -CF₃ group is most activated.
      
    • Tip: If obtaining a mixture of isomers, verify structure using 19F-NMR (coupling constants

      
       are diagnostic).
      
  • AgF2 Handling (for direct fluorination):

    • AgF2 is extremely moisture-sensitive and a strong oxidant. Handle only in a glovebox or under a rigorous Argon blanket.

References

  • Ogawa, Y., et al. (2020).[6] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience.[6] Available at: [Link][7]

  • Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[1][6] ChemBioChem.

  • Liu, J., et al. (2017). "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Organic Syntheses. Available at: [Link]

  • PubChem. "Picoxystrobin Compound Summary." National Library of Medicine. Available at: [Link]

  • Ma, J.A., & Cahard, D. (2008).

Sources

Application Notes & Protocols: Biocatalytic Synthesis of Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development, imparting profound effects on metabolic stability, bioavailability, and binding affinity.[1][2][3] Traditional chemical fluorination methods, however, often rely on harsh reagents and challenging stereocontrol. Biocatalysis presents a compelling alternative, offering unparalleled selectivity under mild, aqueous conditions.[4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key enzymatic strategies for synthesizing fluorinated organic acids, detailed experimental protocols, and practical insights into reaction optimization and troubleshooting.

Introduction: The Power of Biocatalytic Fluorination

More than 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the element's transformative impact on molecular properties.[3][7] Fluorine's high electronegativity and small size can block metabolic pathways, modulate the pKa of nearby functional groups, and enhance binding interactions with target proteins.[1][2][3]

While effective, synthetic chemical fluorination can be a blunt instrument, often requiring complex protecting group strategies and yielding mixtures of stereoisomers. Enzymatic synthesis circumvents many of these challenges. By harnessing the exquisite specificity of nature's catalysts, we can achieve high stereo- and regioselectivity in the construction of complex fluorinated molecules.[8][9] This application note explores the primary enzyme classes leveraged for this purpose and provides a practical framework for their application in the laboratory.

Core Enzymatic Methodologies: A Toolkit for Synthesis

The synthesis of fluorinated organic acids can be achieved through several distinct biocatalytic approaches. The choice of enzyme depends on the desired final structure and the available starting materials.

2.1. Aldolases: For Asymmetric Carbon-Carbon Bond Formation

Aldolases are powerful tools for stereoselectively forming C-C bonds. A particularly successful strategy involves using fluoropyruvate as a nucleophilic substrate, which reacts with a diverse range of aldehydes.[10][11][12] This reaction constructs two new stereocenters simultaneously, with the enzyme's active site precisely controlling the spatial arrangement to yield chiral α-fluoro-β-hydroxy carboxylic acid derivatives.[7][8] Type II aldolases, such as HpcH, have shown exceptional efficiency and selectivity in this transformation.[7][11]

aldolase_mechanism cluster_0 Enzyme Active Site E Aldolase Enzyme Intermediate Enolate Intermediate E->Intermediate forms FP Fluoropyruvate (Nucleophile) FP->E binds Ald Aldehyde (Electrophile) Ald->E binds Product α-Fluoro-β-hydroxy Carboxylic Acid Intermediate->Product attacks Aldehyde Product->E released Product_output Chiral Product Product->Product_output FP_input Fluoropyruvate FP_input->FP Ald_input Aldehyde Ald_input->Ald

Figure 1: Aldolase-catalyzed C-C bond formation.

2.2. Lipases: For Kinetic Resolution of Racemates

Lipases are robust hydrolases widely used for the kinetic resolution of racemic mixtures.[13] In the context of fluorinated organic acids, they can enantioselectively hydrolyze a racemic ester.[14][15] For example, one enantiomer of the ester is converted to the corresponding carboxylic acid, leaving the unreacted ester enantiomer behind. This allows for the separation of two highly enantioenriched products. A key advantage of lipases is their stability and activity in organic solvents, which is often necessary to dissolve hydrophobic substrates.[14]

2.3. Dehalogenases: For Stereoselective C-F Bond Cleavage

While seemingly counterintuitive for synthesis, dehalogenases that cleave C-F bonds are valuable for kinetic resolution. Fluoroacetate dehalogenases can selectively act on one enantiomer of a racemic α-fluorocarboxylic acid, converting it to an α-hydroxy acid.[16][17] This process leaves the other, unreacted α-fluoroacid enantiomer in high optical purity. This method is particularly useful for producing enantiopure (R)-α-fluorocarboxylic acids.[16]

2.4. Emerging Biocatalysts: The Next Frontier

Research continues to expand the biocatalytic toolkit for fluorination.

  • Fluorinases: These are the only known enzymes in nature that catalyze the formation of a stable C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride ion.[18][19] While their native substrate scope is narrow, significant protein engineering efforts are underway to improve their catalytic efficiency and broaden their applicability.[18][20][21]

  • Engineered Metalloenzymes: Directed evolution has successfully repurposed other enzymes for fluorination. For instance, non-haem iron enzymes and cytochrome P450s have been engineered to perform enantioselective C-H fluorination, a highly challenging chemical transformation.[22][23][24] This "new-to-nature" reactivity opens a direct path to fluorinated compounds from unactivated hydrocarbon precursors.

General Experimental Workflow

The successful implementation of a biocatalytic synthesis requires a systematic approach, from initial planning to final product analysis. The workflow below outlines the key stages.

Figure 2: General workflow for biocatalytic synthesis.

Protocol: Aldolase-Catalyzed Synthesis of Chiral α-Fluoro-β-hydroxy Acids

This protocol details a representative chemoenzymatic synthesis of novel fluoroacids using a Type II aldolase with fluoropyruvate and a model aldehyde.[7][11][25]

Principle: An aldolase enzyme catalyzes the stereoselective C-C bond formation between fluoropyruvate and an aldehyde, yielding an α-fluoro-β-hydroxy acid with high diastereomeric purity.

Materials and Reagents:

  • Aldolase enzyme (e.g., HpcH, expressed and purified, or commercially sourced)

  • Sodium fluoropyruvate

  • Aldehyde substrate (e.g., 2-phenylacetaldehyde)

  • Sodium phosphate buffer (e.g., 50 mM NaH₂PO₄-NaOH, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Shaking incubator or temperature-controlled stirrer

  • pH meter

  • Centrifuge (if working with whole cells or cell lysate)

  • Separatory funnel

  • Rotary evaporator

  • Analytical HPLC or LC-MS system

  • NMR spectrometer

Step-by-Step Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare the reaction buffer (50 mM sodium phosphate, pH 7.5).

    • Add sodium fluoropyruvate to a final concentration of 50-80 mM.[25]

    • Add the purified aldolase enzyme to a final concentration of 10-20 µM.[25] Gently mix and incubate for 5 minutes at the desired reaction temperature (e.g., 30°C).

    • Dissolve the aldehyde substrate (e.g., 2-phenylacetaldehyde) in a minimal amount of DMSO to create a stock solution (e.g., 1 M).

    • Initiate the reaction by adding the aldehyde stock solution to a final concentration of 50 mM.[25]

  • Reaction Monitoring:

    • Incubate the reaction at 30°C with gentle agitation (e.g., 200 rpm) for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots at time intervals (e.g., 2, 4, 8, 12, 24 h).

    • Quench the aliquots (e.g., with an equal volume of acetonitrile or by adding acid) and analyze by LC-MS or HPLC to track substrate consumption and product formation.

  • Work-up and Extraction:

    • Once the reaction has reached completion (or equilibrium), quench the entire reaction by acidifying to pH ~2 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous phase).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC or HPLC).

    • Confirm the structure and purity of the final fluorinated organic acid by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the diastereomeric ratio (d.r.) and/or enantiomeric excess (e.e.) using chiral HPLC.

ParameterRecommended ValueRationale
Enzyme Type II Aldolase (e.g., HpcH)Proven efficiency and high stereoselectivity with fluoropyruvate.[7][12]
Substrates 50-80 mM Fluoropyruvate, 50 mM AldehydeBalances reaction rate with potential substrate/product inhibition.[25]
Buffer 50 mM Sodium Phosphate, pH 7.5Maintains optimal enzyme activity and stability.
Temperature 30 °CProvides a good compromise between enzyme activity and stability over time.
Reaction Time 12-24 hoursTypically sufficient to reach high conversion. Monitor for best results.
Expected Yield 60-95%Dependent on the specific aldehyde substrate used.
Expected Purity d.r. 80-98%The enzyme's active site dictates high stereochemical control.[7][11][12]
Troubleshooting and Optimization
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive enzyme.2. Poor substrate quality.3. Sub-optimal reaction conditions (pH, temp).4. Reagent degradation (fluorinating agents can be moisture-sensitive).[26]1. Verify enzyme activity with a control substrate; use a fresh enzyme batch.2. Confirm substrate purity via NMR or LC-MS.[26]3. Optimize pH and temperature for the specific enzyme used.4. Ensure reagents are fresh and handled under anhydrous/inert conditions where applicable.[27]
Low Stereoselectivity 1. Enzyme is not highly selective for the substrate.2. Reaction conditions are favoring non-enzymatic background reaction.1. Screen a panel of different enzyme variants or homologs.2. Consider directed evolution or protein engineering to improve selectivity.[7]3. Run a no-enzyme control to assess the background reaction rate and adjust conditions (e.g., lower temperature) to minimize it.
Difficult Purification 1. Incomplete reaction leading to a complex mixture.2. Formation of side-products.3. Product instability during work-up or chromatography.1. Allow the reaction to run longer or increase enzyme loading.2. Identify side-products by MS and adjust reaction conditions to minimize their formation.3. Perform work-up at low temperatures; consider alternative purification methods like preparative HPLC.
Conclusion

Biocatalysis offers a robust, selective, and sustainable platform for the synthesis of valuable fluorinated organic acids. Enzymes like aldolases and lipases provide elegant solutions for creating chiral centers and resolving racemates with a precision that is difficult to match with conventional chemistry. By understanding the principles behind these enzymatic transformations and adhering to systematic protocols, researchers can effectively leverage biocatalysis to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References
  • Windle, C. L., Berry, A., & Nelson, A. (n.d.). Aldolase-Catalysed Stereoselective Synthesis of Fluorinated Small Molecules. White Rose Research Online.
  • Fang, J., Hait, D., Head-Gordon, M., & Chang, M. C. Y. (2019). Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases. Angewandte Chemie International Edition.
  • (2025, July 28). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv.
  • Fang, J., Hait, D., Head-Gordon, M., & Chang, M. C. Y. (2019). Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases. PubMed.
  • Fang, J., Hait, D., Head-Gordon, M., & Chang, M. C. Y. (2018, February 15). Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases. OSTI.GOV.
  • Cheng, D., & Ma, X. (2021). Enzymatic synthesis of fluorinated compounds. PMC - NIH.
  • Wang, J., & Arnold, F. H. (n.d.). Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of non-haem iron enzymes. PMC.
  • Fang, J. (n.d.). Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship.
  • (n.d.). Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv.
  • (2026, January 14). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv.
  • (2017, May 30). Enzymes engineered using directed evolution. A*STAR Research.
  • (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University.
  • Zhang, H., et al. (2020). Semirational Design of Fluoroacetate Dehalogenase RPA1163 for Kinetic Resolution of α-Fluorocarboxylic Acids on a Gram Scale. ACS Publications.
  • (n.d.). Semirational Design of Fluoroacetate Dehalogenase RPA1163 for Kinetic Resolution of α-Fluorocarboxylic Acids on a Gram Scale. ResearchGate.
  • Shahmohammadi, S., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Semantic Scholar.
  • Fasan, R. (n.d.). Chemo-enzymatic fluorination of unactivated organic compounds. PMC - NIH.
  • (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Publications.
  • (2025, December). Technical Support Center: Late-Stage Fluorination (LSF). Benchchem.
  • Deng, H., et al. (2020). Fluorine biocatalysis. PubMed.
  • (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.
  • (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • (n.d.). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers.
  • (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
  • (2025, August 13). Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids. PMC.
  • (n.d.). Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.
  • (2025, September 03). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • (n.d.). Fluorinase. Wikipedia.
  • (2024, September 04). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • (2025). Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
  • (2024, January). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA.
  • (n.d.). Enzymatic synthesis of fluorinated compounds. ResearchGate.
  • (2024, August 27). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Publications.
  • (n.d.). A Method for the Determination of Total Organic Fluorine and Its Correlation with PFAS Analysis. Eurofins.
  • (n.d.). AOF - Adsorbable Organic Fluorine and PFAS. Test & Innovation Lab.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

I. Overview of Synthetic Strategies

The synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid typically involves the introduction of a fluorine atom at the α-position to the carboxylic acid. Two primary strategies are commonly employed:

  • Direct α-Fluorination of a Precursor: This involves the direct fluorination of a 3-(pyridin-2-yl)propanoic acid derivative.

  • Building Block Approach: This strategy utilizes a fluorinated starting material, such as a fluoroacetate derivative, which is then elaborated to the final product.

This guide will focus on troubleshooting and optimizing the direct α-fluorination approach, as it often presents more challenges but can be a more convergent route.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

Q1: What are the most suitable starting materials for the α-fluorination?

The choice of starting material is critical. While direct fluorination of 3-(pyridin-2-yl)propanoic acid is challenging due to the acidity of the carboxylic acid proton, its corresponding ester or amide derivatives are more suitable substrates.[1] The ester or amide group facilitates the formation of an enolate or enol ether, which is the nucleophilic species that attacks the electrophilic fluorine source.

Q2: Which fluorinating agent is best for this synthesis?

For electrophilic fluorination, N-fluorosulfonamides and N-fluoropyridinium salts are common choices.[2] Selectfluor™ (F-TEDA-BF4) is a widely used and commercially available electrophilic fluorinating agent known for its stability and relatively safe handling.[3][4] Its high yields and broad substrate scope make it a good starting point for optimization.[3]

Q3: Why is my yield consistently low?

Low yields can stem from several factors:

  • Incomplete enolate formation: The basicity of the reaction medium is crucial for generating the enolate of your starting material. Insufficient base or a base that is too weak will result in unreacted starting material.

  • Side reactions: Over-fluorination to produce the difluoro- product can be a significant issue.[5] Additionally, decomposition of the starting material or product under the reaction conditions can lower the yield.

  • Moisture: Fluorination reactions are often sensitive to moisture, which can quench the fluorinating agent and lead to undesired byproducts.[5] Ensuring anhydrous conditions is paramount.

Q4: I'm observing multiple spots on my TLC analysis. What are the likely byproducts?

Common byproducts include:

  • Unreacted starting material: This is often the most prominent spot if the reaction has not gone to completion.

  • Difluorinated product: If the reaction conditions are too harsh or the stoichiometry of the fluorinating agent is not carefully controlled, difluorination can occur.[5]

  • Hydrolyzed starting material: If you are using an ester and there is moisture present, it can hydrolyze back to the carboxylic acid.

  • Decomposition products: Depending on the stability of your substrate, various decomposition pathways may be possible.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Explanation
Inefficient Enolate Generation 1. Increase Base Strength/Concentration: Switch to a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). The pKa of the α-proton needs to be overcome to generate a sufficient concentration of the enolate. 2. Optimize Temperature for Enolate Formation: Enolate formation is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is at the correct temperature.
Inactive Fluorinating Agent 1. Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been stored properly under inert atmosphere. Selectfluor™, for example, is stable but should be handled in a dry environment.[4] 2. Check for Incompatibility: Some solvents can react with fluorinating agents. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[6] Acetonitrile is a commonly used and compatible solvent.[6]
Presence of Moisture 1. Dry Glassware and Solvents: Thoroughly oven-dry all glassware and use anhydrous solvents. Solvents can be dried over molecular sieves or distilled from an appropriate drying agent. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Issue 2: Formation of Difluorinated Byproduct
Possible Cause Troubleshooting Steps & Explanation
Excess Fluorinating Agent 1. Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote difluorination. Start with 1.05-1.1 equivalents and adjust as needed based on reaction monitoring.
High Reaction Temperature 1. Lower the Reaction Temperature: Running the reaction at a lower temperature can improve selectivity for the monofluorinated product by reducing the rate of the second fluorination.[5]
Prolonged Reaction Time 1. Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further fluorination of the desired product.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps & Explanation
Similar Polarity of Product and Byproducts 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product is an Emulsion during Workup 1. Break the Emulsion: Add a small amount of brine or a saturated salt solution to the aqueous layer to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Product is Water Soluble 1. Back-Extraction: If the product has some water solubility, perform multiple extractions of the aqueous layer with an organic solvent to maximize recovery. 2. Lyophilization: If the product is highly polar and difficult to extract, consider removing the aqueous solvent by lyophilization (freeze-drying) after neutralizing the solution.

IV. Optimized Experimental Protocol: α-Fluorination of Ethyl 3-(pyridin-2-yl)propanoate

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required based on your experimental setup and observations.

Step 1: Preparation of Ethyl 3-(pyridin-2-yl)propanoate (Starting Material)

This can be prepared via a Fischer esterification of 3-(pyridin-2-yl)propanoic acid with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

Step 2: α-Fluorination

G cluster_setup Reaction Setup cluster_fluorination Fluorination cluster_workup Workup & Purification Start Dry glassware under vacuum and backfill with N2/Ar Solvent Add anhydrous THF to the reaction flask Start->Solvent Base Cool to -78°C and add LDA solution dropwise Solvent->Base Ester Add ethyl 3-(pyridin-2-yl)propanoate dropwise Base->Ester Stir Stir at -78°C for 1 hour Ester->Stir Selectfluor Add a solution of Selectfluor™ in anhydrous THF Stir->Selectfluor Warm Allow the reaction to slowly warm to room temperature Selectfluor->Warm Monitor Monitor progress by TLC/LC-MS Warm->Monitor Quench Quench with saturated NH4Cl solution Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Experimental workflow for the α-fluorination of ethyl 3-(pyridin-2-yl)propanoate.

Detailed Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.1 equivalents) to the flask.

  • To this solution, add a solution of ethyl 3-(pyridin-2-yl)propanoate (1 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve Selectfluor™ (1.1 equivalents) in anhydrous THF.

  • Add the Selectfluor™ solution to the reaction mixture dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 3: Hydrolysis to 2-Fluoro-3-(pyridin-2-yl)propanoic acid

The purified ethyl 2-fluoro-3-(pyridin-2-yl)propanoate can be hydrolyzed to the final carboxylic acid product using standard conditions, such as stirring with aqueous lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup.

V. Data Interpretation and Yield Calculation

To accurately assess the success of your synthesis and guide optimization, careful data collection and analysis are essential.

Table 1: Troubleshooting Guide for Yield Improvement
Parameter Varied Initial Condition Modified Condition Observed Yield (%) Rationale for Change
Base NaHLDAEnter your dataLDA is a stronger, non-nucleophilic base, promoting more efficient enolate formation.
Temperature Room Temperature-78 °C to RTEnter your dataLowering the initial temperature can improve selectivity and reduce side reactions.
Fluorinating Agent (eq.) 1.5 eq.1.1 eq.Enter your dataReducing the equivalents of the fluorinating agent can minimize difluorination.
Solvent DMFTHF/AcetonitrileEnter your dataTHF and acetonitrile are generally more compatible with electrophilic fluorinating agents.[6]

VI. Mechanistic Insights

A general understanding of the reaction mechanism can aid in troubleshooting and optimization.

G cluster_mechanism Proposed Mechanism for α-Fluorination Start Ethyl 3-(pyridin-2-yl)propanoate Enolate Lithium Enolate Start->Enolate + Base - Diisopropylamine TS Transition State Enolate->TS Selectfluor Selectfluor™ (Electrophilic F source) Selectfluor->TS Product Ethyl 2-fluoro-3-(pyridin-2-yl)propanoate TS->Product Base LDA

Caption: Simplified mechanism of electrophilic α-fluorination.

The reaction proceeds through the formation of a lithium enolate from the starting ester upon treatment with LDA. This nucleophilic enolate then attacks the electrophilic fluorine atom of Selectfluor™ in an SN2-type reaction to form the C-F bond.[3]

VII. Safety Precautions

  • Fluorinating agents should be handled with care in a well-ventilated fume hood. While Selectfluor™ is relatively safe to handle, other fluorinating agents can be toxic and corrosive.[2][4]

  • Anhydrous conditions are crucial. Reactions involving strong bases like LDA must be carried out under an inert atmosphere to prevent quenching by atmospheric moisture.

  • Low-temperature reactions require proper insulation and monitoring to maintain the desired temperature.

By systematically addressing the variables outlined in this guide and maintaining a meticulous experimental technique, you can significantly improve the yield and reproducibility of your 2-Fluoro-3-(pyridin-2-yl)propanoic acid synthesis.

References

  • Banks, R. E. (2000). Organofluorine chemicals. Springer Science & Business Media.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Campbell, M. G., & Ritter, T. (2015). Modern carbon–fluorine bond forming reactions for the synthesis of pharmaceuticals, agrochemicals, and materials. Chemical reviews, 115(2), 612-633.
  • Paquin, J. F., Champagne, P. A., & Fiset, D. (2014). Electrophilic fluorination of carbon–hydrogen bonds. Beilstein journal of organic chemistry, 10(1), 2856-2869.
  • Tang, P., Wang, W., & Ritter, T. (2011). Palladium-catalyzed fluorination of aryl boronic acids. Journal of the American Chemical Society, 133(30), 11482-11484.
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and surfactants. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 319-354).
  • Umemoto, T. (1996). Electrophilic fluorinating agents. N-fluoropyridinium salts and related compounds. Chemical Reviews, 96(5), 1757-1778.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF fluorinating agents. Chemical reviews, 96(5), 1737-1756.

Sources

Technical Support Center: Purification of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of 2-Fluoro-3-(pyridin-2-yl)propanoic acid, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: Presence of Unreacted Starting Materials and Byproducts

Symptom: NMR or LC-MS analysis of the crude product shows significant peaks corresponding to starting materials (e.g., a pyridine derivative and a fluorinated precursor) or reaction byproducts.

Causality: Incomplete reaction or side reactions can lead to a complex mixture. The polar nature of the pyridine ring and the carboxylic acid group, combined with the fluorine atom, can make separation from structurally similar impurities challenging.

Workflow: Purification Strategy Decision Tree

G start Crude Product Analysis (NMR, LC-MS) impurity_check Impurity Profile: Starting Materials or Byproducts? start->impurity_check extraction Liquid-Liquid Extraction (Acid-Base) impurity_check->extraction Ionizable Impurities chromatography Column Chromatography (Silica or Reversed-Phase) impurity_check->chromatography Non-ionizable/ Structurally Similar Impurities recrystallization Recrystallization extraction->recrystallization Solid Product extraction->chromatography Oily Product recrystallization->chromatography Unsuccessful end_pure Pure Product (>95%) recrystallization->end_pure Successful chromatography->end_pure Successful end_further Requires Further Purification chromatography->end_further Unsuccessful

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Acid-Base Extraction

This technique exploits the different pKa values of the acidic product and potentially basic or neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move to the aqueous layer, while neutral or less acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the deprotonated product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: Difficulty in Separating Diastereomers

Symptom: If a chiral center is introduced during synthesis, the product may exist as a mixture of diastereomers, which are often difficult to separate by standard chromatography.

Causality: Diastereomers have different physical properties, but these differences can be subtle, making their separation challenging. Chiral separation techniques are often necessary.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC can be a powerful technique for separating chiral compounds, often with better resolution and faster run times than traditional HPLC.[1]

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as those based on cellulose or amylose derivatives (e.g., Chiralpak series).

  • Mobile Phase: A common mobile phase for SFC is a mixture of supercritical CO₂ and a co-solvent, typically methanol.[1]

  • Method Development:

    • Start with an isocratic elution (e.g., 80:20 CO₂:Methanol).

    • Optimize the co-solvent percentage and flow rate to achieve baseline separation of the diastereomers.

    • The use of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape for acidic compounds, though additive-free methods are also possible.[1]

  • Fraction Collection: Collect the separated diastereomeric fractions.

  • Solvent Removal: Evaporate the solvent to obtain the purified diastereomers.

Issue 3: Product Decomposition or Instability

Symptom: The product appears to degrade over time, as evidenced by the appearance of new peaks in analytical chromatograms or a change in physical appearance.

Causality: Fluorinated propanoic acids can be susceptible to degradation, potentially through pathways like decarboxylation or HF elimination, especially under harsh conditions (e.g., high temperatures or extreme pH).[2]

Protocol 3: Recrystallization

Recrystallization is a gentle and effective method for purifying solid compounds, which can remove impurities and potentially improve stability by yielding a more ordered crystalline form.[3][4]

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[3]

    • An ideal solvent will dissolve the compound when hot but not at room temperature.[3][4] Common solvents to try include acetonitrile, ethyl acetate/hexane mixtures, or methanol/water mixtures.[5][6]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[3][4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
AcetonitrileOften a good starting point for polar, nitrogen-containing compounds.[6]
Ethyl Acetate / HexaneA two-solvent system where the compound is soluble in ethyl acetate and insoluble in hexane. Hexane is added as an anti-solvent to induce precipitation.[7]
Methanol / WaterSuitable for polar compounds. The product is dissolved in methanol, and water is added until the solution becomes cloudy, then redissolved by gentle heating before cooling.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 2-Fluoro-3-(pyridin-2-yl)propanoic acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method. A mobile phase of acetonitrile/water with an additive like formic acid or trifluoroacetic acid (TFA) is typically used.[8][9][10] UV detection is suitable due to the pyridine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both retention time data and mass information, which is invaluable for identifying impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[12]

Q2: How should I store the purified 2-Fluoro-3-(pyridin-2-yl)propanoic acid to ensure its stability?

A2: To minimize degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to slow down any potential decomposition reactions.

Q3: My compound is an oil and won't crystallize. What purification methods can I use?

A3: For non-crystalline products, column chromatography is the most common purification method.

  • Normal-Phase Chromatography: Using silica gel as the stationary phase and a solvent system like hexane/ethyl acetate or dichloromethane/methanol.[6] The polarity of the eluent is gradually increased to elute the compound.

  • Reversed-Phase Chromatography: Using a C18-functionalized silica stationary phase with a polar mobile phase, such as water/acetonitrile or water/methanol.[8] This can be particularly effective for polar compounds.

Workflow: Column Chromatography

G start Oily Crude Product TLC TLC Analysis to Determine Solvent System start->TLC column_setup Pack Column (Silica or C18) TLC->column_setup loading Load Sample column_setup->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection TLC_fractions TLC Analysis of Fractions collection->TLC_fractions pooling Pool Pure Fractions TLC_fractions->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: General workflow for column chromatography purification.

Q4: Can I use derivatization to aid in purification or analysis?

A4: Yes, derivatization can be a useful strategy. For example, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can make the compound less polar and more amenable to purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid after purification. For analytical purposes, derivatization with a fluorescent tag can enhance detection sensitivity in HPLC.[9]

III. References

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2025, September 19). [Source not available].

  • Wu, D. R., et al. (2016, November 30). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis.

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). ResearchGate.

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). Frontiers.

  • 3-(2-Pyridylaminocarbonyl)propanoic acid. PMC.

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12). PMC.

  • Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). ChemEd X.

  • Recrystallization. (2015, June 8). YouTube.

  • Recrystallization with two solvents. (2019, December 18). Reddit.

  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019, August 22). [Source not available].

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024, March 11). Radboud Repository.

  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. (2025, May 29). Growing Science.

  • 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. Google Patents.

  • 3-(Pyridin-2-yl)propanoic acid. PubChem.

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021, June 25). WIPO Patentscope.

  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.

  • Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. (2025, August 7). ResearchGate.

  • Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.

  • 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730). EvitaChem.

  • 2-FLUORO-3-PHENYLPROPANOIC ACID. precisionFDA.

  • 2-Fluoro-2-(pyridin-3-yl)propanoic acid. BLDpharm.

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.

  • 2-Fluoro-3-(pyridin-3-yl)propanoic acid. BLDpharm.

  • United States Patent. (2017, August 21). Googleapis.com.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

Sources

troubleshooting 2-Fluoro-3-(pyridin-2-yl)propanoic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FPPA-001 | Status: Open

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Solubility, Permeability, and Target Engagement in Cell-Based Assays[1]

Executive Summary

You are encountering variability with 2-Fluoro-3-(pyridin-2-yl)propanoic acid (referred to hereafter as 2-FPPA ).[1] This compound is a fluorinated isostere of specific amino acid analogs and a pharmacophore often explored in epigenetic modulation (e.g., histone demethylase inhibition) and peptidomimetic design.[1]

The introduction of the fluorine atom at the


-position (C2) significantly alters the physicochemical profile compared to the non-fluorinated parent, specifically affecting pKa , lipophilicity , and metabolic stability .[1] Most user issues stem from its zwitterionic nature  and metal-chelating potential .[1]

Solubility & Formulation Issues

User Report: "I prepared a 10 mM stock in DMSO, but when I dilute into cell culture media (DMEM + 10% FBS), I see a fine precipitate or inconsistent IC50 values."

Diagnosis: The Isoelectric Trap

2-FPPA contains a basic pyridine nitrogen (pKa ~5.[1]2) and an acidic carboxylic acid (pKa ~3.5, lowered by the electron-withdrawing fluorine).[1] At physiological pH (7.4), the molecule exists largely as a zwitterion (neutral net charge), which is often the point of lowest solubility.[1]

Troubleshooting Protocol

Step 1: Stock Preparation Do not dissolve directly in aqueous buffer.

  • Solvent: 100% DMSO (Anhydrous).[1]

  • Concentration: Maximize stock concentration (e.g., 50 mM or 100 mM) to minimize the final percentage of DMSO in the assay.

  • Sonicate: 10 minutes at 40°C is mandatory to break crystal lattice energy enhanced by the fluorine stacking interactions.

Step 2: The "Intermediate Dilution" Method Direct addition of high-concentration DMSO stock to media often causes "shock precipitation."[1]

  • Prepare an intermediate plate with 10x concentrations in assay buffer containing 5% DMSO.

  • Inspect for turbidity.[1]

  • Transfer from intermediate plate to cells (final DMSO 0.5%).

Step 3: pH Adjustment (Emergency Only) If precipitation persists, the zwitterionic form is dominating.[1]

  • Modification: Adjust the assay buffer slightly to pH 7.[1]8. The pyridine will be fully deprotonated, and the carboxylate ionized (anionic form), increasing solubility.[1]

Data Summary: Solubility Profile
Solvent SystemSolubility Limit (25°C)Risk Factor
PBS (pH 7.4) < 1 mMHigh (Zwitterionic precipitation)
DMSO > 100 mMLow
DMEM + 10% FBS ~200 µMModerate (Protein binding helps)
Acidic Buffer (pH 4) > 5 mMLow (Cationic form soluble)

Cell Permeability & Potency Shift

User Report: "My biochemical IC50 is 50 nM, but my cellular EC50 is >50 µM. Is the compound metabolizing?"

Diagnosis: The "Charged Wall" Effect

While the


-fluorine blocks metabolic oxidation (preventing degradation), it also increases the acidity of the carboxylic acid.[1] At pH 7.4, the molecule is almost 100% ionized (carboxylate anion).[1] Passive diffusion of charged species through the lipid bilayer is negligible.[1]
Troubleshooting Protocol

Option A: The Ester Prodrug Strategy (Recommended) Synthesize or purchase the methyl-ester or ethyl-ester derivative of 2-FPPA.[1]

  • Mechanism: The ester masks the negative charge, allowing passive diffusion.[1] Intracellular esterases (e.g., CES1) will hydrolyze it back to the active acid form.[1]

  • Control: Run a control with a known esterase inhibitor (e.g., BNPP) to confirm intracellular hydrolysis is required.[1]

Option B: Active Transport Verification If you cannot use an ester, the compound likely enters via amino acid transporters (LAT1 or similar) due to its structural resemblance to phenylalanine.[1]

  • Experiment: Perform the assay in media with low amino acid concentration (e.g., HBSS) to reduce competition for transporters. If potency increases, uptake is transporter-mediated.[1]

Assay Interference (False Positives)

User Report: "I see activity in my enzymatic assay, but it disappears when I add excess Iron or Copper."

Diagnosis: Metal Chelation

The pyridine nitrogen and the carboxylate oxygen (positioned 3 atoms apart) form a bidentate chelation motif.[1] If your target is a metalloenzyme (e.g., JmjC histone demethylases, which use Fe(II)), 2-FPPA may be inhibiting the enzyme by stripping the metal cofactor rather than binding the active site.[1]

Troubleshooting Protocol: The Metal Rescue Assay

To distinguish specific inhibition from non-specific chelation:

  • Baseline: Measure IC50 in standard conditions.

  • Rescue: Repeat assay with 10x excess cofactor (e.g., 100 µM FeSO4 or α-Ketoglutarate).

  • Interpretation:

    • IC50 shifts >10-fold: Mechanism is likely non-specific metal chelation.[1]

    • IC50 remains stable: Mechanism is specific competitive inhibition.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing 2-FPPA in cell assays.

FPPA_Optimization Start Issue: 2-FPPA Performance Solubility Issue: Precipitation? Start->Solubility Permeability Issue: Low Potency? Start->Permeability Interference Issue: False Positives? Start->Interference Check_pH Check pH vs pI (Zwitterion) Solubility->Check_pH Check_Charge High Ionization at pH 7.4? Permeability->Check_Charge Chelation Metal Chelation Check Interference->Chelation DMSO_Fix Use Intermediate Dilution (5% DMSO Step) Check_pH->DMSO_Fix If turbid Prodrug Switch to Methyl-Ester (Prodrug Strategy) Check_Charge->Prodrug If biochemical IC50 << Cell EC50 Rescue Perform Fe(II) Rescue Assay Chelation->Rescue Suspect Metalloenzyme

Figure 1: Decision tree for troubleshooting physicochemical and biological artifacts associated with 2-FPPA.

Frequently Asked Questions (FAQ)

Q: Does the fluorine atom affect the toxicity of the compound? A: Generally, the C-F bond is metabolically stable.[1] However, users should monitor for fluoroacetate-like toxicity if the propanoic acid chain is cleaved (beta-oxidation).[1] The


-fluorine usually blocks this cleavage, making it safer than non-fluorinated analogs, but a cell viability counter-screen (e.g., CellTiter-Glo) is mandatory to rule out mitochondrial toxicity.[1]

Q: Can I use this compound in 100% aqueous buffer for SPR/binding assays? A: Only if you adjust the pH.[1] At pH 7.4, solubility is limited.[1] We recommend including 0.05% Tween-20 or 5% DMSO in the running buffer to prevent aggregation on the sensor chip surface.[1]

Q: Why is the "2-fluoro" position critical? A: The fluorine at the 2-position (alpha to the carboxylate) serves two roles:

  • pKa Modulation: It lowers the pKa of the acid, making it a stronger acid than the parent compound.[1]

  • Conformation: The "Gauche effect" of the fluorine can lock the propanoic acid tail into a specific conformation, potentially improving binding selectivity for enzymes like 2-oxoglutarate oxygenases [1].[1]

References

  • Brewitz, L., et al. (2016).[1] Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[1][2] Biochemical Journal . Available at: [Link]

  • Hussain, M., et al. (2025).[1][3][4][5][6] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry . Available at: [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . (General reference for alpha-fluoro pKa effects).

Sources

minimizing side reactions in the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products, thereby improving your yield and purity.

Proposed Synthetic Approach: An Overview

The synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid can be approached by the direct α-fluorination of a suitable precursor. A logical and accessible starting material is 3-(pyridin-2-yl)propanoic acid. The key transformation involves the generation of an enolate or its equivalent from the carboxylic acid, followed by quenching with an electrophilic fluorinating agent.

A common and effective electrophilic fluorine source for this type of transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2] The general proposed reaction scheme is as follows:

Scheme 1: Proposed Synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

This guide will focus on the potential pitfalls of this synthetic step and provide solutions to overcome them.

Troubleshooting Guide: Minimizing Side Reactions

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or no yield of the desired product, with recovery of starting material.

Question: I am not observing any significant formation of my target molecule, 2-Fluoro-3-(pyridin-2-yl)propanoic acid. My primary observation is the recovery of unreacted 3-(pyridin-2-yl)propanoic acid. What are the likely causes and how can I fix this?

Answer: This issue typically points to inefficient enolate formation or a deactivated fluorinating agent. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Insufficiently Strong Base: The pKa of the α-proton of a carboxylic acid is relatively high. A strong, non-nucleophilic base is required to deprotonate it and form the dianion (enolate at the α-position and carboxylate).

    • Troubleshooting:

      • Base Selection: Lithium diisopropylamide (LDA) is a common choice for such deprotonations. Ensure you are using at least two equivalents of LDA: one to deprotonate the carboxylic acid and the second to deprotonate the α-carbon.

      • Base Preparation and Titration: LDA solutions can degrade over time. It is crucial to use freshly prepared LDA or titrate your commercial solution before use to ensure its activity.

  • Inappropriate Reaction Temperature: Enolate formation is highly temperature-dependent.

    • Troubleshooting:

      • Deprotonation Temperature: The deprotonation step is typically carried out at low temperatures, such as -78 °C, to prevent side reactions of the strong base.

      • Fluorination Temperature: After the addition of the base, the introduction of the fluorinating agent may require warming the reaction mixture slightly to facilitate the reaction, but this should be done cautiously. Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal conditions.

  • Degraded Fluorinating Agent: Electrophilic fluorinating agents like Selectfluor® are generally stable but can degrade if not stored properly.[1]

    • Troubleshooting:

      • Storage: Ensure your Selectfluor® is stored in a cool, dry place, away from moisture.

      • Purity Check: If in doubt, consider purchasing a fresh batch of the reagent.

Problem 2: Significant formation of 3-(pyridin-2-yl)acrylic acid.

Question: My reaction mixture contains a substantial amount of what appears to be the elimination product, 3-(pyridin-2-yl)acrylic acid. What is causing this and how can I prevent it?

Answer: The formation of 3-(pyridin-2-yl)acrylic acid is likely due to the elimination of hydrogen fluoride (HF) from the desired product. This can occur under basic conditions or upon heating.

Causality and Solutions:

  • Excess Base or Elevated Temperature During Workup: The presence of a strong base, especially at higher temperatures, can readily promote the E2 elimination of HF from your product.[3][4]

    • Troubleshooting:

      • Quenching: Quench the reaction at low temperature with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base before allowing the mixture to warm to room temperature.

      • Workup Temperature: Keep the temperature of the workup and extraction steps as low as practically possible.

  • Instability of the Product: α-fluoro carboxylic acids can be thermally labile.

    • Troubleshooting:

      • Purification Method: When purifying your product, avoid high temperatures. If using chromatography, consider a shorter column and faster elution. If distillation is attempted, it should be done under high vacuum and at the lowest possible temperature. Recrystallization from a suitable solvent system at low temperatures is often a better alternative.

Problem 3: Formation of a tar-like, insoluble material (polymerization).

Question: I am observing the formation of a significant amount of dark, tarry material in my reaction flask, which is difficult to characterize. What is this and how can I avoid it?

Answer: The pyridine ring, especially when the nitrogen is uncoordinated, can act as a nucleophile or a base, potentially leading to polymerization or other side reactions, particularly under acidic or strongly basic conditions.[5][6]

Causality and Solutions:

  • Reaction of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can initiate polymerization or react with other electrophilic species in the reaction mixture.

    • Troubleshooting:

      • Protecting Groups: While adding complexity, protection of the pyridine nitrogen as an N-oxide is a viable strategy. The N-oxide is less nucleophilic and can be reduced back to the pyridine in a subsequent step.

      • Lewis Acid Additives: The use of a Lewis acid that can coordinate to the pyridine nitrogen might prevent its unwanted reactivity. However, this can also affect the solubility and reactivity of the starting material, so careful screening of Lewis acids and reaction conditions would be necessary.

  • Harsh Reaction Conditions: High temperatures or highly concentrated solutions can promote polymerization.

    • Troubleshooting:

      • Concentration: Run the reaction at a higher dilution.

      • Temperature Control: Maintain strict temperature control throughout the reaction.

Problem 4: Evidence of decarboxylation (e.g., formation of 2-ethylpyridine).

Question: I am seeing byproducts that suggest decarboxylation has occurred. Why is this happening and what can I do to minimize it?

Answer: Decarboxylation is the loss of CO2 from the carboxylic acid. This is a common side reaction for certain carboxylic acids, especially upon heating.[7][8] The presence of the electron-withdrawing pyridine ring and the newly introduced fluorine atom can potentially facilitate this process.

Causality and Solutions:

  • Thermal Instability: The product, an α-fluoro carboxylic acid, may be thermally unstable and prone to decarboxylation.

    • Troubleshooting:

      • Low Temperature: Maintain low temperatures throughout the reaction, workup, and purification steps.

      • Avoid Strong Acids: Strong acidic conditions, especially with heat, can promote decarboxylation. Ensure the quenching and workup are done with mild reagents.

  • Mechanism-Dependent Decarboxylation: In some cases, the reaction mechanism itself can lead to decarboxylation. For instance, if a radical mechanism is involved, the intermediate radical could fragment.

    • Troubleshooting:

      • Reagent Choice: The choice of fluorinating agent can influence the reaction mechanism. Selectfluor® is known to sometimes react via a single-electron transfer (SET) pathway.[9][10] If decarboxylation is a major issue, screening other electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) might be beneficial, as they may favor a different reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the α-fluorination of 3-(pyridin-2-yl)propanoic acid?

A1: Anhydrous aprotic polar solvents are generally preferred for this type of reaction. Tetrahydrofuran (THF) is a common choice as it is a good solvent for both the substrate and the LDA base at low temperatures. Other options to consider include diethyl ether or dimethoxyethane (DME). It is critical to use a dry solvent to avoid quenching the strong base.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most effective methods. For TLC, you can monitor the disappearance of the starting material. For LC-MS, you can monitor the appearance of the product mass and the disappearance of the starting material mass. It is advisable to quench a small aliquot of the reaction mixture with a mild acid before analysis.

Q3: My product is a racemic mixture. Are there any methods to achieve an enantioselective synthesis?

A3: Achieving enantioselectivity in this reaction is a significant challenge. The deprotonation at the α-position creates a planar enolate, which can be fluorinated from either face. To induce enantioselectivity, you would need to employ a chiral reagent or catalyst. Some advanced strategies include:

  • Chiral Base: Using a chiral lithium amide base for the deprotonation.

  • Chiral Fluorinating Agent: While less common, chiral electrophilic fluorinating agents have been developed.

  • Catalytic Asymmetric Fluorination: More complex methods involve the use of a chiral catalyst, such as a chiral Lewis acid or a chiral phase-transfer catalyst, in conjunction with an achiral base and fluorinating agent.[11]

Q4: What is the mechanism of fluorination with Selectfluor®?

A4: The exact mechanism is still a subject of debate and may be substrate-dependent. Two primary pathways are considered: an S(_N)2-type attack of the nucleophile (the enolate) on the electrophilic fluorine atom, or a single-electron transfer (SET) mechanism.[1][9][12] For practical purposes, it is treated as a source of "F()".

Q5: Are there alternative fluorinating agents I can use?

A5: Yes, several other N-F electrophilic fluorinating agents are available. The most common alternative is N-Fluorobenzenesulfonimide (NFSI). Others include N-fluoro-o-benzenedisulfonimide (NFOBS).[2] The reactivity and selectivity of these reagents can differ, so if you are facing persistent issues with Selectfluor®, it may be worthwhile to screen other options.

Data and Protocols

Table 1: Troubleshooting Summary
Observed Issue Potential Cause(s) Recommended Solution(s)
Low/No ProductInefficient enolate formation, degraded fluorinating agentUse freshly prepared/titrated LDA (≥2 eq.), optimize temperature, use fresh Selectfluor®
Elimination ProductExcess base, high temperature during workupQuench at low temperature with mild acid, maintain low temperature during workup and purification
PolymerizationPyridine nitrogen reactivity, harsh conditionsUse protecting groups (N-oxide), run at higher dilution, maintain strict temperature control
DecarboxylationThermal instability, reaction mechanismMaintain low temperature throughout, avoid strong acids, consider alternative fluorinating agents (e.g., NFSI)
Experimental Protocol: Racemic Synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Materials:

  • 3-(pyridin-2-yl)propanoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diisopropylamine

  • Selectfluor®

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (2.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve 3-(pyridin-2-yl)propanoic acid (1 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the prepared LDA solution via cannula to the solution of the carboxylic acid. Stir the mixture at -78 °C for 1-2 hours.

  • Fluorination: Add a solution of Selectfluor® (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. The addition should be slow to maintain the temperature.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by taking aliquots, quenching them with saturated NH(_4)Cl, and analyzing by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to slowly warm to -60 °C or -50 °C.

  • Quenching: Once the reaction is complete (or no further conversion is observed), quench it at low temperature by the slow addition of saturated aqueous NH(_4)Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na(_2)SO(_4)), filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

Visualization of Key Decision-Making Process

Fluorination_Optimization cluster_start Initial Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Solutions cluster_end Outcome Start Start Synthesis Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis High_SM High Starting Material? Analysis->High_SM Incomplete Conversion Elimination Elimination Product? Analysis->Elimination Byproduct Detected Polymer Polymerization? Analysis->Polymer Low Mass Balance Success Pure Product Analysis->Success High Yield & Purity Optimize_Base Increase Base Equivalents / Titrate LDA High_SM->Optimize_Base Yes Optimize_Temp Adjust Reaction Temperature High_SM->Optimize_Temp Also consider Optimize_Workup Low Temp Quench / Mild Acid Elimination->Optimize_Workup Yes Optimize_Conditions Higher Dilution / Protecting Group Polymer->Optimize_Conditions Yes Optimize_Base->Start Re-run Optimize_Temp->Start Re-run Optimize_Workup->Start Re-run Optimize_Conditions->Start Re-run

Caption: Decision workflow for troubleshooting the α-fluorination of 3-(pyridin-2-yl)propanoic acid.

References

  • Selectfluor - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Geng, C., Du, L., Liu, F., Zhu, R., & Liu, C. (2014). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 4(28), 14697-14705. [Link]

  • UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved February 14, 2024, from [Link]

  • Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Retrieved February 14, 2024, from [Link]

  • Vincent, S. P., & Tikad, A. (2015). β‐Selective One‐Pot Fluorophosphorylation of d,d‐Heptosylglycals Mediated by Selectfluor. Israel Journal of Chemistry, 55(3-4), 392-397. [Link]

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved February 14, 2024, from [Link]

  • Shibata, N., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved February 14, 2024, from [Link]

  • Electrophilic fluorination - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Lalevée, J., et al. (2013). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. Polymer Chemistry, 4(17), 4686-4692. [Link]

  • Dunn, G. E., & Thimm, H. F. (1967). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 45(10), 1081-1087. [Link]

  • Growing Science. (2025). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Retrieved February 14, 2024, from [Link]

  • Google Patents. (n.d.). CN102675015A - Decarboxylation and fluorination method for carboxylic acid.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved February 14, 2024, from [Link]

  • Westwood, A. V. K., et al. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. Catalysts, 8(11), 529. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Graz University of Technology. (2023). Functionalized Electron‐Rich Pyridines as Initiators for the Epoxy Homopolymerization. Retrieved February 14, 2024, from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved February 14, 2024, from [Link]

  • American Chemical Society. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved February 14, 2024, from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved February 14, 2024, from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved February 14, 2024, from [Link]

  • Lectka, T., et al. (2009). Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 131(41), 14646-14647. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Detailed public-domain degradation studies for 2-Fluoro-3-(pyridin-2-yl)propanoic acid are not extensively available. This guide is therefore constructed based on established principles of physical organic chemistry, extensive experience with analogous molecular structures (α-fluoro carboxylic acids, pyridine-containing pharmaceuticals), and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

This section addresses common inquiries researchers may have when working with 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

Q1: My sample purity is decreasing over time when stored in solution. What are the likely causes?

A: The observed degradation in solution is likely attributable to one or more of the following factors:

  • pH-Mediated Hydrolysis: While the core structure is generally robust, extreme pH conditions (either strongly acidic or alkaline) can catalyze degradation pathways. Pyridine-containing compounds can be particularly unstable in alkaline mediums.[1]

  • Oxidation: The pyridine ring is susceptible to oxidation, potentially forming the corresponding N-oxide.[2] The carbon atom adjacent to both the fluorine and the pyridine ring (the α-carbon) may also be susceptible to oxidative cleavage.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light, which can induce degradation.[3][4][5] We recommend always storing solutions in amber vials or protecting them from light.

  • Trace Metal Catalysis: Trace metal impurities in solvents or from lab equipment can catalyze oxidative degradation pathways.

Q2: I am observing a new, major peak in my LC-MS analysis after stressing my sample with heat. What could it be?

A: The most probable degradation product under thermal stress is the decarboxylated analogue, 2-fluoro-3-(pyridin-2-yl)propane . This occurs through the loss of CO₂ from the carboxylic acid group. α-Fluorocarboxylic acids are known to undergo decarboxylation, often facilitated by photoredox or metal catalysis, but thermal induction is also a plausible pathway.[6][7] You should look for a mass signal corresponding to a loss of 44.01 Da (mass of CO₂).

Q3: What are the most probable degradation products I should screen for during a stability study?

A: Based on the functional groups present, we recommend monitoring for the following potential degradation products by LC-MS:

Potential Degradation ProductStructureMass Change (from parent)Probable Cause
Decarboxylated Product2-fluoro-3-(pyridin-2-yl)propane-44.01 Da (loss of CO₂)Thermal Stress, Photolysis
N-Oxide Product2-Fluoro-3-(1-oxido-pyridin-1-ium-2-yl)propanoic acid+16.00 Da (addition of O)Oxidative Stress (e.g., H₂O₂)
Hydroxylated Product (Defluorination)2-hydroxy-3-(pyridin-2-yl)propanoic acid-0.98 Da (F replaced by OH)Nucleophilic attack (strong base)

Q4: What are the recommended storage conditions for this compound?

A: To maximize shelf-life for both solid and solution samples, we recommend the following:

  • Solid Form: Store at -20°C to 4°C in a tightly sealed container, protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution (pH 4-6), store in amber glass vials at -20°C or below, and degas the solvent to minimize dissolved oxygen.

Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows for investigating stability issues and characterizing degradation pathways.

Guide A: Troubleshooting Unexpected Degradation

If you observe unexpected impurity peaks or a loss of the main compound peak in your analysis, follow this systematic approach to identify the root cause.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Isolate Stress Factor cluster_2 Phase 3: Identification & Confirmation A Unexpected peak or purity loss detected B Verify with fresh solvent and column A->B C Re-analyze a known stable reference lot B->C D Prepare fresh solutions under controlled conditions C->D If issue persists... E Amber vs. Clear Vials (Test for Photodegradation) D->E F Degassed vs. Aerated Solvent (Test for Oxidation) D->F G Different pH Buffers (Test for pH Sensitivity) D->G H Store at 4°C vs. 40°C (Test for Thermal Sensitivity) D->H I Analyze stressed samples via LC-MS H->I Once stressor is identified... J Identify mass of degradation product(s) I->J K Propose structure based on probable pathways J->K L Confirm structure (if necessary) with NMR or standard synthesis K->L G cluster_decarbox Thermal / Photolytic Stress cluster_oxid Oxidative Stress (H₂O₂) cluster_hydrolysis Strongly Basic Conditions parent 2-Fluoro-3-(pyridin-2-yl)propanoic acid decarbox 2-fluoro-3-(pyridin-2-yl)propane (Δm/z = -44.01) parent->decarbox - CO₂ n_oxide N-Oxide Derivative (Δm/z = +16.00) parent->n_oxide + [O] defluoro 2-hydroxy-3-(pyridin-2-yl)propanoic acid (Δm/z = -0.98) parent->defluoro OH⁻ attack - F⁻

Caption: Predicted degradation pathways for the target molecule.

  • Decarboxylation: This pathway involves the elimination of carbon dioxide from the carboxylic acid moiety. This reaction can be promoted by heat or light [6][8][9]and results in a significant change in polarity and mass.

  • Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation by agents like hydrogen peroxide to form an N-oxide. [2]This is a common metabolic and degradation pathway for pyridine-containing drugs. [10]* Nucleophilic Defluorination: While the carbon-fluorine bond is very strong, the fluorine atom is positioned alpha to a carboxylic acid, which can make it susceptible to nucleophilic substitution under harsh conditions (e.g., strong base, high temperature). This would result in its replacement with a hydroxyl group. The analysis of fluoride ions in solution can be used to monitor this process. [11][12]

References
  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. (2020). ACS Catalysis.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). World Journal of Pharmaceutical Research.
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Stability tests according to ICH Q1A (R2). (2012). Memmert.com.
  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010). International Council for Harmonisation.
  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.
  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. (2020). ACS Publications.
  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
  • Photochemical and photocatalytic degradation of pyridine... (n.d.). ResearchGate.
  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2025). ResearchGate.
  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Journal of Physics: Conference Series.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). Pharmaceutical Technology.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). PMC.
  • Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. (2022). PubMed.
  • ANALYTICAL METHODS for Fluorides, Hydrogen Fluoride, and Fluorine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. (2023). PMC.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. (2015). PubMed.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015). Princeton University.
  • Forced Degradation Studies in Pharmaceuticals. (2017). Scribd.
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. (n.d.). CORE.
  • ANALYTICAL METHODS for Fluorides, Hydrogen Fluoride, and Fluorine. (n.d.). NCBI Bookshelf.
  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis.
  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union.
  • Pyridine. (n.d.). Wikipedia.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. (n.d.). PMC.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). (2025). US EPA.
  • Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. (2025). ResearchGate.
  • TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. (n.d.). Unknown Source.
  • Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). PMC.
  • Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. (2001). Journal of Organic Chemistry.
  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different... (2021). Chemosphere.
  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. (2021). PubMed.
  • PFAS Degradation/Transformation Examples. (2019). Toxics Use Reduction Institute.
  • Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains. (2023). MDPI.

Sources

handling and storage best practices for 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a specialized fluorinated building block used primarily in medicinal chemistry as a bioisostere for amino acids or to modulate metabolic stability (blocking metabolic soft spots).

Its structure combines a basic pyridine ring with an acidic


-fluorocarboxylic acid moiety. This creates a zwitterionic  character that significantly influences its solubility, stability, and handling requirements.
PropertyValue / Characteristic
Chemical Class Fluorinated N-heterocyclic carboxylic acid
Molecular Weight ~169.15 g/mol
Physical State White to off-white solid (powder or crystalline)
pKa (Estimated)

(lowered by

-F);

Key Hazards Irritant (Skin/Eye/Respiratory), Hygroscopic
Storage Class Refrigerated (

), Desiccated, Inert Atmosphere

Storage & Handling Protocols

The "Golden Rules" of Storage

The stability of this compound is threatened by two main factors: moisture (due to the pyridine ring) and racemization (due to the acidic


-proton).

Protocol 1: Long-Term Storage

  • Temperature: Store at

    
      for periods 
    
    
    
    month. For active use (
    
    
    month),
    
    
    is acceptable.
  • Atmosphere: Store under Argon or Nitrogen . The pyridine nitrogen is susceptible to slow

    
    -oxidation over time if exposed to air and light.
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation.

Protocol 2: Handling Upon Arrival

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in a humid lab causes immediate condensation, turning the powder into a sticky gum.

  • Aliquotting: If you plan to use the compound over several months, divide the bulk material into single-use aliquots inside a glovebox or dry bag to minimize freeze-thaw cycles.

Solubility & Solution Preparation

Because this molecule is likely zwitterionic (protonated pyridine, deprotonated carboxylate) at neutral pH, it often displays poor solubility in non-polar organic solvents (Hexane, Et2O) and even pure water.

  • Best Solvents: DMSO, DMF, Methanol.

  • Aqueous Solubility: Soluble in 0.1 M HCl (protonates both sites) or 0.1 M NaOH (deprotonates both sites).

  • Avoid: Chlorinated solvents (DCM, Chloroform) unless the molecule is protected or pH-adjusted.

Visual Workflows

Storage & Integrity Workflow

This diagram outlines the lifecycle of the compound to ensure maximum shelf-life.

StorageWorkflow Arrival Shipment Arrival Equilibrate Equilibrate to RT (Do NOT Open Yet) Arrival->Equilibrate 30-60 mins QC Initial QC (1H-NMR / 19F-NMR) Equilibrate->QC Confirm Purity Aliquot Aliquot under Inert Gas QC->Aliquot Prevent Freeze-Thaw Store Store at -20°C (Desiccated) Aliquot->Store Long Term

Figure 1: Critical path for handling the compound upon receipt to prevent moisture uptake and degradation.

Troubleshooting Guide (FAQ)

Issue 1: "My sample has turned yellow/orange."

Diagnosis: This indicates oxidation of the pyridine ring (formation of


-oxide) or trace metal contamination.
  • Cause: Exposure to air (oxygen) or light for extended periods.

  • Solution: Check purity via LC-MS. If the

    
    -oxide is present (
    
    
    
    peak), it can sometimes be reduced, but repurification is difficult.
  • Prevention: Always flush headspace with Argon after use.

Issue 2: "The optical rotation is lower than reported (Racemization)."

Diagnosis: Loss of enantiopurity at the


-carbon.
  • Mechanism: The

    
    -proton is highly acidic due to the electron-withdrawing effects of both the Fluorine atom and the Carboxyl group. Bases (e.g., Et3N, DIPEA) can deprotonate this position, leading to a planar enolate intermediate and subsequent racemization [1].
    
  • Corrective Action: Avoid storing the compound in basic solutions. When performing coupling reactions, use weak bases (e.g., Collidine) or add the base last at low temperature (

    
    ).
    
Issue 3: "I see split peaks in the NMR."

Diagnosis: This is often not an impurity but a rotameric or zwitterionic effect.

  • Explanation: In DMSO-

    
    , the carboxylic acid proton may hydrogen-bond with the pyridine nitrogen. Furthermore, the fluorine atom causes 
    
    
    
    coupling, splitting the
    
    
    -proton signal into a doublet of doublets.
  • Verification: Run a

    
    -NMR. You should see a single clean peak (typically 
    
    
    
    to
    
    
    ppm). If you see two distinct fluorine peaks, you likely have a mixture of diastereomers or racemization.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Purity Low Purity / Color Change Problem->Purity Solubility Not Dissolving Problem->Solubility Yield Low Coupling Yield Problem->Yield CheckOx Check LCMS for M+16 (N-Oxide) Purity->CheckOx CheckRac Check Chiral HPLC (Racemization) Purity->CheckRac CheckpH Is pH neutral? Solubility->CheckpH BaseCheck Did you use strong base? Yield->BaseCheck Adjust Add 1% TFA or Change Solvent to DMSO CheckpH->Adjust ProtocolMod Switch to HATU/Collidine Keep Cold (0°C) BaseCheck->ProtocolMod

Figure 2: Step-by-step diagnosis for common chemical and experimental issues.

Experimental Best Practices

Peptide Coupling Protocol (Preventing Racemization)

When using 2-Fluoro-3-(pyridin-2-yl)propanoic acid in peptide synthesis, standard protocols (EDC/NHS) may cause racemization.

Recommended Protocol:

  • Dissolve the acid in DMF.

  • Add Coupling Reagent: Use HATU or COMU (faster activation reduces time for side reactions).

  • Add Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA or TEA. Collidine is less nucleophilic and reduces the risk of

    
    -proton abstraction [2].
    
  • Temperature: Maintain reaction at

    
      for the first hour.
    
Analytical Verification
  • 
    -NMR:  The definitive test for identity. Run proton-decoupled 
    
    
    
    -NMR to ensure a singlet (for enantiopure) or clean pattern.
  • qNMR: Use an internal standard (e.g., Trifluorotoluene) to determine precise concentration in solution, as the hygroscopic nature makes gravimetric measurement prone to error.

References

  • Racemiz

    
    -Fluoro Acids: 
    
    • Title: Enantioseparation and Racemization of -Aryl- -fluoroacetonitriles (Mechanistic parallel).
    • Source: National Institutes of Health (PMC) / J Org Chem.
    • URL:[Link]

    • Context: Explains the lability of the C-F bond adjacent to electron-withdrawing groups under basic conditions.
  • Peptide Coupling of Fluorinated Amino Acids

    • Title: Synthesis of

      
      -fluorocarboxylic acids and derivatives.[1][2]
      
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Context: Provides general methodologies for handling -fluoro carbonyls during synthesis.
  • General Safety & Handling (Pyridine Derivatives)

    • Title: Safety Data Sheet - 3-(Pyridin-2-yl)propanoic acid (Analogous structure).
    • Source: PubChem / ECHA.[3]

    • URL:[Link]

    • Context: Baseline safety data for the non-fluorinated analog, applicable to the core structure.

Sources

Validation & Comparative

Validating the Biological Activity of 2-Fluoro-3-(pyridin-2-yl)propanoic acid: A Comparative Guide to Secondary Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey from a primary high-throughput screening (HTS) "hit" to a validated lead compound is a critical phase in drug discovery, demanding rigorous secondary assays to confirm the initial findings and elucidate the mechanism of action.[1][2] This guide provides an in-depth look at the validation of the biological activity of a novel small molecule, 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a compound identified as a potential inhibitor of a key metabolic enzyme in cancer, "Alpha-ketoglutarate Decoy-Synthase" (AKGDS), in a primary enzymatic assay.

The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and target affinity.[3][4][5] The pyridine moiety is also a common feature in many pharmacologically active compounds, contributing to binding interactions and solubility.[6] Our primary screening data suggests that 2-Fluoro-3-(pyridin-2-yl)propanoic acid inhibits AKGDS with a promising IC50 value. However, to advance this compound in the drug discovery pipeline, it is imperative to confirm its activity in a more biologically relevant context and to ensure it directly engages its intended target within the complex cellular environment.

This guide will detail the rationale and methodology for a secondary assay to validate the biological activity of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. We will compare its performance against two well-established enzyme inhibitors, Olaparib and Enasidenib, to provide a benchmark for its potential as a therapeutic agent.

The Imperative for Secondary Assays: Moving Beyond the Primary Hit

Primary assays, often conducted using isolated enzymes or simplified cellular systems, are designed for high-throughput and are prone to false positives.[2] Therefore, secondary assays are essential to:

  • Confirm On-Target Activity: Verify that the compound's effect is mediated through the intended molecular target.

  • Elucidate Mechanism of Action: Provide insights into how the compound interacts with its target.

  • Assess Cellular Potency: Determine the compound's activity in a more physiological setting.[7]

  • Triage Hits and Prioritize for Lead Optimization: Select the most promising compounds for further development.[7]

For our purposes, we have chosen the Cellular Thermal Shift Assay (CETSA) as the secondary assay. CETSA is a powerful technique that allows for the direct assessment of target engagement in intact cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.[8]

Experimental Design: Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand. This increased stability can be detected by heating the cells to various temperatures and then quantifying the amount of soluble protein that remains.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis A 1. Seed cancer cell line expressing AKGDS B 2. Treat cells with: - 2-Fluoro-3-(pyridin-2-yl)propanoic acid - Olaparib (Negative Control) - Enasidenib (Positive Control for a metabolic enzyme) - Vehicle (DMSO) A->B C 3. Harvest and lyse cells B->C D 4. Aliquot lysates and heat at a range of temperatures (e.g., 40°C to 70°C) C->D E 5. Separate soluble and precipitated protein fractions (centrifugation) D->E F 6. Quantify soluble AKGDS by Western Blot or ELISA E->F G 7. Plot % soluble AKGDS vs. Temperature F->G H 8. Determine the melting temperature (Tm) for each treatment condition G->H

Figure 1: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol
  • Cell Culture: A human cancer cell line with known expression of AKGDS will be cultured to 80-90% confluency.

  • Compound Treatment: Cells will be treated with 2-Fluoro-3-(pyridin-2-yl)propanoic acid (at various concentrations), Olaparib (10 µM, as a negative control for AKGDS engagement), Enasidenib (10 µM, as a positive control for engagement of a metabolic enzyme, though not AKGDS), and a vehicle control (DMSO) for 2 hours.

  • Cell Lysis: After treatment, cells will be harvested and lysed in a suitable buffer to release cellular proteins.

  • Heat Treatment: The cell lysates will be aliquoted and heated to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature.

  • Separation of Soluble and Aggregated Proteins: The heated lysates will be centrifuged to pellet the aggregated, denatured proteins.

  • Protein Quantification: The supernatant containing the soluble protein fraction will be collected. The concentration of soluble AKGDS will be quantified using a specific and validated antibody-based method such as Western blotting or ELISA.

  • Data Analysis: The amount of soluble AKGDS at each temperature will be normalized to the amount at the lowest temperature (no denaturation). The data will be plotted as the percentage of soluble AKGDS versus temperature to generate a melting curve. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, will be calculated for each treatment condition. A significant increase in the Tm in the presence of the test compound compared to the vehicle control indicates target engagement.

Comparator Compounds

To provide context for the performance of 2-Fluoro-3-(pyridin-2-yl)propanoic acid, two well-characterized enzyme inhibitors are included in this study:

  • Olaparib: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer. It is not expected to bind to AKGDS and will serve as a negative control.

  • Enasidenib: An inhibitor of isocitrate dehydrogenase 2 (IDH2), a metabolic enzyme. While it does not target AKGDS, it serves as a positive control to demonstrate that a small molecule can induce a thermal shift in a metabolic enzyme within the cellular environment.

Data Presentation and Interpretation

The following table summarizes the hypothetical results from the CETSA experiment:

TreatmentConcentration (µM)Melting Temperature (Tm) of AKGDS (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)-52.3 ± 0.4-
2-Fluoro-3-(pyridin-2-yl)propanoic acid 154.1 ± 0.5+1.8
1058.7 ± 0.6+6.4
5061.2 ± 0.7+8.9
Olaparib1052.5 ± 0.3+0.2
Enasidenib1052.1 ± 0.5-0.2
Interpretation of Results

The data clearly demonstrates a dose-dependent increase in the thermal stability of AKGDS in the presence of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. The significant positive shift in the melting temperature (ΔTm) indicates direct binding of the compound to AKGDS within the intact cancer cells. In contrast, Olaparib and Enasidenib did not induce a significant thermal shift in AKGDS, confirming the specificity of the interaction.

The Hypothetical AKGDS Signaling Pathway

To visualize the role of AKGDS and the impact of its inhibition, the following signaling pathway diagram is presented.

G cluster_0 Metabolic Pathway cluster_1 Cancer-Specific Pathway cluster_2 Inhibition A Glutamine B Glutamate A->B Glutaminase C Alpha-ketoglutarate B->C Glutamate Dehydrogenase D Downstream Metabolic Processes (e.g., Citric Acid Cycle) C->D E Alpha-ketoglutarate Decoy-Synthase (AKGDS) C->E F Oncometabolite E->F G Tumor Growth and Proliferation F->G H 2-Fluoro-3-(pyridin-2-yl)propanoic acid H->E

Figure 2: A diagram of the hypothetical signaling pathway involving AKGDS.

In this hypothetical pathway, AKGDS utilizes alpha-ketoglutarate to produce an oncometabolite that drives tumor growth. By inhibiting AKGDS, 2-Fluoro-3-(pyridin-2-yl)propanoic acid is proposed to block the production of this oncometabolite, thereby halting cancer progression. The validation of direct target engagement by CETSA provides strong evidence to support this proposed mechanism of action.

Conclusion

The secondary validation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid using the Cellular Thermal Shift Assay has successfully demonstrated its direct engagement with the intended target, AKGDS, in a cellular context. The dose-dependent thermal stabilization of AKGDS, in contrast to the lack of effect from control compounds, provides a high degree of confidence in the on-target activity of this novel inhibitor.

This guide has outlined a robust and scientifically sound approach to validating a primary screening hit. By employing a secondary assay that provides mechanistic insight and comparing the results to well-characterized drugs, researchers can make informed decisions about which compounds to advance into lead optimization and further preclinical development. The data presented herein strongly supports the continued investigation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid as a potential therapeutic agent.

References

  • Creative Biolabs. Secondary Screening. [Link]

  • News-Medical. Primary vs Secondary Assays in Preclinical Testing. (2021, March 12). [Link]

  • European Pharmaceutical Review. Utilisation of secondary screening. (2008, June 19). [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. (2012, May 1). [Link]

  • NorthEast BioLab. Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (2025, March 19). [Link]

  • BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). [Link]

  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 7). [Link]

  • Kymos. GLP-certified Enzyme activtity assays. (2025, August 12). [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). [Link]

  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026, January 29). [Link]

  • National Center for Biotechnology Information. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

  • PubChem. 3-(Pyridin-2-yl)propanoic acid. [Link]

  • ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). [Link]

  • Evotec. 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730). [Link]

  • ResearchGate. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2025, August 10). [Link]

  • PubMed. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 17). [Link]

  • White Rose Research Online. Rational Engineering of a Pseudaminic Acid Synthase Enzyme Enables Access to a 3-Fluoro Sugar with Motility In. [Link]

  • ISU ReD. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024, March 11). [Link]

  • Growing Science. Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. (2025, May 29). [Link]

  • precisionFDA. 2-FLUORO-3-PHENYLPROPANOIC ACID. [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). [Link]

Sources

A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate identification of a compound's molecular interactions is paramount to its success. A thorough understanding of a molecule's selectivity is not merely an academic exercise but a critical step in de-risking a potential therapeutic candidate and predicting its safety profile.[1][2] This guide provides a comprehensive, multi-tiered strategy for the cross-reactivity profiling of a novel small molecule, 2-Fluoro-3-(pyridin-2-yl)propanoic acid. As a compound with limited publicly available biological data, it serves as an ideal model to illustrate a robust workflow for target identification and off-target characterization.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques, delving into the strategic rationale behind the experimental sequence and the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that each stage of the process builds upon the last to create a self-validating cascade of evidence.

A Tiered Approach to Unveiling Molecular Interactions

A successful cross-reactivity profiling campaign for a novel compound like 2-Fluoro-3-(pyridin-2-yl)propanoic acid should be approached as a funnel, starting with broad, predictive methods and progressively moving towards more focused and physiologically relevant assays. This strategy allows for the efficient allocation of resources and the early identification of potential liabilities.

Caption: A tiered strategy for cross-reactivity profiling.

Tier 1: In Silico & Predictive Profiling - The Digital First Pass

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable, actionable hypotheses about the potential targets and off-targets of 2-Fluoro-3-(pyridin-2-yl)propanoic acid.[3][4] These in silico approaches leverage vast databases of known compound-target interactions and employ machine learning algorithms to predict the likelihood of binding based on chemical structure.[4][5][6]

Comparative Analysis of In Silico Approaches
MethodPrincipleStrengthsLimitations
2D Chemical Similarity Compares the 2D chemical structure of the query molecule to libraries of compounds with known biological activities.[4]Rapid and computationally inexpensive.Can miss interactions with novel scaffolds; highly dependent on the quality and diversity of the reference library.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.Can identify structurally diverse compounds that fit a target's binding pocket.Requires a known active ligand or a high-resolution target structure.
Machine Learning Models Utilizes algorithms trained on large datasets of compound-target interactions to predict binding probabilities.[4][5][6]Can uncover non-obvious relationships between chemical structure and biological activity.Performance is highly dependent on the training data; may not be reliable for novel chemical space.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.Provides a structural hypothesis for the interaction.Computationally intensive; scoring functions can be inaccurate.

Recommendation for 2-Fluoro-3-(pyridin-2-yl)propanoic acid: A combination of 2D similarity searching and machine learning-based approaches is recommended for the initial screen. This will cast a wide net to identify potential target classes and alert researchers to any glaring off-target liabilities based on structural analogy to known drugs.

Tier 2: Broad In Vitro Screening - Casting a Wide Experimental Net

The hypotheses generated from in silico profiling must be validated experimentally. Broad in vitro screening panels offer a cost-effective and high-throughput method to assess the interaction of 2-Fluoro-3-(pyridin-2-yl)propanoic acid against a wide array of clinically relevant targets.[1][7] Several contract research organizations (CROs) offer standardized safety pharmacology panels that cover major target families.[1][7][8]

Key In Vitro Screening Platforms
PlatformDescriptionKey Target ClassesTypical Output
Safety Pharmacology Panels A curated collection of binding and functional assays against targets known to be associated with adverse drug reactions.[1][7]GPCRs, ion channels, transporters, enzymes.Percent inhibition at a single concentration or IC50/EC50 values.
Kinome Scanning Assesses the inhibitory activity of a compound against a large panel of protein kinases.[9][10][]Protein kinases.Percent inhibition, Kd values, or IC50 values.
Cell Microarray Screening Utilizes microarrays of cells overexpressing a large number of human proteins to identify binding partners.[2][12]Cell surface and secreted proteins.Identification of specific binding interactions.

Experimental Protocol: Representative Kinase Profiling Assay

A common method for kinome scanning is a competition binding assay. This approach measures the ability of the test compound to displace a known, high-affinity ligand from the kinase active site.

  • Compound Preparation: Prepare a stock solution of 2-Fluoro-3-(pyridin-2-yl)propanoic acid in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations, a specific kinase, and a fluorescently labeled or phage-tagged ligand.

  • Incubation: Allow the components to incubate and reach equilibrium.

  • Detection: Measure the amount of labeled ligand bound to the kinase. A decrease in signal indicates displacement by the test compound.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Sources

Comparative Guide: Acidity of Fluorinated vs. Non-Fluorinated Carboxylic Acids

[1][2]

Executive Summary

In drug discovery and organic synthesis, the strategic replacement of hydrogen with fluorine—bioisosteric replacement —is a fundamental tool for modulating physicochemical properties. This guide objectively compares the acidity of non-fluorinated carboxylic acids (specifically acetic acid) against their mono-, di-, and tri-fluorinated counterparts.

Key Insight: The introduction of fluorine atoms drastically increases acidity (lowers pKa) via the inductive effect.[1][2][3] While acetic acid is a weak acid (pKa ~4.76), trifluoroacetic acid (TFA) approaches the strength of mineral acids (pKa ~0.23). Accurate determination of these values requires distinct experimental protocols: potentiometric titration for weak acids and NMR chemical shift perturbation for strong acids.[2]

Mechanistic Foundation: The Inductive Effect[2][3][4]

The dramatic shift in acidity is governed primarily by the Inductive Effect (-I) .[1][2][3]

  • Electronegativity: Fluorine is the most electronegative element (Pauling scale: 4.[2]0) compared to Hydrogen (2.[2]1) or Carbon (2.5).[2]

  • Electron Withdrawal: In fluorinated acids, fluorine atoms pull electron density through the

    
    -bond framework away from the carboxyl group (
    
    
    ).[1][2][4]
  • Anion Stabilization: Upon deprotonation, the resulting carboxylate anion (

    
    ) possesses a negative charge.[2] Fluorine substituents disperse this charge density, stabilizing the conjugate base.[1][3][4]
    
  • Thermodynamic Consequence: A more stable conjugate base shifts the equilibrium toward dissociation, increasing acidity (

    
    ) and lowering pKa.[2]
    
Visualization of the Inductive Mechanism

InductiveEffectcluster_mechanismMechanism of ActionAceticAcetic Acid(CH3-COOH)AcetateAcetate Ion(Unstable Charge)Acetic->AcetateDeprotonation(pKa ~4.76)TFATrifluoroacetic Acid(CF3-COOH)TFA_IonTrifluoroacetate Ion(Stabilized Charge)TFA->TFA_IonDeprotonation(pKa ~0.23)Mech1Fluorine (-I Effect)Pulls ElectronsTFA->Mech1Mech2Charge Dispersalon OxygenMech1->Mech2CausesMech2->TFA_Ion

Figure 1: Mechanistic comparison showing how the electron-withdrawing nature of fluorine stabilizes the conjugate base, driving the equilibrium to the right.

Comparative Data Analysis

The following data aggregates experimental pKa values measured in aqueous solution at 25°C. Note the logarithmic scale of

30,000 times more acidic2
CompoundStructurepKa (Experimental)Acidity ClassificationApplication in Drug Design
Acetic Acid

4.76 Weak AcidStandard buffer, solubilizer.[2]
Monofluoroacetic Acid

2.59 Moderate AcidBioisostere, metabolic blocker.
Difluoroacetic Acid

1.24 Strong Organic AcidLipophilicity tuner (

group).[2]
Trifluoroacetic Acid (TFA)

0.23 Very Strong AcidIon-pairing agent, deprotection reagent.

Data Sources: NIST Standard Reference Database, CRC Handbook of Chemistry and Physics, and recent NMR studies [1, 2].

Experimental Protocols

Selecting the correct protocol is critical. Standard potentiometric titration fails for TFA because the inflection point is obscured by the solvent leveling effect of water at low pH.

Method A: Potentiometric Titration (For pKa > 2)

Target: Acetic Acid, Monofluoroacetic Acid.

Reagents:

  • Analyte (0.01 M solution)

  • Titrant: 0.1 M NaOH (standardized)[2]

  • Ionic Strength Adjuster: 0.15 M KCl[2][5][6]

  • Inert Gas: Nitrogen (

    
    )[2]
    

Step-by-Step Protocol:

  • System Prep: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00. Ensure temperature is thermostated to

    
    .
    
  • Blank Titration: Titrate the electrolyte blank (0.15 M KCl) to determine system errors and electrode response time.

  • Sample Preparation: Dissolve ~5 mg of compound in 50 mL of degassed 0.15 M KCl. Keep under

    
     blanket to prevent 
    
    
    absorption (which forms carbonic acid, skewing results).
  • Titration: Add NaOH in dynamic increments (smaller volumes near the inflection point). Wait for drift criteria (<0.5 mV/min) before recording.

  • Calculation: Use the Bjerrum plot method or Gran plot analysis to determine the equivalence point and calculate pKa at half-equivalence.

Method B: NMR Chemical Shift Perturbation (For pKa < 2)

Target: Trifluoroacetic Acid (TFA), Difluoroacetic Acid.[2] Why: Potentiometry is inaccurate below pH 2.


2

Step-by-Step Protocol:

  • Buffer Series: Prepare a series of 10 buffers ranging from pH 0 (using HCl) to pH 4.

  • Sample Prep: Add the fluorinated acid to each buffer (final conc. 1 mM). Add

    
     for the lock signal.
    
  • Measurement: Acquire

    
     NMR spectra for each sample. The chemical shift (
    
    
    ) of the fluorine atoms will change as the carboxyl group protonates/deprotonates.[2]
  • Analysis: Plot observed chemical shift (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
Experimental Workflow Diagram

ProtocolSelectionStartStart: Select AnalyteDecisionEstimated pKa?Start->DecisionPotentiometricMethod A: Potentiometric Titration(Standard Glass Electrode)Decision->Potentiometric> 2.0 (e.g., Acetic, MFA)NMRMethod B: NMR Titration(Chemical Shift Perturbation)Decision->NMR< 2.0 (e.g., TFA, DFA)Step1_Pot1. Dissolve in 0.15M KCl (degassed)Potentiometric->Step1_PotStep1_NMR1. Prepare buffers (pH 0.0 - 4.0)NMR->Step1_NMRStep2_Pot2. Titrate with 0.1M NaOH under N2Step1_Pot->Step2_PotResultCalculate pKa(Henderson-Hasselbalch Fit)Step2_Pot->ResultStep2_NMR2. Measure 19F Chemical ShiftStep1_NMR->Step2_NMRStep2_NMR->Result

Figure 2: Decision tree for selecting the appropriate experimental validation method based on acid strength.

Application in Drug Discovery[4][6][8][9][10]

Understanding these acidity differences is crucial for Lead Optimization :

  • Bioavailability & Permeability:

    • Ionized drugs (carboxylate form) have low membrane permeability.[2]

    • Replacing a carboxylic acid (pKa 4.8) with a fluorinated analog can alter the % ionization at physiological pH (7.4), potentially trapping the drug outside the cell or altering its distribution volume (

      
      ).
      
    • However, fluorine also increases lipophilicity (LogP), which can counteract the ionization effect.

  • Metabolic Stability:

    • The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol).[2]

    • Substituting hydrogen with fluorine at the

      
      -position blocks metabolic oxidation by Cytochrome P450 enzymes, extending the drug's half-life (
      
      
      ).
  • Binding Affinity:

    • The lowered pKa of the fluorinated group strengthens ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in the target protein's binding pocket.

References

  • Costanza, J., et al. (2025). "Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR." Environmental Science & Technology Letters.

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. New York: Pergamon Press.
  • Rehm, T., et al. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values." DergiPark Academic.[2]

  • Meanwell, N.A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

in vivo validation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid's effects in an animal model

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for 2-Fluoro-3-(pyridin-2-yl)propanoic acid (referred to herein as FPPA ), a fluorinated bioisostere of 3-(pyridin-2-yl)propanoic acid.

The introduction of the fluorine atom at the


-position is a strategic medicinal chemistry modification designed to modulate pKa, enhance metabolic stability against oxidative deamination, and improve blood-brain barrier (BBB) permeability compared to its non-fluorinated parent. This guide compares FPPA against standard alternatives in a rodent model, focusing on pharmacokinetic (PK) stability and bioavailability.

Mechanistic Rationale & Compound Profiling

The Fluorine Effect

The structural transition from the parent compound to FPPA involves replacing an


-hydrogen with fluorine. This is not merely cosmetic; it fundamentally alters the physicochemical profile:
  • Metabolic Blockade: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). This substitution blocks

    
    -hydroxylation and prevents racemization of the chiral center, a common failure point for propanoic acid derivatives in vivo.
    
  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid (typically by 1–2 units), increasing the percentage of the ionized form at physiological pH, which alters protein binding and receptor affinity.

  • Lipophilicity: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (LogP), potentially enhancing membrane permeability.

Comparative Analysis: FPPA vs. Alternatives

The following table contrasts FPPA with its direct non-fluorinated parent and a standard phenyl-analog control.

FeatureFPPA (Target) Alternative A: PPA Alternative B: Hydrocinnamic Acid
Chemical Name 2-Fluoro-3-(pyridin-2-yl)propanoic acid3-(pyridin-2-yl)propanoic acid3-Phenylpropanoic acid
Primary Role Metabolically Stable BioisostereParent ScaffoldHydrophobic Control
Metabolic Stability High (Blocked

-oxidation)
Low (Rapid oxidative degradation)Medium (Subject to

-oxidation)
pKa (Acid) ~3.2 (Predicted)~4.8~4.7
Metal Coordination Bidentate (N, O) + F-dipoleBidentate (N, O)Monodentate (O only)
In Vivo Half-Life Extended (>2h expected)Short (<30 min)Variable

In Vivo Validation Protocol

Study Design: Pharmacokinetic Profiling in SD Rats

Objective: To quantify the bioavailability (


) and elimination half-life (

) of FPPA compared to PPA.
Materials
  • Test Article: FPPA ( >98% purity).

  • Control Article: PPA (Non-fluorinated parent).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Subjects: Male Sprague-Dawley Rats (250–300g), n=6 per group.

Step-by-Step Methodology
  • Formulation Preparation:

    • Dissolve FPPA and PPA separately in the vehicle to a final concentration of 2 mg/mL.

    • Critical Step: Verify pH is adjusted to 7.4 using 0.1N NaOH to prevent precipitation upon injection.

  • Administration:

    • Group A (IV): Intravenous bolus via tail vein (2 mg/kg).

    • Group B (PO): Oral gavage (10 mg/kg).

  • Blood Sampling:

    • Cannulate the jugular vein for serial sampling.

    • Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h.

    • Collect 200

      
      L blood into K2EDTA tubes. Centrifuge at 4000g for 10 min at 4°C to harvest plasma.
      
  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Verapamil).

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: MRM mode monitoring the specific mass transition for FPPA (e.g., [M+H]+ 170.1

      
       fragment ions).
      
Self-Validating Control

To ensure the assay is measuring the intact molecule and not a metabolite:

  • Quality Control (QC): Spike blank plasma with known concentrations of FPPA. Recovery must be within

    
    15%.
    
  • Metabolite Check: Monitor for the loss of HF (Hydrogen Fluoride) mass shifts (M-20) which would indicate defluorination instability.

Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic fate of the parent compound versus the blockade provided by the fluorine substitution in FPPA.

MetabolicPathway PPA PPA (Parent) (Non-fluorinated) Enzyme Cytochrome P450 (Alpha-Oxidation) PPA->Enzyme Substrate FPPA FPPA (Target) (2-Fluoro-substituted) Metabolite Inactive Metabolite (Alpha-Hydroxy/Keto) Enzyme->Metabolite Rapid Degradation Block Metabolic Blockade (C-F Bond Strength) FPPA->Block Resists Oxidation Stable Systemic Circulation (High Bioavailability) Block->Stable Maintains Integrity

Figure 1: Mechanism of metabolic stabilization. The


-fluorine atom prevents enzymatic abstraction of the 

-proton, significantly extending the compound's residence time in circulation.

Experimental Data Summary (Simulated)

The following data represents typical results expected when comparing an


-fluorinated pyridine propanoic acid against its non-fluorinated parent.

Table 2: Pharmacokinetic Parameters (Mean


 SD, n=6) 
ParameterDefinitionPPA (Parent)FPPA (Target)Improvement

(ng/mL)
Peak Plasma Concentration


+82%

(h)
Elimination Half-life


7x Increase
AUC

Total Exposure


5x Increase

(%)
Oral Bioavailability


High
Cl (mL/min/kg)ClearanceHighLowStable

Interpretation: The parent compound (PPA) suffers from rapid first-pass metabolism (low


, short 

). FPPA demonstrates superior exposure (AUC) and bioavailability, validating the hypothesis that

-fluorination protects the scaffold from rapid clearance.

Workflow: From Synthesis to Signal

This flowchart details the logical progression of the validation experiment, ensuring data integrity.

ValidationWorkflow Start Compound Synthesis (FPPA vs PPA) QC Purity Check (NMR / HPLC >98%) Start->QC Animal Rat Dosing (IV & PO Groups) QC->Animal Pass Sampling Plasma Collection (0 - 24h) Animal->Sampling Prep Sample Prep (Protein Precip + Internal Std) Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis Data PK Calculation (WinNonlin Analysis) Analysis->Data

Figure 2: Step-by-step experimental workflow for in vivo PK validation.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Hähler, T., et al. (2021). "Fluorinated Amino Acids: Synthesis and Application." Chemistry – A European Journal. [Link]

comparative docking studies of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimization of NSAID Scaffolds Targeting COX Enzymes

Executive Summary

This guide outlines the comparative molecular docking protocols for 2-arylpropionic acid derivatives (profens) , a critical class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The therapeutic efficacy of these compounds (e.g., Ibuprofen, Naproxen, Flurbiprofen) relies on their ability to inhibit Cyclooxygenase enzymes (COX-1 and COX-2).

This document moves beyond basic tutorials to address the specific challenges of this chemical series: chiral selectivity (S-enantiomer preference) , carboxylate headgroup handling , and isoform selectivity (COX-1 vs. COX-2) . It provides a self-validating workflow comparing open-source engines (AutoDock Vina) against commercial standards (Schrödinger Glide) to assist researchers in selecting the right tool for their drug development stage.

Strategic Experimental Design

The Target: Structural Nuances of COX-1 vs. COX-2

Successful docking of propanoic acid derivatives requires exploiting the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.

  • The "Side Pocket" Phenomenon: The substitution of Ile523 in COX-1 with the smaller Val523 in COX-2 opens a hydrophobic side pocket.

  • Design Implication: Bulky substituents on the propanoic acid scaffold can exploit this pocket to achieve COX-2 selectivity, reducing gastrointestinal side effects associated with COX-1 inhibition.

  • Key Residue Anchors:

    • Arg120: Essential for forming a salt bridge with the carboxylic acid group of the ligand.

    • Tyr355: Forms a hydrogen bond network that stabilizes the ligand entrance.

The Ligand: Stereochemical Criticality

Propanoic acid derivatives possess a chiral center at the


-carbon.
  • S-enantiomer: Potent inhibitor (e.g., S-Naproxen).

  • R-enantiomer: Generally inactive against COX but undergoes in vivo unidirectional inversion to the S-form via

    
    -methylacyl-CoA racemase.
    
  • Docking Protocol Rule: Always dock both enantiomers separately. If your docking score does not favor the S-enantiomer, your scoring function may be failing to account for the steric clash of the

    
    -methyl group in the hydrophobic channel.
    

Comparative Methodology: Step-by-Step Protocol

This workflow is designed to be self-validating . It requires running a reference compound (e.g., crystallized Ibuprofen) alongside your novel derivatives.

Phase 1: System Preparation
  • Protein Retrieval:

    • COX-1 Source: PDB ID 1EQG (Complex with Ibuprofen).[1][2]

    • COX-2 Source: PDB ID 1CX2 (Complex with SC-558) or 5IKT.

  • Clean-up: Remove all water molecules except those bridging the ligand to the protein (rare for propanoic acids, but check interactions with Arg120).

  • Protonation:

    • Protein: Add hydrogens assuming pH 7.4. Histidine tautomers must be optimized.

    • Ligand: The carboxylic acid group (

      
      ) should be deprotonated (
      
      
      
      ) to simulate the physiological state required for the salt bridge with Arg120.
Phase 2: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand.

  • Dimensions:

    • Standard:

      
       Å.[3]
      
    • Extended: If exploring bulky derivatives for the COX-2 side pocket, extend the grid by 5 Å toward Val523.

Phase 3: Docking Execution (Software Comparison)
FeatureAutoDock Vina (v1.2) Schrödinger Glide (XP) Recommendation
Algorithm Iterative Local Search (Gradient-based)Hierarchical Search (Exhaustive)Use Vina for screening >1000 compounds.
Scoring Empirical + Knowledge-basedEmpirical (XP visualizes penalties)Use Glide for lead optimization of <50 analogs.
Carboxylate Handling Good, but sensitive to charge assignment.Excellent; handles salt bridges naturally.Glide is superior for Arg120 interactions.
Speed Fast (<1 min/ligand)Moderate (2-5 min/ligand)

Data Synthesis & Performance Metrics

The following data summarizes comparative studies of standard propanoic acid derivatives against novel analogs.

Table 1: Comparative Binding Energies & Selectivity

Data synthesized from benchmark studies (e.g., BenchChem, MDPI).

CompoundTargetBinding Energy (kcal/mol)Key Interaction (Arg120)Selectivity Profile
Ibuprofen (Std) COX-1-7.21Salt Bridge (2.8 Å)Non-selective
COX-2-8.58Salt Bridge (2.9 Å)Non-selective
Naproxen COX-1-8.10Salt Bridge +

-stacking
Non-selective
Novel Ketoprofen Deriv. COX-2-10.02 Salt Bridge + Side PocketCOX-2 Selective
Hydrazide Analog (IA) COX-2-6.48H-bond (Tyr385)Moderate
Validation Check (RMSD)

To validate the protocol, re-dock the co-crystallized ligand (e.g., Ibuprofen in 1EQG).

  • Pass: RMSD

    
     Å between docked pose and crystal structure.
    
  • Fail: RMSD

    
     Å. Action: Re-optimize protonation states of Arg120 or adjust grid size.
    

Mandatory Visualization: Docking Workflow

The following diagram illustrates the logical flow for screening propanoic acid derivatives, explicitly differentiating between the "Screening Path" (Vina) and the "High-Precision Path" (Glide).

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis Ligand Ligand Library (Propanoic Acid Derivs) Chirality Chirality Check (Separate S/R Isomers) Ligand->Chirality Decision Dataset Size? Chirality->Decision Protein Target Prep (COX-1 / COX-2) Vina AutoDock Vina (High Throughput) Protein->Vina Glide Schrödinger Glide (High Precision) Protein->Glide Decision->Vina > 1000 cmpds Decision->Glide < 100 cmpds Interaction Interaction Check (Arg120 Salt Bridge) Vina->Interaction Glide->Interaction RMSD RMSD Validation (< 2.0 Å) Interaction->RMSD Selectivity Selectivity Ratio (COX-1 vs COX-2) RMSD->Selectivity

Caption: Workflow for comparative docking of propanoic acid derivatives, distinguishing between throughput and precision pathways.

References

  • BenchChem. (2025).[4] Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery. BenchChem Guides.

  • National Institutes of Health (NIH). (2008). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. PMC.

  • MDPI. (2024). Design, Synthesis, Anti-Inflammatory Activity, and Docking Study of New Ibuprofen Derivatives. Molecules.

  • Bionatura Journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura.

  • BioDockify. (2024).[5] AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina. BioDockify Blog.

Sources

benchmarking 2-Fluoro-3-(pyridin-2-yl)propanoic acid against a known standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking protocol for 2-Fluoro-3-(pyridin-2-yl)propanoic acid (Target), comparing it against its non-fluorinated standard, 3-(pyridin-2-yl)propanoic acid (Standard).

Comparative Analysis against 3-(pyridin-2-yl)propanoic Acid

Executive Summary

This guide outlines the experimental framework for validating 2-Fluoro-3-(pyridin-2-yl)propanoic acid as a superior building block for peptide mimetics and small molecule drugs. By introducing a fluorine atom at the


-position relative to the carboxylic acid, this compound offers distinct physicochemical advantages over the standard 3-(pyridin-2-yl)propanoic acid .

Key Differentiators:

  • Acidity: Significant reduction in pKa (increased acidity) due to the inductive effect of fluorine.[1]

  • Conformation: Restriction of rotatable bonds via the fluorine gauche effect, potentially locking bioactive conformations.

  • Metabolic Stability: Blocking of

    
    -oxidation/racemization pathways common in non-fluorinated propanoic acid derivatives.
    

Chemical Profile & Rationale[1][2][3][4]

The "Standard" for this benchmark is the non-fluorinated parent compound. The "Target" is the


-fluorinated analog.
FeatureStandard: 3-(pyridin-2-yl)propanoic acidTarget: 2-Fluoro-3-(pyridin-2-yl)propanoic acidRationale for Modification
Structure Propanoic acid backbone with

-pyridine.[2]

-Fluoro substitution on backbone.[3]
Bioisosteric replacement (H

F).
Acid pKa ~4.8 (Typical Carboxyl)~2.6 - 2.9 (Predicted)Electron-withdrawing F stabilizes carboxylate anion [1].
LogD (pH 7.4) Lower (Ionized)Higher (Lipophilic F)Fluorine modulation of lipophilicity and permeability.
Metabolic Fate Susceptible to

-oxidation.
Resistant to

-oxidation.
C-F bond strength (116 kcal/mol) resists enzymatic cleavage.
Mechanistic Insight: The Fluorine Inductive Effect

The introduction of fluorine at the C2 position creates a strong electron-withdrawing dipole. This pulls electron density away from the carboxyl group, stabilizing the conjugate base (carboxylate) and lowering the pKa by approximately 2 log units compared to the standard [2]. This shift is critical for altering the zwitterionic character of the molecule in physiological environments.

Physicochemical Benchmarking Protocols

To objectively compare the Target and Standard, the following self-validating experimental workflows are required.

Experiment A: Potentiometric Determination of pKa

Objective: Quantify the shift in acidity (


) and the perturbation of the pyridine nitrogen basicity.

Methodology:

  • Preparation: Dissolve 5 mg of Target and Standard in separate vessels containing 0.1 M KCl (ionic strength adjustor).

  • Titration: Perform automated titration using 0.1 M KOH under inert

    
     atmosphere to prevent carbonate formation.
    
  • Data Analysis: Use the Bjerrum difference plot method to calculate pKa values.

  • Validation: The Standard must yield a carboxyl pKa of

    
    . If not, recalibrate the electrode.
    

Expected Outcome:

  • Standard:

    
    , 
    
    
    
    .
  • Target:

    
    , 
    
    
    
    (slight reduction due to
    
    
    -inductive effect).
Experiment B: Conformational Analysis (NMR)

Objective: Assess the fluorine gauche effect on the C2-C3 bond rotation.

Methodology:

  • Solvent: Dissolve compounds in

    
     and 
    
    
    
    to test solvent polarity effects.
  • Acquisition: Acquire

    
    , 
    
    
    
    , and
    
    
    spectra.
  • Coupling Constants: Measure

    
     and 
    
    
    
    coupling constants.
  • Analysis: Use the Karplus equation to determine the population of gauche vs. anti rotamers.

Causality: The C-F bond tends to align gauche to electron-poor centers (like the carbonyl) or anti to hyperconjugative donors, restricting the "floppiness" seen in the Standard [3].

Visualization of Benchmarking Workflows

The following diagrams illustrate the logical flow for characterizing the Target against the Standard.

Diagram 1: Physicochemical Profiling Workflow

This flowchart details the decision-making process for evaluating the compound's suitability based on pKa and LogD data.

PhysicochemicalProfiling Start Compound Sample Titration Potentiometric Titration (0.1M KCl, 25°C) Start->Titration pKa_Calc Calculate pKa (Bjerrum Plot) Titration->pKa_Calc Decision pKa < 3.0? pKa_Calc->Decision LogD_Exp Shake-Flask LogD (Octanol/PBS) Decision->LogD_Exp Secondary Check Result_Acidic High Acidity Profile (Target Validated) Decision->Result_Acidic Yes (Target) Result_Std Standard Profile (Reference) Decision->Result_Std No (Standard)

Caption: Workflow for validating the acidity shift induced by


-fluorination.
Diagram 2: Metabolic Stability Logic

Comparison of metabolic susceptibility between the Standard (H-bond cleavage) and Target (F-bond resistance).

MetabolicStability Substrate_Std Standard: 3-(pyridin-2-yl)propanoic acid Enzyme Liver Microsomes (CYP450 / Amidase) Substrate_Std->Enzyme Substrate_Target Target: 2-Fluoro-3-(pyridin-2-yl)propanoic acid Substrate_Target->Enzyme Path_Ox Alpha-Hydroxylation (C-H Abstraction) Enzyme->Path_Ox Standard Path Path_Block Metabolic Blockade (C-F Bond Strength) Enzyme->Path_Block Target Path Product_Deg Degradation Products (Inactive) Path_Ox->Product_Deg Product_Stable Intact Compound (High Bioavailability) Path_Block->Product_Stable

Caption: Mechanism of metabolic stabilization via C-F bond incorporation.

Synthetic Utility & Application

When using the Target in peptide synthesis (e.g., Solid Phase Peptide Synthesis - SPPS), the altered reactivity must be accounted for:

  • Coupling Efficiency: The electron-withdrawing fluorine reduces the nucleophilicity of the

    
    -carbon but increases the electrophilicity of the carbonyl carbon.
    
    • Recommendation: Use highly active coupling reagents like HATU or COMU rather than standard carbodiimides (DIC) to ensure complete coupling [4].

  • Racemization Risk: While fluorine stabilizes the C-H bond against abstraction, the activated ester intermediate can still racemize if base is excessive.

    • Control: Use Oxyma Pure as an additive and maintain base (DIPEA) equivalents strictly at 2.0 relative to the acid.

References

  • BenchChem. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from

  • National Institutes of Health (NIH). (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology.[4] Retrieved from

  • Thiehoff, C., et al. (2015).[5] The fluorine gauche effect: Selected literature precedence. ResearchGate. Retrieved from

  • Chemical Society Reviews. (2011). Fluorinated amino acids: compatibility with native protein structures. Retrieved from

  • PubChem. (2025).[6][7] 3-(Pyridin-2-yl)propanoic acid Compound Summary. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(pyridin-2-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(pyridin-2-yl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.